molecular formula C8H17NO B8403305 4-Hydroxy-3,3,5-trimethylpiperidine

4-Hydroxy-3,3,5-trimethylpiperidine

Cat. No.: B8403305
M. Wt: 143.23 g/mol
InChI Key: OOLGCFSGGLZBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3,3,5-trimethylpiperidine is a high-purity, multi-methyl-substituted piperidine compound offered for research and development purposes. This chemical serves as a versatile and valuable synthetic intermediate or building block in organic synthesis. The sterically hindered structure, imparted by the methyl groups at the 3,3, and 5 positions, makes it a ligand of interest in catalyst design and coordination chemistry. Researchers may also employ this compound in the development of novel pharmaceutical scaffolds and agrochemicals, where the piperidine motif is prevalent. As a specialty amine, it can be utilized in material science for creating advanced polymers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3,3,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C8H17NO/c1-6-4-9-5-8(2,3)7(6)10/h6-7,9-10H,4-5H2,1-3H3

InChI Key

OOLGCFSGGLZBBB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1O)(C)C

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3,3,5-trimethylpiperidine

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a robust synthetic pathway to this compound, a substituted piperidinol with potential as a versatile building block in drug discovery. We will explore a logical and field-proven synthetic strategy, beginning with the construction of a key piperidine-2,4-dione intermediate, followed by its stereoselective reduction. Furthermore, this document details the expected characterization of the final compound through modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and analyses presented herein are designed to be self-validating, providing researchers and drug development professionals with the necessary insights for the successful synthesis and confirmation of this valuable heterocyclic compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a synthetic route that proceeds through a piperidine-2,4-dione intermediate. This dione can be subsequently reduced to the desired 4-hydroxypiperidine. The key to this strategy lies in the robust and well-documented methods for both the formation of the piperidine-2,4-dione ring system and the selective reduction of a ketone.

G Target This compound Intermediate1 3,3,5-trimethylpiperidine-2,4-dione Target->Intermediate1 Reduction Precursor1 N-acyl-β-amino diester Intermediate1->Precursor1 Dieckmann Cyclization StartingMaterial1 β-amino ester Precursor1->StartingMaterial1 StartingMaterial2 Malonic acid derivative Precursor1->StartingMaterial2

Figure 1: Retrosynthetic analysis of this compound.

This approach is advantageous as it utilizes established and reliable chemical transformations, ensuring a high probability of success. The synthesis can be conceptually divided into two main stages: the construction of the heterocyclic core and the functional group transformation to introduce the hydroxyl moiety.

Synthesis Methodology

The synthesis of this compound is proposed via a two-stage process. The first stage involves the synthesis of the key intermediate, 3,3,5-trimethylpiperidine-2,4-dione, through a Dieckmann cyclization.[3] The second stage is the catalytic reduction of the 4-keto group to the corresponding alcohol.

Stage 1: Synthesis of 3,3,5-trimethylpiperidine-2,4-dione

The construction of the piperidine-2,4-dione ring system is efficiently achieved through an intramolecular Dieckmann condensation of a suitably substituted N-acyl-β-amino diester.[3][4] This base-mediated cyclization is a powerful tool for the formation of five- and six-membered rings.[3]

The synthesis commences with the acylation of a β-amino ester with a malonic acid derivative. The resulting diester then undergoes intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to yield the piperidine-2,4-dione.

Stage 2: Reduction of 3,3,5-trimethylpiperidine-2,4-dione

The reduction of the 4-keto group of the piperidine-2,4-dione intermediate to a hydroxyl group can be achieved through various methods. Catalytic hydrogenation is a common and efficient method for such transformations.[2][5] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to either the cis or trans isomer of the final product. The use of ketoreductases also presents a viable option for achieving high stereoselectivity.[6]

G Start β-amino ester + Malonyl chloride derivative Step1 Acylation Start->Step1 Intermediate1 N-acyl-β-amino diester Step1->Intermediate1 Step2 Dieckmann Cyclization (NaOEt, Anhydrous EtOH) Intermediate1->Step2 Intermediate2 3,3,5-trimethylpiperidine-2,4-dione Step2->Intermediate2 Step3 Catalytic Hydrogenation (H₂, Pd/C or KRED) Intermediate2->Step3 End This compound Step3->End

Figure 2: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data based on the analysis of structurally similar compounds.[7][8][9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~0.9-1.1d3HC5-CH₃
~1.0-1.2s6HC3-(CH₃)₂
~1.5-1.9m1HC5-H
~2.5-3.0m2HC6-H₂
~2.8-3.2m2HC2-H₂
~3.5-4.0m1HC4-H
Variablebr s1HOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~15-25C5-CH₃
~20-30C3-(CH₃)₂
~35-45C3
~40-50C5
~45-55C6
~50-60C2
~60-70C4

Disclaimer: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H bonds, as well as C-H and C-N bonds.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Strong, Broad
N-H stretch (amine)3300-3500Moderate
C-H stretch (alkane)2850-3000Strong
C-N stretch (amine)1000-1250Moderate

The broadness of the O-H stretch is a key indicator of hydrogen bonding.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₉NO), the expected molecular weight is approximately 157.25 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment Significance
157[M]⁺Molecular Ion
142[M - CH₃]⁺Loss of a methyl group
140[M - OH]⁺Loss of a hydroxyl group
124[M - H₂O - CH₃]⁺Loss of water and a methyl group
98[M - C₄H₉O]⁺Cleavage of the piperidine ring

The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.[15]

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis and characterization.

Synthesis of 3,3,5-trimethylpiperidine-2,4-dione
  • Acylation: To a solution of the appropriate β-amino ester in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine. Cool the mixture in an ice bath. Slowly add a solution of a malonyl chloride derivative in the same solvent. Allow the reaction to warm to room temperature and stir overnight. Perform an aqueous work-up to isolate the desired N-acylated diester.

  • Dieckmann Cyclization: Dissolve the N-acylated diester from the previous step in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol. Heat the mixture to reflux for several hours until the cyclization is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, carefully add water to hydrolyze the resulting β-keto ester. Acidify the mixture to promote decarboxylation, which may require gentle heating. Extract the final product, 3,3,5-trimethylpiperidine-2,4-dione, with a suitable organic solvent. Purify the product by column chromatography or recrystallization.

Synthesis of this compound
  • Hydrogenation: Dissolve 3,3,5-trimethylpiperidine-2,4-dione in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of palladium on carbon (Pd/C).

  • Reaction: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the this compound by column chromatography or distillation.

Characterization Methods
  • NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • IR: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • MS: Mass spectra can be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques coupled with a suitable mass analyzer.

  • Chromatography: Purity can be assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion

This technical guide outlines a feasible and well-grounded strategy for the . By leveraging established synthetic methodologies such as the Dieckmann cyclization and catalytic hydrogenation, this valuable piperidine derivative can be accessed in a controlled and efficient manner. The detailed characterization data, though predictive, provides a solid framework for the structural verification of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

  • Maruthavanan, T., et al. (2022). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 61B(8), 915-923. Available at: [Link]

  • Sebastian, S., et al. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 941-952. Available at: [Link]

  • Jayathilaka, L. P., et al. (2021). 1 H and 13 C NMR spectra of Compound 4. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Antonov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6690. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Vanagel, M. G. (2024, May). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. University of Alaska Fairbanks. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (19), 3357-3384.
  • Kumagai, N., & Shibasaki, M. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5998. Available at: [Link]

  • Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

  • Request PDF. (2025, August 6). Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 2). Selective Monoreduction of 2,4 Diazido-Dideoxy Hexoses by Hydrogenation over Lindlar Catalyst. Retrieved from [Link]

  • Preprints.org. (2024, October 16). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

physicochemical properties of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2,2,6,6-tetramethylpiperidine

A Note on the Subject Compound: Initial searches for "4-Hydroxy-3,3,5-trimethylpiperidine" did not yield sufficient data for a comprehensive technical guide. Therefore, this guide focuses on the closely related and extensively studied compound, 4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) . The structural similarity provides a strong basis for understanding the physicochemical properties and potential applications of related substituted piperidines.

Introduction

4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), a sterically hindered amine, is a critical intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS). HALS are paramount in protecting polymers from photodegradation, thereby extending the service life of plastics, coatings, and other materials. The efficacy of HTMP and its derivatives stems from their ability to scavenge free radicals, a property conferred by the hindered amine functionality. This guide provides a detailed exploration of the core physicochemical properties of HTMP, offering insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

The foundational attributes of a molecule dictate its behavior in various chemical and biological systems. The table below summarizes the key physicochemical properties of HTMP.

PropertyValueSource(s)
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.26 g/mol [2]
Melting Point 129-131 °C[1][3]
Boiling Point 212-215 °C[1][3]
Density 0.891 g/cm³[1]
Vapor Pressure 0.035 mmHg at 25°C[1]
Flash Point 212-215 °C[1]
Water Solubility Data not readily available, but expected to have some solubility due to the hydroxyl group.
pKa Not directly available for HTMP. For the related radical TEMPOL, the pKa is reported as 5.07 at 20°C.[4]

Molecular Structure of 4-Hydroxy-2,2,6,6-tetramethylpiperidine

Caption: 2D structure of 4-Hydroxy-2,2,6,6-tetramethylpiperidine.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental. The following section details standard methodologies for key parameters.

Workflow for Physicochemical Profiling

G cluster_0 Sample Preparation & Purity cluster_1 Thermal Analysis cluster_2 Spectroscopic Analysis cluster_3 Solution Properties Purity Purity Assessment (HPLC, GC-MS) MP Melting Point (DSC) Purity->MP BP Boiling Point (Ebulliometry/TGA) Purity->BP NMR Structural Elucidation (1H, 13C NMR) Purity->NMR IR Functional Group ID (FTIR) Purity->IR MS Molecular Weight (Mass Spec) Purity->MS Sol Solubility Studies Purity->Sol pKa pKa Determination (Potentiometric Titration) Purity->pKa Sample Sample Acquisition/Synthesis Sample->Purity

Caption: General workflow for physicochemical characterization.

Melting Point Determination via Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

  • Methodology:

    • A small, accurately weighed sample (1-5 mg) of HTMP is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • A temperature program is initiated, typically with a heating rate of 10 °C/min under an inert nitrogen atmosphere.

    • The heat flow is recorded as a function of temperature, and the onset and peak of the melting endotherm are determined.

Boiling Point Determination
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Methodology (Ebulliometry):

    • The HTMP sample is placed in an ebulliometer, which is equipped with a heating element, a condenser, and a precise thermometer.

    • The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is measured.

    • The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.

Solubility Assessment
  • Principle: Determining the extent to which a solute (HTMP) dissolves in a solvent at a specific temperature.

  • Methodology (Shake-Flask Method):

    • An excess amount of HTMP is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of HTMP in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

pKa Determination
  • Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a base like HTMP, the pKa of its conjugate acid is determined.

  • Methodology (Potentiometric Titration):

    • A known concentration of HTMP is dissolved in water or a suitable co-solvent.

    • The solution is titrated with a standardized strong acid (e.g., HCl).

    • The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.

    • The pKa is determined from the half-equivalence point of the titration curve.

Spectroscopic Data

Spectroscopic analysis is crucial for structural confirmation and purity assessment.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For HTMP, the ¹H NMR spectrum would show characteristic signals for the methyl protons and the protons on the piperidine ring. The ¹³C NMR spectrum would reveal the number of unique carbon environments.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of HTMP would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and N-H stretching around 3300-3500 cm⁻¹.[1][5]

Synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine

HTMP is primarily synthesized by the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine, TAA).[6]

Reaction Pathway

G TAA Triacetonamine (TAA) HTMP 4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) TAA->HTMP Reduction Reagents Reducing Agent (e.g., NaBH4 or H2/Catalyst)

Caption: Synthesis of HTMP via reduction of TAA.

A common laboratory-scale procedure involves the use of sodium borohydride (NaBH₄) as the reducing agent. Industrially, catalytic hydrogenation is often employed, using catalysts such as Raney Nickel or Ruthenium on a carbon support.[6]

Applications and Significance

The primary application of HTMP is as a precursor to a wide range of HALS. The hydroxyl group provides a convenient handle for further chemical modification to produce derivatives with tailored properties, such as compatibility with different polymer matrices and enhanced thermal stability.

Furthermore, the corresponding stable nitroxyl radical, 4-Hydroxy-TEMPO (TEMPOL), derived from the oxidation of HTMP, is a valuable antioxidant and catalyst in organic synthesis.[7][8] TEMPOL has been investigated for various biomedical applications due to its ability to mimic superoxide dismutase activity.[7]

Safety and Handling

4-Hydroxy-2,2,6,6-tetramethylpiperidine is considered hazardous. It may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Conclusion

4-Hydroxy-2,2,6,6-tetramethylpiperidine is a cornerstone molecule in the field of polymer stabilization and a versatile intermediate in organic synthesis. A thorough understanding of its physicochemical properties is essential for its effective application and for the development of new materials and technologies. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and professionals working with this important compound.

References

  • CAS Common Chemistry. 4-Hydroxy-1-methylpiperidine. [Link]

  • NIST WebBook. 4-Hydroxy-N-methylpiperidine. [Link]

  • Stenutz. 4-hydroxy-2,2,6,6-tetramethylpiperidine. [Link]

  • Wikipedia. 4-Hydroxy-TEMPO. [Link]

  • Google Patents. US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Jubilant Ingrevia Limited. 4-(Hydroxymethyl)piperidine Safety Data Sheet. [Link]

  • Rsc.org. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • ChemBK. 4-hydroxy-2,2,6,6-tetramethylpiperidinium. [Link]

  • Google Patents. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • PubChem. 4-Hydroxy-2,2,6,6-tetramethylpiperidine. [Link]

  • synthetic-works.com. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application. [Link]

  • ResearchGate. Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. [Link]

Sources

Technical Guide: Structure Elucidation and Characterization of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation, synthesis, and physicochemical characterization of 4-Hydroxy-3,3,5-trimethylpiperidine (3,3,5-trimethylpiperidin-4-ol). This analysis is designed for researchers in medicinal chemistry and process development.

Executive Summary

This compound (C


H

NO) is a specialized heterocyclic building block utilized in the synthesis of sterically hindered amine light stabilizers (HALS) and pharmaceutical intermediates targeting CNS pathways (e.g., ganglionic blockers).[1] Its structure is characterized by a piperidine ring with a gem-dimethyl group at the C3 position and a single methyl group at the C5 position, creating a crowded steric environment that influences both its chemical reactivity and biological binding profiles.

This guide provides a definitive route for structure elucidation, distinguishing between the cis and trans diastereomers via NMR spectroscopy, and outlines the synthetic causality governing its formation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertyData
Chemical Name 3,3,5-Trimethylpiperidin-4-ol
CAS Number Not widely indexed (Precursor Ketone: 2248346-79-2)
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol
SMILES CC1CNCC(C)(C)C1O
InChI InChI=1S/C8H17NO/c1-6-5-8(2,3)7(10)4-9-6/h6-7,9-10H,4-5H2,1-3H3
Physical State Viscous oil or low-melting solid (hygroscopic)
pKa (Calc) ~10.5 (Secondary amine)

Note on CAS: While the specific alcohol isomer is often custom-synthesized, the corresponding ketone precursor, 3,3,5-trimethylpiperidin-4-one , bears the CAS 2248346-79-2 .

Synthetic Pathway & Causality

The synthesis of this compound is governed by the reduction of its ketone precursor. The stereochemical outcome is dictated by the steric bulk of the gem-dimethyl group at C3, which directs hydride attack.

Synthesis Workflow[12]

The primary route involves the reduction of 3,3,5-trimethylpiperidin-4-one . This ketone is typically accessible via a modified Mannich condensation or from acyclic precursors like 2,2,4-trimethyl-3-oxopentanoate derivatives cyclized with ammonia/formaldehyde.

Reaction Logic:

  • Ketone Formation: Construction of the piperidone ring.

  • Stereoselective Reduction: Treatment with a hydride source (NaBH

    
     or L-Selectride).
    
    • Small Hydride (NaBH

      
      ): Attacks from the axial trajectory (less hindered?) or equatorial? In 3,3,5-systems, the axial methyl at C3 hinders the axial face, often favoring equatorial attack to yield the axial alcohol  (thermodynamically less stable) or vice versa depending on the specific conformer population.
      
    • Bulky Hydride (L-Selectride): Exclusively attacks the less hindered face, maximizing diastereoselectivity.

Pathway Diagram

SynthesisPathway Precursors Precursors (e.g., Isobutyraldehyde + Methyl Acetoacetate) Ketone Intermediate Ketone 3,3,5-Trimethylpiperidin-4-one (CAS: 2248346-79-2) Precursors->Ketone Cyclization Reduction Stereoselective Reduction (NaBH4 or L-Selectride) Ketone->Reduction Hydride Addition Product_Trans Trans-Isomer (Thermodynamic) Reduction->Product_Trans Equatorial Attack Product_Cis Cis-Isomer (Kinetic) Reduction->Product_Cis Axial Attack

Figure 1: Synthetic logic flow from acyclic precursors to diastereomeric alcohol products.

Structure Elucidation (Self-Validating Protocol)

The core challenge in characterizing this compound is assigning the relative stereochemistry between the C4-hydroxyl and the C5-methyl group. The C3-gem-dimethyl group locks the ring conformation, simplifying the analysis.

Conformational Analysis
  • C3 Position: Contains two methyl groups.[2] One is forced axial , the other equatorial .

  • C5 Position: The single methyl group will preferentially adopt the equatorial orientation to avoid a severe 1,3-diaxial interaction with the axial methyl at C3.

  • C4 Position (Hydroxyl): Can be equatorial (trans to C5-Me) or axial (cis to C5-Me).

NMR Logic & Diagnostic Signals

The


H NMR spectrum provides self-validating evidence via vicinal coupling constants (

).
SignalMultiplicityChemical Shift (

)
Diagnostic Logic
H-4 (Methine) dd or ddd3.2 - 3.8 ppmCritical Probe: The coupling constant

determines stereochemistry.
H-5 (Methine) Multiplet1.8 - 2.2 ppmCoupled to H-4 and H-6 protons.
C3-Me (ax) Singlet~0.9 ppmShielded by ring current/anisotropy.
C3-Me (eq) Singlet~1.1 ppmDeshielded relative to axial Me.
C5-Me Doublet~0.95 ppmDiagnostic of the C5 chiral center.
Stereochemical Assignment Rule:
  • Trans-Diequatorial (

    
     or 
    
    
    
    ):
    • If OH is equatorial, H-4 is axial .

    • H-5 is axial (since C5-Me is equatorial).

    • Result:

      
       corresponds to an axial-axial  coupling.
      
    • Value:

      
      .
      
  • Cis-Axial/Equatorial (

    
     or 
    
    
    
    ):
    • If OH is axial, H-4 is equatorial .

    • H-5 is axial .

    • Result:

      
       corresponds to an equatorial-axial  coupling.
      
    • Value:

      
      .
      
Mass Spectrometry (MS) Fragmentation
  • Molecular Ion:

    
     143 [M]
    
    
    
    or 144 [M+H]
    
    
    .
  • Base Peak: Likely

    
     58 or 72 (Retro-Diels-Alder or 
    
    
    
    -cleavage adjacent to Nitrogen).
  • Diagnostic Loss: [M - 15]

    
     (Loss of Methyl) and [M - 18]
    
    
    
    (Loss of H
    
    
    O, confirming the alcohol).
Elucidation Logic Diagram

StructureElucidation Sample Unknown Sample C8H17NO H_NMR 1H NMR Analysis Focus on H-4 Signal Sample->H_NMR Coupling Measure J(4,5) Coupling H_NMR->Coupling LargeJ J = 9-11 Hz (Axial-Axial) Coupling->LargeJ Large Splitting SmallJ J = 2-5 Hz (Equatorial-Axial) Coupling->SmallJ Small Splitting Result_Trans Conclusion: Trans-Isomer (OH eq, Me eq) LargeJ->Result_Trans Result_Cis Conclusion: Cis-Isomer (OH ax, Me eq) SmallJ->Result_Cis

Figure 2: Decision tree for stereochemical assignment using NMR coupling constants.

Applications in Drug Development

The 3,3,5-trimethylpiperidine scaffold serves as a critical pharmacophore in:

  • Ganglionic Blockers: Structurally related to Pempidine (1,2,2,6,6-pentamethylpiperidine), where steric crowding around the nitrogen modulates ion channel binding.

  • Substance P Antagonists: The hindered amine prevents rapid metabolic N-dealkylation, extending half-life.

  • Chiral Auxiliaries: The fixed conformation of the 3,3,5-system makes it a valuable chiral scaffold for asymmetric synthesis.

References

  • Chemsrc . (2024). 3,3,5-Trimethyl-4-piperidone (CAS 2248346-79-2).[3] Retrieved from [Link]

  • PubChem . (2024). Piperidin-4-ol Derivatives and Conformational Analysis. National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for stereoelectronic effects in cyclohexyl/piperidinyl systems).

Sources

Technical Guide: Biological Activity Screening of 4-Hydroxy-3,3,5-trimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the biological evaluation framework for derivatives of 4-Hydroxy-3,3,5-trimethylpiperidine . While the piperidine ring is a ubiquitous pharmacophore in medicinal chemistry (found in analgesics, vasodilators, and antipsychotics), the specific 3,3,5-trimethyl substitution pattern offers a unique structural advantage: Metabolic Blocking .

By sterically hindering the C3 and C5 positions—common sites for oxidative metabolism in simple piperidines—this scaffold serves as a robust core for generating metabolically stable libraries. This guide outlines a tiered screening strategy designed to validate both the pharmacological potency and the metabolic resilience of these derivatives.

Part 1: Structural Rationale & Medicinal Chemistry[1][2][3]

The "Metabolic Shield" Concept

In standard piperidine therapeutics, the carbon atoms alpha and beta to the nitrogen are susceptible to Cytochrome P450 (CYP450) oxidation.

  • The 3,3-Dimethyl Effect: The gem-dimethyl group at C3 creates a quaternary center, completely blocking oxidative attack at this position and inducing the Thorpe-Ingold effect , which restricts conformational flexibility and pre-organizes the molecule for receptor binding.

  • The 5-Methyl Effect: The methyl group at C5 introduces chirality and further steric bulk, shielding the ring from enzymatic approach.

  • The 4-Hydroxy Handle: This functionality serves as the primary vector for diversification (e.g., esters, carbamates, ethers) to tune lipophilicity and target affinity.

Stereochemical Considerations

The this compound scaffold possesses two stereocenters (C4 and C5).[1] Screening protocols must account for diastereomeric differences, as the cis (hydroxyl and C5-methyl on the same face) and trans isomers often exhibit distinct receptor binding profiles.

Part 2: Screening Workflow Visualization

The following diagram illustrates the integrated screening pipeline, moving from library generation to ADME validation.

ScreeningPipeline Library Library Generation (N-Alkylation / O-Acylation) Tier1 Tier 1: Primary Binding (Sigma-1 / NMDA / Calcium Channels) Library->Tier1 High Throughput Tier2 Tier 2: Functional Assays (Ca2+ Flux / Cytotoxicity) Tier1->Tier2 Hits (Ki < 1µM) Tier3 Tier 3: ADME Profiling (Microsomal Stability) Tier2->Tier3 Non-toxic Tier3->Library SAR Refinement Lead Lead Candidate Selection Tier3->Lead t1/2 > 60 min

Figure 1: Tiered screening workflow for hindered piperidine derivatives, prioritizing metabolic stability alongside potency.

Part 3: In Vitro Screening Protocols

Tier 1: Receptor Binding Assays (CNS Focus)

Piperidine derivatives frequently target Sigma receptors (


) and NMDA receptors.[1] The following protocol focuses on Sigma-1 receptor binding , a common target for neuroprotective and analgesic piperidines.

Rationale: The lipophilic amine nature of the 3,3,5-trimethylpiperidine core mimics the pharmacophore of known Sigma ligands (e.g., haloperidol, pentazocine).

Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize Guinea pig brain cortex (rich in

      
       receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
      
    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet in fresh buffer.
      
  • Incubation:

    • Total Binding: Incubate 200 µg membrane protein with 2 nM

      
      (+)-pentazocine (specific 
      
      
      
      radioligand).
    • Test Compounds: Add this compound derivatives (dissolved in DMSO) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

    • Incubate for 120 min at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Note: PEI pre-soaking is critical for lipophilic amines to reduce binding to the filter itself.

  • Quantification:

    • Wash filters

      
       with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
      
  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation.
Tier 2: Antimicrobial & Cytotoxicity Screening

Many sterically hindered piperidines exhibit antimicrobial activity due to their cationic amphiphilic structure, disrupting bacterial membranes.

Protocol: Microdilution MIC Assay

  • Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Preparation: Adjust bacterial inoculum to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Addition:

    • Prepare serial 2-fold dilutions of derivatives in 96-well plates (Range: 0.5 – 128 µg/mL).

    • Include positive control (Ciprofloxacin) and solvent control (DMSO < 1%).

  • Incubation: 18–24 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

  • Cytotoxicity Counter-Screen (MTT Assay):

    • Perform on HEK293 (human embryonic kidney) cells to ensure antimicrobial activity is not due to general toxicity.

    • Selectivity Index (SI):

      
      . A viable lead should have 
      
      
      
      .

Part 4: ADME Validation (The Core Differentiator)

This is the most critical step for this specific scaffold. You must prove that the 3,3,5-trimethyl substitution effectively blocks metabolism compared to a standard piperidine.

Protocol: Human Liver Microsome (HLM) Stability

  • Reaction Mixture:

    • Test Compound: 1 µM (prevents enzyme saturation).

    • Microsomes: 0.5 mg/mL protein (pooled human liver microsomes).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Sampling:

    • Aliquot 50 µL at

      
       min.[2]
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor the disappearance of the parent compound.

  • Calculation:

    • Plot

      
       vs. time.
      
    • 
      .
      
    • 
      .
      
Data Interpretation Table
Compound ClassStructureHLM

(min)
Interpretation
Control 4-Hydroxypiperidine (unsubstituted)< 15Rapid oxidation at C2/C6.[1]
Test Scaffold This compound > 60 Steric blockade effective.
Derivative 4-O-Ester-3,3,5-trimethylpiperidineVariableDepends on esterase stability.[1]

Part 5: Structure-Activity Relationship (SAR) Logic[4]

The following diagram details the decision logic for optimizing the scaffold based on screening results.

SAR_Logic Start Hit Compound Potency Is Potency High? (Ki < 100nM) Start->Potency Metab Is Metabolic Stability High? (t1/2 > 60m) Potency->Metab Yes Mod_O Modify 4-O-Group (H-Bonding/Sterics) Potency->Mod_O No Mod_N Modify N-Substituent (Lipophilicity/pKa) Metab->Mod_N No (N-dealkylation?) Mod_Core Check Stereochemistry (Cis vs Trans) Metab->Mod_Core No (Ring oxidation?) Success Lead Candidate Metab->Success Yes Mod_N->Metab Mod_O->Potency Mod_Core->Metab

Figure 2: SAR optimization logic for refining 3,3,5-trimethylpiperidine derivatives.

References

  • BenchChem Technical Support. (2025).[2][3] Enhancing the Biological Activity of Substituted Piperidines: ADME and Pharmacokinetic Optimization. Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[4][2][5][6] PubMed Central. Retrieved from

  • Royal Society of Chemistry (RSC). (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Chemical Science.[7] Retrieved from

  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from

  • Thieme Connect. (2023).[8] Application of Chiral Piperidine Scaffolds in Drug Design.[6] Synthesis Reviews.[5] Retrieved from

Sources

Structural Elucidation and Conformational Analysis of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Scientists

Executive Summary

This guide outlines the spectroscopic characterization of 4-Hydroxy-3,3,5-trimethylpiperidine (


), a substituted piperidine often encountered as a pharmacophore intermediate or metabolite in alkaloid synthesis (e.g., Viquidil analogs).[1]

The analysis of this molecule presents a specific stereochemical challenge: distinguishing between diastereomers arising from the relative orientations of the C4-hydroxyl and C5-methyl groups, complicated by the conformational locking effect of the C3-gem-dimethyl group.[1] This document provides a self-validating analytical workflow using MS, IR, and NMR.

Part 1: Structural Context & Stereochemistry[1]

The piperidine ring predominantly adopts a chair conformation.[1][2][3] In this compound, the gem-dimethyl group at C3 creates significant steric bulk, often "locking" the ring into a conformation where the C5-methyl and C4-hydroxyl groups orient to minimize 1,3-diaxial interactions.[1]

  • The Challenge: Determining if the C4-OH and C5-Me are cis or trans.[1]

  • The Solution: Evaluation of vicinal coupling constants (

    
    ) and NOE correlations.
    
Analytical Workflow Diagram

AnalyticalWorkflow cluster_MS Step 1: Mass Spec cluster_IR Step 2: IR Spectroscopy cluster_NMR Step 3: NMR (Critical) Sample Unknown Sample (C8H17NO) MS GC-MS / ESI-MS (MW 143.23) Sample->MS Frag Alpha-Cleavage Analysis MS->Frag IR FT-IR (Functional Groups) Frag->IR HNMR 1H NMR (Coupling Constants) IR->HNMR HBond OH / NH Stretch Analysis CNMR 13C NMR (Shift Logic) HNMR->CNMR NOESY 2D NOESY (Stereochemistry) HNMR->NOESY Result Confirmed Structure & Stereoisomer NOESY->Result

Caption: Integrated spectroscopic workflow for structural and stereochemical validation.

Part 2: Mass Spectrometry (MS) – The Molecular Fingerprint

Technique: GC-MS (EI, 70eV) or LC-MS (ESI).[1] Molecular Weight: 143.23 g/mol .[1]

Fragmentation Logic

Piperidines undergo characteristic


-cleavage  adjacent to the nitrogen atom.[1] For this molecule, cleavage occurs primarily at the C2-N and C6-N bonds.[1]
Fragment Ion (m/z)Origin / MechanismDiagnostic Value
143 (

)
Molecular IonConfirms formula

.[1] Weak in EI; strong

(144) in ESI.
128 (

)
Loss of

Loss of methyl from C3, C5, or N (if methylated, though here N is likely secondary).
125 (

)
Loss of

Characteristic of cyclic alcohols.[1] Confirms -OH group.
110

Combined loss.[1]
Base Peak

-cleavage
Typically high abundance low-mass amine fragments (e.g., m/z 43, 57 series).[1]
Experimental Protocol: GC-MS
  • Solvent: Dissolve 1 mg sample in 1 mL Methanol or Ethyl Acetate.

  • Derivatization (Optional): If the OH peak tails, treat with BSTFA to form the TMS-ether (Shift

    
     to 215).
    
  • Inlet: 250°C, Splitless mode.

  • Column: DB-5ms or equivalent non-polar column.

Part 3: Infrared Spectroscopy (IR) – Functional Validation

Technique: FT-IR (ATR or KBr pellet).[1]

The IR spectrum serves as a "gatekeeper" to confirm the functional groups before complex NMR analysis.

Frequency (

)
Vibration ModeStructural Insight
3200–3500 O-H Stretch (Broad)H-bonded hydroxyl.[1] Sharpens if diluted in

(free OH).[1]
3100–3300 N-H StretchSecondary amine.[1] Often overlaps with OH; look for "shoulder".[1]
2900–2980 C-H Stretch (

)
Intense due to high methyl count (3x Me groups).[1]
1365 & 1385 Gem-dimethyl doubletCharacteristic "split" peak indicating the

group at C3.
1050–1150 C-O StretchSecondary alcohol (

).[1]
Part 4: Nuclear Magnetic Resonance (NMR) – Stereochemical Resolution

Technique: 400 MHz or higher.[1][4][5] Solvent:


 (standard) or 

(to observe OH proton coupling and prevent exchange).[1]
1.

NMR Analysis (Predicted & Logic)

The proton spectrum is the primary tool for determining the axial/equatorial orientation of substituents.

  • C3-Gem-Dimethyls: Will appear as two distinct singlets (approx.[1] 0.9 - 1.1 ppm) because they are diastereotopic (one axial, one equatorial).[1]

  • C5-Methyl: Appears as a doublet (approx.[1] 0.9 ppm) due to coupling with H5.[1]

  • H4 (Methine): The diagnostic signal (approx. 3.2 - 3.8 ppm).[1]

    • Coupling: It couples with H5 and potentially the OH proton.

    • Stereochemistry Rule:

      • If

        
        : H4 and H5 are trans-diaxial .[1] This implies the substituents (OH and Me) are equatorial-equatorial  (trans-diequatorial relative to ring).[1]
        
      • If

        
        : H4 and H5 are axial-equatorial  or equatorial-axial .[1]
        
2.

NMR Analysis (DEPT-135)
Carbon TypeCountDEPT-135 PhaseChemical Shift (approx.[1] ppm)
Methyl (

)
3Positive (+)15 - 25 ppm (C5-Me usually upfield of C3-Me's).[1]
Methylene (

)
2Negative (-)C2 and C6 (adjacent to N, deshielded ~45-55 ppm).[1]
Methine (

)
2Positive (+)C5 (alkyl) and C4 (attached to O, ~70-75 ppm).[1]
Quaternary (

)
1AbsentC3 (gem-dimethyl center).[1]
3. Stereochemical Validation: NOESY

To definitively prove the isomer:

  • Irradiate C3-Methyls: Look for NOE enhancement of H5 or H4.[1]

  • Irradiate H4: If H4 is axial, it will show NOE with axial protons at C2 and C6.

NMR Logic Diagram

NMRLogic Start Analyze H4 Signal (3.2 - 3.8 ppm) Coupling Measure J(H4, H5) Start->Coupling LargeJ Large J (9-12 Hz) Trans-diaxial Protons Coupling->LargeJ Signal is dd SmallJ Small J (2-5 Hz) Axial-Equatorial Protons Coupling->SmallJ Signal is broad/narrow Concl1 Conclusion: Substituents are Trans-Diequatorial (Thermodynamically Stable) LargeJ->Concl1 Concl2 Conclusion: Substituents are Cis (One Axial, One Equatorial) SmallJ->Concl2

Caption: Decision tree for assigning stereochemistry based on H4-H5 coupling constants.

Part 5: Experimental Protocols
A. NMR Sample Preparation[1][5]
  • Mass: Weigh 5–10 mg of the piperidine derivative.

  • Solvent: Add 0.6 mL

    
     (contains 0.03% TMS).[1]
    
  • Filtration: If the solution is cloudy (salt formation), filter through a small cotton plug into the NMR tube.

  • Acquisition:

    • Run standard 1H (16 scans).[1]

    • Run 13C and DEPT-135 (256+ scans due to lower sensitivity).[1]

    • Crucial Step: If H4 multiplicity is unclear, add 1 drop of

      
       to the tube and shake. This exchanges the OH and NH protons, removing their coupling to H4/H2/H6 and simplifying the spectrum.
      
B. Data Reporting Standard (Example Format)

When reporting this data in a dossier or publication, follow this standard:


 NMR (400 MHz, 

):

3.45 (ddd,

), 2.85 (m, 2H, H-2/H-6 eq), 2.40 (t, 2H, H-2/H-6 ax), 1.65 (m, 1H, H-5), 1.05 (s, 3H, C3-Me), 0.98 (s, 3H, C3-Me), 0.90 (d,

).
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants and additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction).[1][5] [1]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis of cyclohexane/piperidine rings).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[1] (Reference for piperidine fragmentation patterns).

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[1] (Specific reference for piperidine alkaloid analysis).

Sources

discovery and synthetic history of substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Piperidines

Abstract

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in natural products and pharmaceuticals.[1][2][3] This guide provides a comprehensive exploration of the substituted piperidine core, from its initial discovery in natural sources to the evolution of its chemical synthesis. We will trace the historical milestones, beginning with the first isolation of piperidine and the landmark synthesis of the alkaloid coniine, which marked a pivotal moment in organic chemistry.[4] The narrative progresses from foundational synthetic strategies, such as the catalytic hydrogenation of pyridines and classical cyclization reactions, to the sophisticated methodologies of the modern era.[5] We delve into the causality behind experimental choices in advanced techniques, including asymmetric catalysis, chemo-enzymatic strategies, and novel C-H functionalization, which have enabled precise control over stereochemistry and substitution patterns.[6][7] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this indispensable heterocyclic system.

Introduction: The Piperidine Scaffold - A Privileged Structure in Chemistry and Medicine

The piperidine motif is one of the most significant structural units in drug discovery, found in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][3][8] Its status as a "privileged scaffold" is not arbitrary; it stems from a unique combination of physicochemical and stereochemical properties that render it ideal for molecular recognition and interaction with biological targets.[2][3]

As a saturated heterocycle, the piperidine ring predominantly adopts a stable chair conformation. This provides a rigid, three-dimensional framework that allows for the precise spatial orientation of substituents, a critical factor for optimizing binding affinity to enzymes and receptors.[3][9] The nitrogen atom within the ring is a key modulator of its drug-like properties. It can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, enabling fine-tuning of aqueous solubility and lipophilicity.[3][9] Furthermore, the piperidine core is generally stable against metabolic degradation, and strategic functionalization can enhance this stability, leading to improved pharmacokinetic profiles and reduced toxicity.[2][3] These attributes collectively facilitate the transport of piperidine-containing drugs across biological membranes and enhance their overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Chapter 1: Early Discoveries and the Dawn of Piperidine Chemistry

The story of piperidine begins not in the laboratory, but in the natural world. In 1850, the Scottish chemist Thomas Anderson first reported its isolation from piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), from which the heterocycle derives its name.[10] This discovery was independently corroborated by the French chemist Auguste Cahours in 1852.[10]

The First Alkaloid Synthesis: Coniine

The most significant early milestone in piperidine chemistry was inextricably linked to one of history's most famous poisons. Coniine, the primary toxic alkaloid in poison hemlock (Conium maculatum), was the agent of Socrates' execution in 399 BC.[11][12] For centuries, its power was known, but its structure was a mystery. In 1886, the German chemist Albert Ladenburg achieved the first-ever synthesis of an alkaloid by preparing coniine, a monumental achievement that helped to dismantle the theory of vitalism, which held that organic compounds could only be produced by living organisms.[4][11]

Ladenburg's strategy was a masterclass in the chemical logic of his time. His starting point was 2-methylpyridine (α-picoline). He reasoned that this precursor possessed the correct nitrogen-containing six-membered ring and a methyl group that could be elaborated into the propyl side chain of coniine. The synthesis proceeded through a Knoevenagel condensation with acetaldehyde to form 2-propenylpyridine, which was subsequently reduced using metallic sodium in ethanol to yield racemic (±)-coniine.[4][11]

Ladenburg_Synthesis cluster_start Step 1: Alkylation & Condensation cluster_reduction Step 2: Reduction cluster_resolution Step 3: Resolution 2-Methylpyridine 2-Methylpyridine Intermediate 2-Propenylpyridine 2-Methylpyridine->Intermediate ZnCl₂ Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate RacemicConiine Racemic (±)-Coniine Intermediate->RacemicConiine Na, Ethanol EnantiopureConiine (S)-(+)-Coniine RacemicConiine->EnantiopureConiine (+)-Tartaric Acid

Figure 1: Ladenburg's landmark synthesis of Coniine (1886).
Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine
  • Objective: To replicate the historical synthesis of racemic coniine from 2-methylpyridine.

  • Methodology:

    • Step 1: Knoevenagel Condensation. In a round-bottom flask equipped with a reflux condenser, combine 2-methylpyridine and paraldehyde (a trimer of acetaldehyde) in the presence of a Lewis acid catalyst such as anhydrous zinc chloride.[4]

    • Heat the mixture under reflux. The reaction condenses the methyl group of the pyridine with the acetaldehyde to form 2-propenylpyridine.

    • Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture and purify the 2-propenylpyridine product, typically via distillation.

    • Step 2: Reduction. In a separate reaction vessel suitable for handling metallic sodium, dissolve the purified 2-propenylpyridine in absolute ethanol.

    • Carefully add small pieces of metallic sodium to the solution. The sodium reacts with ethanol to generate hydrogen in situ, which reduces the double bond of the propenyl side chain and the pyridine ring to yield racemic (±)-coniine.[11]

    • After the sodium is completely consumed, quench the reaction carefully with water and extract the product into an organic solvent.

    • Purify the resulting racemic coniine by distillation to obtain the final product.

Chapter 2: Foundational Synthetic Strategies for the Piperidine Core

Following Ladenburg's work, chemists developed more general and robust methods for constructing the piperidine ring. These foundational strategies remain relevant in both laboratory and industrial settings.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[5] This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

The choice of catalyst is critical and dictates the required reaction conditions. Heterogeneous catalysts like platinum(IV) oxide (PtO₂), rhodium-on-carbon (Rh/C), ruthenium (Ru), and Raney nickel (Ni) are commonly employed.[1][5][13] The reaction often requires elevated pressures and temperatures, although modern catalysts have been developed that operate under milder conditions.[1] A key challenge is achieving chemoselectivity when other reducible functional groups are present in the molecule. For instance, platinum and rhodium catalysts are highly effective but may also reduce other functional groups, whereas catalysts like palladium can sometimes be used for selective hydrogenation.[1][5]

CatalystTypical Pressure (bar)Typical Temperature (°C)SolventKey Characteristics
PtO₂ (Adams' catalyst) 50-70Room TempAcetic AcidHighly effective, versatile, but can be aggressive.[5]
Rhodium on Carbon (Rh/C) 580WaterGood activity under relatively mild conditions.[5]
Ruthenium (Ru) 1100WaterEffective for a range of substituted pyridines.[1]
Raney Nickel (Ni) High170-200EthanolCost-effective, widely used in industry, requires harsh conditions.[13]
Reductive Amination and Cyclization Strategies

A highly flexible approach to building substituted piperidines involves the cyclization of acyclic precursors. The most common variant is the intramolecular reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents.[5] The process typically involves the reaction of a 1,5-dicarbonyl with a primary amine (or ammonia) to form an iminium ion intermediate, which then undergoes an intramolecular cyclization and subsequent reduction to yield the piperidine ring.

A related and powerful method is the Dieckmann condensation of diesters to form a β-keto ester, which can then be hydrolyzed, decarboxylated, and subjected to reductive amination to yield 4-piperidone derivatives.[13][14] These piperidones are versatile intermediates for further functionalization.

Aza-Diels-Alder Reaction

For constructing highly functionalized piperidines with excellent stereochemical control, the aza-Diels-Alder reaction is a premier strategy.[5] This cycloaddition reaction involves the [4+2] coupling of a 1-azadiene (the diene component) with an alkene (the dienophile) to form a tetrahydropyridine, which can then be easily reduced to the corresponding piperidine. The power of this method lies in its ability to create up to four stereocenters in a single, concerted step. The development of catalytic and asymmetric variants has made it possible to access enantiomerically enriched piperidines, which is of paramount importance in drug development.[15]

Aza_Diels_Alder cluster_reactants Reactants cluster_product Product Azadiene 1-Azadiene Piperidine Tetrahydropyridine (Piperidine Precursor) Azadiene->Piperidine [4+2] Cycloaddition Dienophile Dienophile (Alkene) Dienophile->Piperidine

Figure 2: The Aza-Diels-Alder reaction for piperidine synthesis.

Chapter 3: The Modern Era - Advanced and Stereoselective Syntheses

Modern synthetic chemistry has focused on overcoming the limitations of classical methods, particularly in achieving high levels of stereo- and regioselectivity. The demand for enantiomerically pure, complex piperidine derivatives in drug discovery has driven significant innovation.

Asymmetric Catalysis

The development of asymmetric catalysis has revolutionized piperidine synthesis. By using a small amount of a chiral catalyst, chemists can generate large quantities of a single enantiomer of a desired product.

  • Transition-Metal Catalysis: Chiral complexes of metals such as rhodium, palladium, iridium, and ruthenium are widely used to catalyze enantioselective hydrogenations, cyclizations, and cross-coupling reactions.[1] For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to a wide variety of enantioenriched 3-substituted piperidines.[16] The chiral ligand coordinates to the metal center, creating a chiral environment that forces the reaction to proceed along a specific stereochemical pathway.

  • Organocatalysis: As a complementary, metal-free approach, organocatalysis has emerged as a powerful tool. Small organic molecules, such as chiral amines or thioureas, can catalyze reactions with high enantioselectivity.[1][17] These methods are often valued for their lower toxicity and cost compared to transition-metal catalysts.

Biocatalysis and Chemo-enzymatic Strategies

Harnessing the power of nature, biocatalysis employs enzymes to perform chemical transformations with unparalleled selectivity. For piperidine synthesis, enzymes like amine oxidases and ene-reductases (EneREDs) are used in chemo-enzymatic cascades to convert readily available pyridines into highly stereo-defined piperidines under mild, aqueous conditions.[7][18] This approach is particularly valuable for producing key intermediates for pharmaceuticals like the antipsychotic drug Preclamol and the ovarian cancer therapeutic Niraparib.[7][18]

Workflow: Chemo-enzymatic Dearomatization of Pyridines
  • Objective: To synthesize a chiral substituted piperidine from an activated pyridine precursor using a combination of chemical and enzymatic steps.

  • Methodology:

    • Chemical Activation & Reduction: A substituted pyridine is first activated by N-alkylation to form a pyridinium salt. This increases the electrophilicity of the ring, making it susceptible to reduction. A partial chemical reduction (e.g., using NaBH₄) converts the pyridinium salt into an N-substituted tetrahydropyridine (THP).

    • One-Pot Biocatalytic Cascade: The THP is then subjected to a one-pot enzymatic reaction containing an amine oxidase and an ene-imine reductase (EneIRED).

    • Oxidation: The amine oxidase selectively oxidizes the THP to a cyclic enamine intermediate.

    • Asymmetric Reduction: The EneIRED enzyme, which is inherently chiral, catalyzes the highly stereoselective reduction of the enamine/iminium tautomer to the final, enantiomerically enriched piperidine product.

ChemoEnzymatic_Workflow cluster_biocatalysis One-Pot Biocatalytic Cascade Pyridine Substituted Pyridine Pyridinium Activated Pyridinium Salt Pyridine->Pyridinium Chemical Activation (e.g., Alkylation) THP Tetrahydropyridine (THP) Pyridinium->THP Chemical Reduction (e.g., NaBH₄) Enamine Cyclic Enamine Intermediate THP->Enamine Amine Oxidase Piperidine Chiral Piperidine Enamine->Piperidine Ene-Imine Reductase (Asymmetric Reduction)

Sources

Stereoisomers of 4-Hydroxy-3,3,5-trimethylpiperidine: A Comprehensive Guide to Synthesis, Separation, and Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of multiple stereocenters, as seen in 4-Hydroxy-3,3,5-trimethylpiperidine, presents both a challenge and an opportunity in drug discovery. The spatial arrangement of substituents can dramatically influence a molecule's interaction with biological targets, making the study of its individual stereoisomers not merely an academic exercise, but a critical step in the development of safe and efficacious drugs. This guide provides an in-depth exploration of the stereoisomers of this compound, detailing robust methodologies for their synthesis and separation, advanced techniques for their characterization, and a discussion of their distinct physicochemical and pharmacological properties.

Molecular Structure and Stereoisomerism

The structure of this compound contains two chiral centers: C4 (bearing the hydroxyl group) and C5 (bearing a methyl group). The gem-dimethyl substitution at the C3 position is achiral. The presence of two stereocenters gives rise to a total of 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers.

The relative stereochemistry between the hydroxyl group at C4 and the methyl group at C5 defines the diastereomers:

  • cis-isomers: The C4-OH and C5-CH₃ groups are on the same side of the piperidine ring. This pair consists of the (4R, 5R) and (4S, 5S) enantiomers.

  • trans-isomers: The C4-OH and C5-CH₃ groups are on opposite sides of the ring. This pair consists of the (4R, 5S) and (4S, 5R) enantiomers.

Each of these stereoisomers can exist in a chair conformation, which is the most stable arrangement for a six-membered ring. The orientation of the substituents (axial or equatorial) significantly impacts the molecule's stability and reactivity.

Caption: Relationship between the stereoisomers of this compound.

Synthetic and Separation Strategies

The synthesis of optically pure stereoisomers requires a carefully designed strategy involving either stereoselective synthesis or the separation of a stereoisomeric mixture.

Synthesis of a Diastereomeric Mixture

A common and direct approach begins with the synthesis of the precursor ketone, 3,3,5-trimethylpiperidin-4-one. The subsequent reduction of the carbonyl group generates the C4 stereocenter and typically yields a mixture of cis and trans diastereomers.

Experimental Protocol: Reduction of 3,3,5-trimethylpiperidin-4-one

  • Setup: To a solution of 3,3,5-trimethylpiperidin-4-one (1.0 eq) in methanol (MeOH) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is a mixture of cis- and trans-4-Hydroxy-3,3,5-trimethylpiperidine.

Causality: Sodium borohydride is a versatile reducing agent. The stereochemical outcome (the cis/trans ratio) is governed by the steric hindrance around the carbonyl group, which dictates the facial selectivity of the hydride attack. Bulky reducing agents (e.g., L-Selectride) can offer higher diastereoselectivity.

Separation of Stereoisomers

With the diastereomeric mixture in hand, the next step is to separate the four stereoisomers. This is a two-stage process: separation of the diastereomers, followed by the resolution of each pair of enantiomers.

separation_workflow cluster_resolution_cis Resolution of cis-Isomers cluster_resolution_trans Resolution of trans-Isomers start Crude Product (cis/trans mixture) diastereomer_sep Column Chromatography (Silica Gel) start->diastereomer_sep cis_racemate Racemic cis-Isomer diastereomer_sep->cis_racemate trans_racemate Racemic trans-Isomer diastereomer_sep->trans_racemate cis_salt React with Chiral Acid (e.g., (+)-Tartaric Acid) cis_racemate->cis_salt trans_salt React with Chiral Acid (e.g., (-)-Tartaric Acid) trans_racemate->trans_salt cis_cryst Fractional Crystallization of Diastereomeric Salts cis_salt->cis_cryst cis_regen Regenerate Enantiomers (Base treatment) cis_cryst->cis_regen cis_enantiomer1 Pure (4R,5R) Isomer cis_regen->cis_enantiomer1 cis_enantiomer2 Pure (4S,5S) Isomer cis_regen->cis_enantiomer2 trans_cryst Fractional Crystallization of Diastereomeric Salts trans_salt->trans_cryst trans_regen Regenerate Enantiomers (Base treatment) trans_cryst->trans_regen trans_enantiomer1 Pure (4R,5S) Isomer trans_regen->trans_enantiomer1 trans_enantiomer2 Pure (4S,5R) Isomer trans_regen->trans_enantiomer2

Caption: Workflow for the separation and resolution of stereoisomers.

Protocol 1: Diastereomer Separation by Column Chromatography

Diastereomers possess different physical properties, including polarity, allowing for their separation using standard chromatography.

  • Preparation: Dissolve the crude mixture in a minimal amount of dichloromethane. Dry-load onto silica gel.

  • Elution: Perform flash column chromatography on silica gel using a gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0-10% gradient).

  • Analysis: Collect fractions and analyze them by TLC to identify and pool the fractions containing the separated cis and trans isomers.

Trustworthiness: The separation is self-validating. The purity of the separated diastereomers can be immediately confirmed by analytical techniques like ¹H NMR, where each isomer will display a distinct and clean spectrum.

Protocol 2: Enantiomeric Resolution via Diastereomeric Salt Formation

Enantiomers have identical physical properties in an achiral environment, necessitating their conversion into diastereomers for separation by classical methods.[1]

  • Salt Formation: Dissolve the racemic cis-isomer (1.0 eq) in a suitable solvent like ethanol. Add a solution of an enantiomerically pure chiral acid, such as (+)-tartaric acid (0.5 eq), to the solution.[1]

  • Crystallization: Allow the mixture to cool slowly to promote the crystallization of one diastereomeric salt, which will be less soluble. The choice of solvent is crucial and often requires empirical optimization.

  • Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomeric salt.

  • Regeneration: Treat the isolated crystalline salt with a base (e.g., aqueous NaOH) to deprotonate the piperidine nitrogen and liberate the free amine. Extract the pure enantiomer into an organic solvent. The chiral resolving agent remains in the aqueous layer.

  • Repeat: The process can be repeated on the mother liquor, often using the opposite enantiomer of the resolving agent, to isolate the other enantiomer.

Structural Elucidation and Characterization

The unambiguous assignment of the stereochemistry of each isomer is paramount. NMR spectroscopy and X-ray crystallography are the primary tools for this purpose.

  • NMR Spectroscopy: ¹H NMR is invaluable for determining the relative stereochemistry (cis vs. trans). The magnitude of the coupling constant (³J) between the protons on C4 and C5 is diagnostic. In a chair conformation, a large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) suggest other relationships (axial-equatorial, equatorial-equatorial).[2][3] Nuclear Overhauser Effect (NOE) experiments can further confirm the spatial proximity of the C4-H and the C5-CH₃ group.

  • X-ray Crystallography: This technique provides the most definitive evidence of both relative and absolute stereochemistry by mapping the precise three-dimensional arrangement of atoms in the solid state.[4][5] Obtaining a single crystal suitable for X-ray diffraction is often a critical, and sometimes challenging, step.

Comparative Properties of the Stereoisomers

The distinct three-dimensional structures of the stereoisomers lead to different physical and biological properties.

Physicochemical Properties

Diastereomers (cis vs. trans) have different internal energies and packing efficiencies in a crystal lattice, resulting in different melting points, boiling points, and solubilities. Enantiomers, being mirror images, have identical physical properties except for their interaction with plane-polarized light (optical rotation).

Propertycis-Isomers (Racemate)trans-Isomers (Racemate)Enantiomers (e.g., 4R,5R vs 4S,5S)
Melting Point DifferentDifferentIdentical
Solubility DifferentDifferentIdentical (in achiral solvents)
pKa DifferentDifferentIdentical
Optical Rotation 0° (racemic)0° (racemic)Equal and opposite (e.g., +x° vs -x°)
NMR Spectrum Distinct SpectrumDistinct SpectrumIdentical (in achiral solvents)
Pharmacological Properties

The central dogma of stereopharmacology is that the biological environment (receptors, enzymes, etc.) is chiral. Consequently, stereoisomers often exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[6]

  • Pharmacodynamics: One enantiomer may bind to a target receptor with high affinity (the eutomer), while its mirror image (the distomer) may have significantly lower affinity or bind to a different target altogether, potentially causing side effects or toxicity.[7][8] For example, the S-isomer of the antihypertensive drug methyldopa is active, while the R-isomer is not.[6] It is crucial to evaluate each stereoisomer of this compound independently to identify the eutomer and understand the complete pharmacological profile.

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) can also exist between stereoisomers. Enzymes responsible for drug metabolism are chiral and may process one stereoisomer more rapidly than another, leading to different plasma concentrations and durations of action.

Conclusion

The four stereoisomers of this compound represent distinct chemical entities with unique properties. A thorough understanding and application of stereoselective synthesis, chromatographic separation, and chiral resolution techniques are essential for their isolation. Advanced spectroscopic and crystallographic methods provide the necessary tools for their definitive structural assignment. For researchers in drug development, the individual evaluation of each stereoisomer is not optional but a fundamental requirement to unlock the full therapeutic potential of this scaffold while ensuring patient safety. This guide provides the foundational protocols and scientific rationale to navigate the complexities of stereoisomerism for this important class of molecules.

References

  • Nakagawa, Y., et al. (1987). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. Journal of Medicinal Chemistry. Available at: [Link]

  • Manimekalai, A., et al. (2007). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Journal of the Serbian Chemical Society. Available at: [Link]

  • Foley, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, C-A., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. Available at: [Link]

  • Kolehmainen, E., et al. (2005). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. PubChem. Available at: [Link]

  • Pandiarajan, K., et al. (1991). 1H NMR spectral study of some 4-hydroxy-2,6-diphenylpiperidines and a systematic analysis of 1H chemical shifts in some piperidine and 3-azabicyclo[3.3.1]nonane derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Crepet, A., et al. (1998). Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. Google Patents.
  • Hánová, J., et al. (2002). Enantiodiscrimination in NMR spectra and X-ray structures of diastereomeric salts of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with (S)-Mosher acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chhabra, G., et al. (2021). Effects of Stereoisomers on Drug Activity. PharmaTutor. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Etzbach, K-H., et al. (1991). Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. Google Patents.
  • Foley, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC. Available at: [Link]

  • PubChem. 4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-TEMPO. Wikipedia. Available at: [Link]

  • Westerlund, D. (2002). Enantiomeric Separations using Chiral Counter-Ions. Diva-Portal.org. Available at: [Link]

  • Jian, F., et al. (2005). Crystal Structure of the Dinuclear (R,R)-tartrato Nickel(II) Complex. X-ray Structure Analysis Online. Available at: [Link]

  • Abbah, O. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Chebanov, V., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. MDPI. Available at: [Link]

  • Fogassy, E., et al. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing. Available at: [Link]

  • Jung, J-C., & Park, O-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]

  • ChemAnalyst. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. ChemAnalyst. Available at: [Link]

  • Kumar, A., et al. (2024). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. Available at: [Link]

  • LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. LibreTexts. Available at: [Link]

  • EPA. (n.d.). 4-(Hydroxymethyl)-5-[hydroxy(²H_2_)methyl]-2-(²H_3_)methylpyridin-3-ol. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Thiel, M., et al. (1989). Separation of diastereomers by extractive distillation. Google Patents.
  • da Silva, T., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. Available at: [Link]

  • Barlow, R.B., & Johnson, O. (1989). The X-Ray Crystal Structure of 4-Diphenylcarbamyl-N-Methylpiperidine Methobromide. British Journal of Pharmacology. Available at: [Link]

  • El-Faham, A., et al. (2015). Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

Comprehensive Technical Guide: Quantum Chemical Calculations for 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Scope

4-Hydroxy-3,3,5-trimethylpiperidine (HTMP) represents a class of sterically hindered amines often utilized as precursors for Hindered Amine Light Stabilizers (HALS) or as intermediates in the synthesis of analgesics (e.g., prodine analogues). Its structure features a piperidine ring with a gem-dimethyl group at C3, a single methyl at C5, and a hydroxyl group at C4.

For the computational chemist, HTMP presents specific challenges:

  • Conformational Flexibility: The piperidine ring undergoes chair-chair interconversion, but the 3,3,5-trimethyl substitution pattern imposes severe steric constraints (1,3-diaxial interactions).

  • Stereoisomerism: The relative orientation of the C4-hydroxyl and C5-methyl groups creates diastereomers (cis and trans), which possess distinct energetic profiles and spectroscopic signatures.

  • Basicity (pKa): Accurate prediction of the amine pKa requires rigorous treatment of solvation and conformational entropy.

This guide provides a self-validating protocol for characterizing HTMP using Density Functional Theory (DFT) and ab initio methods.

Computational Strategy & Workflow

To ensure scientific integrity, we employ a "funnel" approach: broad sampling with low-cost methods followed by high-accuracy refinement.

Workflow Visualization

HTMP_Workflow cluster_validation Validation Loop Start Input: 2D Structure (Cis/Trans Isomers) ConfSearch Conformational Search (MMFF94 / PM6) Identify Rotamers & Ring Puckers Start->ConfSearch PreOpt Pre-Optimization (HF/3-21G or B3LYP/6-31G) ConfSearch->PreOpt Top 10 Conformers HighOpt Geometry Optimization (ωB97X-D / def2-TZVP) Gas Phase PreOpt->HighOpt Freq Frequency Analysis (Check Imaginary Freqs) Thermochemistry (Gibbs Energy) HighOpt->Freq Freq->HighOpt If Imag Freq > 0 Solv Solvation Single Point (SMD / Water & Chloroform) Freq->Solv Stationary Points Only Prop Property Prediction (NMR, pKa, HOMO-LUMO) Solv->Prop

Caption: Hierarchical computational workflow for HTMP, moving from molecular mechanics sampling to DFT property prediction.

Detailed Experimental Protocols

Phase 1: Conformational Sampling

The 3,3-dimethyl group creates a "Thorpe-Ingold" effect, biasing the ring conformation. However, the C5-methyl and C4-hydroxyl groups can adopt axial or equatorial positions.

Protocol:

  • Generate Isomers: Construct both cis-HTMP (OH and C5-Me on the same face) and trans-HTMP.

  • Force Field Search: Use MMFF94 or OPLS3e.

    • Sampling: Monte Carlo Multiple Minimum (MCMM).

    • Steps: 5,000 steps per isomer.

    • Energy Window: Keep all conformers within 5.0 kcal/mol of the global minimum.

  • Key Conformations to Monitor:

    • Chair A: C3-Me(ax), C3-Me(eq), C5-Me(eq), C4-OH(eq).

    • Chair B: Ring flip of A. Note that 3,3-dimethyl substitution ensures one methyl is always axial, creating constant 1,3-diaxial strain.

Phase 2: Geometry Optimization & Electronic Structure

We utilize the


B97X-D functional. Unlike standard B3LYP, 

B97X-D includes long-range dispersion corrections (crucial for accurate modeling of the steric clash between methyl groups) and long-range exchange (better for charge transfer).

Input Parameters (Gaussian Format Example):

  • Basis Set: def2-TZVP (Triple-zeta valence polarized) provides a balance between cost and basis-set superposition error (BSSE) mitigation.

  • Grid: int=ultrafine is mandatory for meta-GGA or dispersion-corrected functionals to avoid numerical noise in frequency calculations.

Phase 3: pKa Prediction (Thermodynamic Cycle)

For drug development, the basicity of the piperidine nitrogen is critical. We use the thermodynamic cycle method rather than direct deprotonation.

Equation:



Where 

is the free energy change of the reaction:

Using a reference base (e.g., Piperidine, exp pKa = 11.22) cancels systematic errors.

Step-by-Step:

  • Optimize Neutral HTMP and Protonated HTMP-H+ in gas phase.

  • Perform frequency analysis to get Thermal Correction to Gibbs Free Energy (

    
    ).
    
  • Perform Single Point Energy calculation in solution (SMD Model, Water) to get

    
    .
    
  • 
    .
    
  • Calculate

    
     for the isodesmic reaction with piperidine.
    

Data Presentation & Analysis

Conformational Energy Landscape

The following table summarizes hypothetical relative energies for the trans-isomer (typically the thermodynamic product of ketone reduction).

ConformerRing FormC5-Me OrientationC4-OH OrientationRelative Energy (

, kcal/mol)
Population (298K)
Conf-1 ChairEquatorialEquatorial0.00 ~85%
Conf-2 ChairAxialAxial+1.85~4%
Conf-3 Twist-Boat--+3.40<1%
Conf-4 ChairEquatorialAxial (H-bond)+1.20~11%

Note: Conf-4 is stabilized by an intramolecular Hydrogen Bond between the OH and the Nitrogen lone pair, a phenomenon specific to 4-piperidinols.

Spectroscopic Validation (NMR)

To validate your calculated structure against experimental samples, compare Isotropic Shielding Tensors.

  • Method: GIAO (Gauge-Independent Atomic Orbital) at mPW1PW91/6-311+G(2d,p) level (Solvent: CDCl3).

  • Scaling:

    
    .
    
  • Diagnostic Signal: The C4-H proton.

    • Axial H (Equatorial OH): Appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz) due to anti-periplanar coupling with axial protons at C3/C5 (if available). However, at C3 there are no protons, only methyls. This simplifies the splitting pattern to a doublet of doublets or broad singlet, making the shift value critical.
      

Case Study: Reactivity & H-Bonding

In this compound, the Intramolecular Hydrogen Bond (IMHB) is a key stabilizing factor for specific conformers.

Visualizing the Interaction:

  • Scenario: If the OH is axial and the N-lone pair is axial (requires specific ring inversion), an

    
     interaction stabilizes the molecule.
    
  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify this interaction energy (

    
    ).
    
    • Command:pop=nbo

    • Output Interpretation: Look for "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". A value > 2 kcal/mol indicates a strong stabilizing interaction.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. Link

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A Guide to Small-Molecule Structure Assignment through Computation of (1H and 13C) NMR Chemical Shifts. Nature Protocols, 9, 643–660. Link

  • Ho, J., & Coote, M. L. (2010). A Universal Approach for Continuum Solvent pKa Calculations: Are We There Yet? Theoretical Chemistry Accounts, 125, 3-21. Link

solubility profile of 4-Hydroxy-3,3,5-trimethylpiperidine in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 4-Hydroxy-3,3,5-trimethylpiperidine .

Executive Summary & Chemical Identity

This compound (hereafter referred to as 3,3,5-TMP-OH ) is a specialized piperidine derivative characterized by a secondary amine, a secondary alcohol, and an asymmetric methyl substitution pattern.[1] While frequently confused with its industrial analog, 4-Hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) —a common precursor for Hindered Amine Light Stabilizers (HALS)—3,3,5-TMP-OH exhibits distinct solubility and reactivity profiles due to reduced steric hindrance around the nitrogen atom.[1]

This guide provides a theoretical solubility framework based on physicochemical principles, comparative analysis with structural analogs, and a robust experimental protocol for precise determination.

Chemical Identification
PropertyDetail
IUPAC Name 3,3,5-trimethylpiperidin-4-ol
CAS Number [Verify specific isomer listing; often custom synthesized]
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Key Functional Groups Secondary Amine (

NH), Secondary Alcohol (

OH)
Structural Distinction Unlike the symmetric 2,2,6,6-tetramethyl analog, the 3,3,5-isomer lacks methyl groups at the C2 and C6 positions (or has reduced substitution), making the nitrogen center significantly more accessible and basic.[1][2]

Theoretical Solubility Profile

In the absence of exhaustive empirical data for this specific isomer, we utilize Hansen Solubility Parameters (HSP) and Group Contribution Methods to predict its behavior.[3] The molecule is amphiphilic but predominantly polar due to the dual hydrogen-bonding capability of the amine and hydroxyl groups.[1][3]

Predicted Solubility Trends

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and polarity matching.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh / Miscible Strong Hydrogen Bonding (HB) interactions.[1][3] The -OH and -NH groups act as both HB donors and acceptors.[1][3] The C8 aliphatic backbone is insufficient to overcome this polarity.[3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Excellent dipole-dipole interactions.[1][3] DMSO effectively solvates the polar amine/alcohol functionality.[3]
Chlorinated Dichloromethane (DCM), ChloroformGood to High Favorable dispersion forces combined with moderate polarity.[1][3] DCM is likely the best solvent for extraction from aqueous basic phases.[3]
Ethers/Esters THF, Ethyl AcetateModerate to Good Soluble, but may require heating for high concentrations.[3] Good for crystallization when mixed with non-polar anti-solvents.[1][3]
Aromatic Hydrocarbons Toluene, XyleneModerate Soluble at elevated temperatures.[1][3] Likely to crystallize upon cooling, making these ideal for purification.[3]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Sparingly Soluble Significant polarity mismatch.[3] The hydrophilic -OH/-NH domain resists solvation by non-polar chains.[1][3] Useful as anti-solvents for precipitation.[1][3]
Comparative Analysis: 3,3,5-TMP-OH vs. 2,2,6,6-HTMP[1]
  • Water Solubility: 3,3,5-TMP-OH is expected to be more water-soluble than 2,2,6,6-HTMP.[1][3] The 2,2,6,6-analog has a "greasier" hydrophobic shield around the nitrogen, whereas the 3,3,5-isomer exposes the polar amine more directly to the solvent.

  • pH Dependence: Due to the unhindered nature of the nitrogen, 3,3,5-TMP-OH is a stronger base.[1] Its solubility will be highly pH-dependent .[1][3]

    • pH < pKa (~10-11): Protonated (Cationic)

      
       Highly soluble in water; insoluble in organics.[1][3]
      
    • pH > pKa: Neutral (Free Base)

      
       Extractable into organics (DCM, Toluene).[1][3]
      

Mechanistic Solvation & Structural Logic

To understand the solubility behavior, we visualize the structural factors influencing solvation.[3]

G Substrate 3,3,5-Trimethylpiperidin-4-ol Amine Secondary Amine (NH) (H-Bond Donor/Acceptor) Substrate->Amine Hydroxyl Secondary Alcohol (OH) (Strong H-Bonding) Substrate->Hydroxyl Methyls 3x Methyl Groups (Lipophilic/Steric) Substrate->Methyls Water Water (High Solubility) Amine->Water Protonation/H-Bonding DCM DCM (Extraction Solvent) Amine->DCM Dipole Interactions Hydroxyl->Water H-Bonding Hydroxyl->DCM Solvation Hexane Hexane (Low Solubility) Methyls->Hexane Van der Waals (Weak)

Figure 1: Structure-Property Relationship mapping the functional groups of 3,3,5-TMP-OH to solvent compatibility.

Experimental Protocol: Equilibrium Solubility Determination

Since specific literature values are sparse, the following protocol is the gold standard for determining the solubility profile in-house. This "Shake-Flask" method ensures thermodynamic equilibrium is reached.[1][3]

Materials Required[4][5][6][7][8][9][10]
  • Analyte: Pure this compound (>98% purity).[1][3]

  • Solvents: HPLC-grade Water, Methanol, Ethanol, Acetone, Toluene, Hexane.

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV/RI detector) or GC-FID.[1][3]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add excess solid 3,3,5-TMP-OH to 5 mL of the target solvent in a glass vial.[1]

    • Ensure visible solid remains at the bottom (indicating saturation).[1][3]

    • Critical Step: For water, measure the pH.[3] If the amine is basic, it may self-buffer.[1][3] Adjust pH to >12 (using NaOH) to determine the solubility of the free base , or <2 (using HCl) for the salt form .[3]

  • Equilibration:

    • Incubate vials at 25°C ± 0.1°C in an orbital shaker (200 rpm) for 24-48 hours .

    • Visual Check: If all solid dissolves, add more until a precipitate persists.[3]

  • Sampling & Filtration:

    • Stop shaking and allow solids to settle for 1 hour.

    • Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent precipitation).[1][3]

    • Filter through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Quantification (Two Methods):

    • Method A (Gravimetric - High Solubility): Evaporate the solvent under nitrogen flow/vacuum, dry to constant weight, and calculate solubility (

      
      ).[1]
      
    • Method B (HPLC/GC - Low Solubility): Dilute the filtrate with mobile phase and analyze against a calibration curve.[1][3]

      • HPLC Condition: C18 Column, Water/Acetonitrile gradient (buffered to pH 9.5 to keep amine neutral), detection at 210 nm (low UV absorption expected) or Refractive Index (RI).

Workflow Diagram

Protocol Start Start: Excess Solid + Solvent Equilibrate Shake at 25°C for 24-48h Start->Equilibrate Check Solid Present? Equilibrate->Check AddSolid Add more Solid Check->AddSolid No Filter Filter Supernatant (0.45 µm) Check->Filter Yes AddSolid->Equilibrate Analyze Quantify (HPLC/Gravimetric) Filter->Analyze

Figure 2: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination.

Process Implications & Applications

Crystallization & Purification[10]
  • Solvent System: The solubility profile suggests that Toluene or Ethyl Acetate are excellent candidates for cooling crystallization.[1][3] The compound is soluble at reflux but likely sparingly soluble at 0°C.[3]

  • Anti-Solvent Method: Dissolve in a minimum amount of Methanol or Acetone , then slowly add Hexane or Heptane to induce precipitation.[1][3]

Extraction Strategy

For isolation from reaction mixtures:

  • Acidify aqueous layer (pH < 4) to keep 3,3,5-TMP-OH in the water phase (as ammonium salt) and wash away non-basic impurities with Toluene.[1][3]

  • Basify aqueous layer (pH > 12) to generate the free base.[1][3]

  • Extract with Dichloromethane (DCM) or Chloroform (3x extractions).

Stability Note

As a secondary amine, 3,3,5-TMP-OH is susceptible to oxidation (forming nitroxyl radicals) and reaction with CO₂ (forming carbamates) upon prolonged exposure to air.[1] Store under inert atmosphere (Argon/Nitrogen).[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121966, 2,2,6,6-Tetramethyl-4-piperidinol (Analog Reference).[1][3] Retrieved from .[1][3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[3] CRC Press.[1][3] (Standard reference for solubility prediction methodology).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[3] Longman Scientific & Technical.[1][3] (Standard protocols for amine purification and solubility).

  • Smolecule (2023). Chemical Entry: this compound.[1][3][4] Retrieved from .[1][3]

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Stereocontrol of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-Hydroxy-3,3,5-trimethylpiperidine , a sterically congested piperidine scaffold used in medicinal chemistry as a pharmacophore for channel blockers and receptor ligands.

The protocol focuses on the stereoselective reduction of the ketone precursor, 3,3,5-trimethyl-4-piperidone , as this is the critical step defining the final stereochemical outcome. While the ketone precursor is commercially available, a summary of its synthetic origin via Mannich condensation is included for completeness.

Abstract & Scope

This guide details the synthetic workflow for This compound (CAS: N/A for specific isomer; Generic: 35006-03-8 family). The presence of a gem-dimethyl group at C3 and a methyl group at C5 creates a sterically crowded environment, making the reduction of the C4 ketone sensitive to reagent choice. This protocol utilizes Sodium Borohydride (NaBH₄) for a scalable, thermodynamic-controlled reduction, yielding predominantly the equatorial alcohol. Strategies for stereochemical inversion using bulky hydrides (e.g., L-Selectride) are discussed in the optimization section.

Synthetic Pathway & Logic

The synthesis proceeds via the reduction of 3,3,5-trimethylpiperidin-4-one . The precursor is typically assembled via a double Mannich condensation involving isopropyl methyl ketone, formaldehyde, and ammonia.

Reaction Scheme (DOT Visualization)

SynthesisPath Start Precursors (Isopropyl Methyl Ketone + Formaldehyde + NH3) Inter Intermediate: 3,3,5-Trimethylpiperidin-4-one Start->Inter Mannich Condensation (Cyclization) Product Target: This compound (Diastereomeric Mixture) Inter->Product Nucleophilic Addition (Hydride Transfer) Reagent Reagent: NaBH4, MeOH (0°C to RT) Reagent->Product Pure Purified Isomer (>98% de) Product->Pure Recrystallization (EtOAc/Hexane)

Figure 1: Synthetic workflow from acyclic precursors to the purified alcohol.

Pre-Requisite: Precursor Sourcing

While 3,3,5-trimethylpiperidin-4-one is the starting material for this protocol, it can be synthesized if commercial stock is unavailable.

  • Commercial Source: Sigma-Aldrich, Enamine, or specialized heterocyclic vendors.

  • In-House Synthesis: Reaction of 3-methyl-2-butanone (isopropyl methyl ketone) with formaldehyde (2 eq.) and ammonium acetate in ethanol. The gem-dimethyl group at C3 originates from the isopropyl moiety, while the C5 methyl requires careful stoichiometry or the use of acetaldehyde in a cross-Mannich approach (though the symmetric condensation is more common for 2,2,6,6-analogs). Note: Commercial sourcing is recommended to ensure starting material purity.

Detailed Protocol: Reduction of 3,3,5-Trimethylpiperidin-4-one

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
3,3,5-Trimethylpiperidin-4-one 141.211.0Substrate
Sodium Borohydride (NaBH₄) 37.831.5Reducing Agent
Methanol (MeOH) 32.04SolventSolvent (Protic)
Sodium Hydroxide (1M) 40.00-Quench/Basify
Dichloromethane (DCM) 84.93-Extraction Solvent
Experimental Procedure

Step 1: Solubilization

  • Charge a clean, dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 10.0 g (70.8 mmol) of 3,3,5-trimethylpiperidin-4-one.

  • Add 100 mL of Methanol . Stir at room temperature until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents runaway exotherms and improves stereoselectivity.

Step 2: Reduction 5. Slowly add 4.0 g (106 mmol, 1.5 eq) of granular NaBH₄ in small portions over 20 minutes.

  • Observation: Vigorous gas evolution (H₂) will occur. Ensure the flask is vented (do not seal).
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
  • Stir for 2 to 4 hours . Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM, visualized with Ninhydrin stain). The ketone spot (Rf ~0.5) should disappear, replaced by a lower Rf alcohol spot.

Step 3: Quench & Workup 8. Cool the mixture back to 0°C. 9. Quench by dropwise addition of 10 mL water , followed by 10 mL of 1M NaOH to decompose borate complexes. 10. Concentrate the mixture under reduced pressure (Rotovap) to remove the majority of Methanol. 11. Dilute the aqueous residue with 50 mL water and extract with DCM (3 x 50 mL) .

  • Note: Substituted piperidines can be water-soluble. If yield is low, saturate the aqueous layer with NaCl (brine) or use Chloroform/Isopropanol (3:1) for extraction.
  • Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude solid.
Purification & Stereochemistry

The crude product is typically a mixture of diastereomers (cis/trans relative to the C3/C5 methyls).

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate . Add warm Hexane until slightly turbid. Cool slowly to 4°C.

  • Yield: Expect 85-92% yield of the white crystalline solid.

  • Stereochemical Outcome: NaBH₄ typically delivers the hydride from the less hindered face (axial attack), yielding the equatorial alcohol as the major product. The gem-dimethyl group at C3 exerts significant steric bulk, reinforcing this selectivity.

Analytical Validation

NMR Characterization (Expected)[2]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.4 - 3.8 ppm (m, 1H, CH -OH): The coupling constants (
      
      
      
      ) of this proton are diagnostic. A large axial-axial coupling (
      
      
      Hz) with the C5 proton indicates an equatorial hydroxyl group.
    • 
       0.9 - 1.1 ppm (s/d, Methyls): Three distinct methyl signals. The gem-dimethyls at C3 will appear as two singlets (or closely spaced) due to the chiral environment.
      
    • 
       2.5 - 3.0 ppm (m, Ring protons adjacent to N).
      
Mass Spectrometry
  • LC-MS (ESI+): Calculated for

    
    . Found: 
    
    
    
    .

Scientific Commentary & Troubleshooting

Mechanism of Stereoselectivity

The reduction of 4-piperidones follows the Felkin-Anh or steric models applicable to cyclohexanones.

  • Axial Attack (Major): Hydride approaches from the axial direction, leading to the Equatorial Alcohol (Thermodynamic product).

  • Equatorial Attack (Minor): Hydride approaches from the equatorial direction, leading to the Axial Alcohol (Kinetic product).

  • Impact of 3,3,5-Trimethyl: The 3,3-dimethyl group creates a "syn-axial" like steric clash if the hydride attacks equatorially. Therefore, axial attack is heavily favored , often giving >9:1 diastereoselectivity for the equatorial alcohol.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Product stuck in aqueous phaseUse CHCl₃/iPrOH (3:1) for extraction; saturate aqueous layer with NaCl.
Incomplete Reaction Old NaBH₄ (decomposed)Use fresh reagent; increase equivalents to 2.0; warm to 40°C.
Oily Product Mixed diastereomersRecrystallize from Et₂O/Hexane or convert to HCl salt for purification.

References

  • Preparation of Piperidones: Vartanyan, R. S., et al. "Synthesis of 2,2-dimethyl-4-piperidones." Arm. Khim. Zh. 1984, 37, 724.

  • Stereochemistry of Piperidinols: Hanisch, P., & Jones, A. J. "The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol derivatives." Can. J. Chem. 1976, 54, 2432. Link

  • General Reduction Protocol: "Reduction of hindered ketones." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Structure Validation: "3,3,5-trimethylpiperidin-4-one structure." ChemicalBook Database. Link

Application Notes & Protocols: The Strategic Use of 4-Hydroxy-3,3,5-trimethylpiperidine in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has often relied on aromatic and heteroaromatic rings as core scaffolds. While effective, these "flat" structures limit the exploration of complex, three-dimensional (3D) protein binding pockets. Saturated heterocycles, particularly substituted piperidines, have emerged as powerful tools to overcome this limitation.[1] They offer a rigidified, 3D architecture with a low number of rotatable bonds, enabling the precise placement of functional groups in space to achieve novel and improved interactions with biological targets.[2]

The 4-Hydroxy-3,3,5-trimethylpiperidine scaffold represents a particularly strategic building block for lead optimization. Its unique substitution pattern confers distinct advantages:

  • Conformational Rigidity: The gem-dimethyl group at the C3 position acts as a conformational lock, significantly restricting ring inversion and favoring a well-defined chair conformation.[3] This reduces the entropic penalty upon binding and provides a stable platform for substituent projection.

  • Defined Exit Vectors: The axial and equatorial methyl groups at C3 and C5 create a specific steric footprint, allowing chemists to probe pockets for size and shape tolerance, thereby enhancing selectivity.

  • Dual Functionalization Handles: The scaffold possesses two orthogonal points for diversification: the secondary amine (N-H) and the 4-hydroxy group (O-H). This allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic (ADME) properties.[4][5]

This document will detail the rationale, synthetic protocols, and strategic implementation of this scaffold in a typical lead optimization workflow.

Section 1: The Rationale—Why Choose This Scaffold for Lead Optimization?

Lead optimization is a multi-parameter balancing act aimed at transforming a promising but flawed "hit" compound into a preclinical candidate.[6] The this compound scaffold provides solutions to several common challenges in this process.

Enhancing Potency and Selectivity

The rigid 3D nature of the scaffold allows for the precise orientation of substituents to engage with specific residues in a target's binding site that are inaccessible to flat molecules.[1] This can lead to a significant increase in binding affinity (potency). Furthermore, the defined steric bulk of the trimethyl-substituted ring can introduce selectivity by preventing the molecule from binding to the more constrained active sites of off-target proteins.

Improving Physicochemical and ADME Properties

A common strategy in lead optimization is the replacement of a lipophilic aromatic ring with a saturated heterocycle to decrease lipophilicity (LogP) and improve aqueous solubility, a concept known as a "scaffold hop." The nitrogen atom in the piperidine ring can be protonated at physiological pH, which generally enhances solubility. The 4-hydroxy group provides an additional polar contact point. These modifications can lead to improved ADME properties, such as better oral bioavailability and reduced metabolic liability.[5][7]

Vectorial Exploration of Chemical Space

The two distinct functionalization points (N and O) allow for a "vectorial" or directional exploration of the binding pocket. N-substituents and O-substituents will project into different regions of space, allowing for a systematic mapping of the target's active site.

cluster_0 Lead Optimization Cycle Initial_Hit Initial Hit (e.g., Flat, Lipophilic) Scaffold_Hop Introduce Scaffold: This compound Initial_Hit->Scaffold_Hop Improve 3D Shape & Physicochemical Properties Library_Synthesis Synthesize Focused Library (N- and O-functionalization) Scaffold_Hop->Library_Synthesis Assay In Vitro & In Vivo Assays (Potency, Selectivity, ADME) Library_Synthesis->Assay SAR_Analysis SAR Analysis & Data Interpretation Assay->SAR_Analysis SAR_Analysis->Library_Synthesis Iterative Design (Backbone) Optimized_Lead Optimized Lead (Improved Properties) SAR_Analysis->Optimized_Lead Achieve Target Profile cluster_0 Dominant Chair Conformation cluster_1 Key Conformational Features mol1 This compound feat1 • Gem-dimethyl at C3 locks the chair form. feat2 • 4-OH group prefers the equatorial position. feat3 • 5-Me group influences local steric environment. feat4 • N-substituent equilibrates between axial/equatorial.

Sources

4-Hydroxy-3,3,5-trimethylpiperidine as a chiral building block in organic synthesis

[1][2][3]

Executive Summary & Structural Significance[1]

This compound is a sterically congested, chiral piperidine scaffold.[1][2][3] Unlike simple piperidines, the 3,3,5-trimethyl substitution pattern imparts unique physicochemical properties that are critical for modern drug design:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The 3,3-dimethyl group restricts the conformational flexibility of the piperidine ring, pre-organizing the molecule into a specific chair conformation.[1][2] This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The methyl groups at the 3- and 5-positions sterically hinder oxidative metabolism (e.g., by Cytochrome P450s) at the susceptible

    
    -carbons relative to the nitrogen or hydroxyl group, extending the half-life (
    
    
    ) of the final drug molecule.[1][2]
  • Lipophilicity Modulation: The three methyl groups add significant lipophilic bulk ("Magic Methyl" effect), which can improve blood-brain barrier (BBB) penetration for CNS targets.

Stereochemical Complexity

The molecule possesses two chiral centers (C4 and C5) and exists as cis and trans diastereomers relative to the 4-hydroxyl and 5-methyl groups.[1][2][3]

  • Cis-isomer: The hydroxyl and 5-methyl groups are on the same side.[1][2][3]

  • Trans-isomer: The hydroxyl and 5-methyl groups are on opposite sides.[1][2][3]

  • Note: The 3,3-dimethyl group is achiral but dictates the ring puckering.[1][2]

Synthesis & Stereocontrol Strategies

The synthesis of high-purity this compound typically proceeds via the reduction of the corresponding ketone: 3,3,5-trimethylpiperidin-4-one .[1][2][3] The challenge lies in controlling the diastereoselectivity (cis/trans ratio) during this reduction.

Pathway A: Thermodynamic vs. Kinetic Control[1][2]
  • Kinetic Control (Bulky Hydrides): Reagents like L-Selectride (Lithium tri-sec-butylborohydride) attack the ketone from the less hindered equatorial face, forcing the hydroxyl group into the axial position.[2] In the 3,3,5-trimethyl system, this often favors the cis -isomer (depending on the specific ring conformation).[1][2]

  • Thermodynamic Control (Small Hydrides/Metal Catalysts): Reduction with Sodium Borohydride (NaBH

    
    )  or Catalytic Hydrogenation (H
    
    
    /Pd-C)
    typically yields the thermodynamically more stable alcohol, where the hydroxyl group prefers the equatorial position to avoid 1,3-diaxial interactions with the 3-methyl group.[2]
Diagram: Stereoselective Synthesis Workflow

SynthesisWorkflowKetonePrecursor:3,3,5-Trimethylpiperidin-4-oneLSelectrideKinetic Reduction(L-Selectride, -78°C)Ketone->LSelectrideSteric Approach ControlNaBH4Thermodynamic Reduction(NaBH4, MeOH, 0°C)Ketone->NaBH4Stability ControlCisIsomerMajor Product:Cis-4-Hydroxy-3,3,5-trimethylpiperidine(Axial OH)LSelectride->CisIsomerTransIsomerMajor Product:Trans-4-Hydroxy-3,3,5-trimethylpiperidine(Equatorial OH)NaBH4->TransIsomerResolutionChiral Resolution(Enzymatic or Salt Formation)CisIsomer->ResolutionTransIsomer->ResolutionFinalBlockEnantiopureChiral Building BlockResolution->FinalBlock

Caption: Stereodivergent synthesis pathways for accessing cis- and trans- isomers of this compound.

Detailed Experimental Protocols

Protocol A: Thermodynamic Reduction (Targeting Trans-Isomer)

Objective: Synthesis of trans-3,3,5-trimethylpiperidin-4-ol from 3,3,5-trimethylpiperidin-4-one.

Reagents:

  • 3,3,5-Trimethylpiperidin-4-one (1.0 eq)[1][2][3]

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)[3]

  • Acetic acid (for quench)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,5-trimethylpiperidin-4-one (10.0 g, 70.8 mmol) in anhydrous methanol (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH

    
      (4.0 g, 106 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H
    
    
    ). Ensure proper venting.
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor consumption of ketone by TLC (Eluent: 10% MeOH in DCM, visualized with Ninhydrin stain).

  • Quench: Cool back to 0 °C and carefully quench by dropwise addition of acetic acid until pH ~7.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water (50 mL) and adjust pH to >12 using 2N NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry combined organics over Na

    
    SO
    
    
    , filter, and concentrate.
  • Purification: The crude usually contains a mixture of diastereomers. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM with 1% NH

    
    OH) to isolate the major trans-isomer.[1][2][3]
    

Expected Yield: 85-90% (mixture), >60% isolated trans-isomer.[1][2][3]

Protocol B: Kinetic Reduction (Targeting Cis-Isomer)

Objective: Synthesis of cis-3,3,5-trimethylpiperidin-4-ol using steric control.

Reagents:

  • 3,3,5-Trimethylpiperidin-4-one (1.0 eq)[1][2][3]

  • L-Selectride (1.0 M in THF) (1.2 eq)[1][2][3]

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Nitrogen. Add 3,3,5-trimethylpiperidin-4-one (5.0 g, 35.4 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Reduction: Add L-Selectride (42.5 mL, 42.5 mmol) dropwise via syringe over 20 minutes. The bulky hydride attacks from the less hindered equatorial face.

  • Stirring: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.

  • Oxidative Workup: Carefully add 3N NaOH (10 mL) followed by 30% H

    
    O
    
    
    (10 mL) to quench the borane complex. Stir for 30 minutes at 0 °C.
  • Extraction: Dilute with water and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Silica gel chromatography (as above). The cis-isomer typically elutes differently due to the axial hydroxyl group's interaction with the silica.[2]

Applications in Drug Discovery[4][5][6][7][8][9][10]

Fragment-Based Drug Discovery (FBDD)

This building block is an ideal "fragment" for FBDD campaigns targeting:

  • GPCRs (e.g., CCR5, NK1): The piperidine nitrogen serves as a basic anchor point (protonated at physiological pH), while the 4-hydroxyl group allows for ether or ester linkages to aromatic pharmacophores. The methyl groups fill hydrophobic pockets in the receptor (e.g., the transmembrane bundle).

  • Ion Channels: Substituted piperidines are common pharmacophores in sodium and calcium channel blockers.

Agrochemicals (Fungicides)

While specific industrial synthesis routes are proprietary, methylated piperidines are structural analogs to the piperidinyl-thiazole and piperidinyl-pyrazole classes of fungicides.[1][2] The 3,3,5-trimethyl pattern mimics the steric bulk of the tert-butyl or isopropyl groups found in commercial SDHI (Succinate Dehydrogenase Inhibitor) fungicides, potentially offering novel IP space or resistance-breaking profiles.[1][2]

Data Summary: Physicochemical Profile
PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 143.23 g/mol Ideal for fragment-based screening (Rule of 3 compliant).[1][2][3]
ClogP ~1.2 - 1.5Moderate lipophilicity; good for CNS penetration without being overly greasy.[1][2][3]
TPSA ~32 ŲHigh oral bioavailability potential.
pKa (Base) ~9.5 - 10.0Basic amine; likely protonated in vivo, good for ionic interactions.[1][2]
Stereocenters 2 (C4, C5)Allows for fine-tuning of target selectivity via chirality.[1][2]

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General reference for stereoselective reduction mechanisms).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on the "Gem-Dimethyl" and "Methyl" effects in medicinal chemistry).
  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews, 96(8), 3147-3176.[1] (Foundational text on using steric bulk to modulate metabolic stability).

Catalytic Applications of 4-Hydroxy-3,3,5-trimethylpiperidine-based Ligands: A Guide to Potential Applications and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Chiral Scaffold

The field of asymmetric catalysis continually seeks novel ligand architectures to achieve high efficiency and selectivity in chemical transformations. Piperidine scaffolds, with their defined stereochemistry and conformational rigidity, have emerged as a privileged class of ligands in a multitude of catalytic reactions. Within this family, the 4-Hydroxy-3,3,5-trimethylpiperidine core presents a unique and largely unexplored platform for ligand design. Its inherent chirality, stemming from multiple stereocenters, and the presence of a hydroxyl group offer compelling opportunities for creating a new generation of catalysts. The hydroxyl moiety can act as a hydrogen bond donor, a coordination site, or a handle for further functionalization, thereby allowing for fine-tuning of the steric and electronic properties of the resulting metal complexes.

While direct, published catalytic applications of this compound-based ligands are not yet prevalent in the scientific literature, the extensive research on structurally related piperidine and N-oxide ligands provides a strong foundation for predicting their potential and for designing robust experimental protocols. This guide will, therefore, extrapolate from well-established systems to provide researchers, scientists, and drug development professionals with a comprehensive overview of prospective applications and detailed, adaptable protocols. We will explore potential uses in asymmetric synthesis and transition metal catalysis, grounded in the proven success of analogous ligand systems.

Part 1: Synthesis of the Ligand Scaffold

A crucial first step in exploring the catalytic applications of this compound-based ligands is their efficient and stereocontrolled synthesis. Drawing inspiration from established methods for the preparation of substituted piperidines, a plausible synthetic route can be devised. The following protocol outlines a general procedure for the synthesis of the core scaffold, which can then be further modified to generate a library of ligands.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical adaptation based on known reductions of substituted piperidones.

Objective: To synthesize the this compound scaffold.

Materials:

  • 3,3,5-trimethylpiperidine-4-one (or its precursor)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄))

  • Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))

  • Quenching agent (e.g., Water, aqueous HCl)

  • Extraction solvent (e.g., Dichloromethane (DCM), Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄))

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 3,3,5-trimethylpiperidine-4-one in the chosen anhydrous solvent. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution. The choice of reducing agent will influence the stereochemical outcome of the hydroxyl group.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of the appropriate quenching agent at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. If necessary, adjust the pH to be basic to ensure the product is in its free-base form.

  • Extraction: Extract the aqueous layer multiple times with the chosen organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the desired this compound.

Expected Outcome: A stereoisomeric mixture of the product. The ratio of diastereomers will depend on the substrate and the reducing agent used.

Part 2: Potential Catalytic Applications and Generalized Protocols

Based on the catalytic prowess of related N-heterocyclic ligands, we can envision several key areas where this compound-based ligands could excel.

Application Area 1: Asymmetric Hydrogenation

Rationale: Chiral amino alcohols and their derivatives are well-established ligands for transition metal-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. The this compound scaffold provides a chiral backbone that, when coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium), could create a highly effective asymmetric catalyst.

Objective: To perform an asymmetric hydrogenation of a model prochiral ketone using a catalyst generated in situ from a this compound-based ligand and a metal precursor.

Materials:

  • This compound-based ligand

  • Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, [Rh(COD)Cl]₂)

  • Prochiral ketone (e.g., Acetophenone)

  • Hydrogen source (e.g., H₂ gas, formic acid/triethylamine)

  • Solvent (e.g., Methanol, Isopropanol)

  • Base (if required, e.g., Potassium tert-butoxide)

  • High-pressure autoclave (if using H₂ gas)

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Pre-formation (optional): In a Schlenk flask under an inert atmosphere, stir the ligand and the metal precursor in the solvent for a specified time to form the active catalyst.

  • Reaction Setup: To the autoclave or reaction flask, add the prochiral ketone, solvent, and base (if applicable).

  • Catalyst Addition: Transfer the pre-formed catalyst solution or add the ligand and metal precursor directly to the reaction mixture.

  • Hydrogenation: Pressurize the autoclave with H₂ gas to the desired pressure or add the hydrogen source. Heat the reaction to the desired temperature.

  • Reaction Monitoring: Monitor the conversion of the starting material by GC or TLC.

  • Workup: After completion, cool the reaction, release the pressure, and filter the mixture through a pad of celite to remove the catalyst.

  • Analysis: Analyze the crude product by chiral GC to determine the conversion and enantiomeric excess.

  • Purification: Purify the product by column chromatography.

Data Presentation:

EntryLigandMetal PrecursorSubstrateSolventTemp (°C)Pressure (bar)Conversion (%)ee (%)
1Ligand A[Ru(p-cymene)Cl₂]₂AcetophenoneMeOH5020>9995 (R)
2Ligand B[Rh(COD)Cl]₂Propiophenonei-PrOH4010>9992 (S)

Table 1: Hypothetical data for asymmetric hydrogenation.

Application Area 2: Asymmetric Aldol and Related Reactions

Rationale: The hydroxyl group on the piperidine ring can act as a Brønsted acid or base, or as a coordinating group in a Lewis acidic metal complex. This dual functionality is highly desirable for catalyzing asymmetric aldol reactions, where precise control over the enolate formation and the subsequent C-C bond formation is crucial.

Objective: To catalyze the asymmetric aldol reaction between an aldehyde and a ketone using a chiral this compound-based ligand-metal complex.

Materials:

  • This compound-based ligand

  • Lewis acid (e.g., Ti(O-iPr)₄, Zn(OTf)₂)

  • Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetone)

  • Solvent (e.g., Toluene, DCM)

  • Standard workup and purification reagents

Procedure:

  • Catalyst Formation: In a dry flask under an inert atmosphere, mix the ligand and the Lewis acid in the solvent and stir to form the chiral catalyst complex.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the ketone, followed by the slow addition of the aldehyde.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Analysis and Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography. Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC, respectively.

Visualization of a Potential Catalytic Cycle:

G cluster_0 Catalytic Cycle Catalyst Chiral Ligand-Metal Complex Intermediate1 Enolate-Catalyst Complex Catalyst->Intermediate1 + Ketone - H₂O Intermediate2 Aldolate-Catalyst Complex Intermediate1->Intermediate2 + Aldehyde Intermediate2->Catalyst Regeneration Product Aldol Product Intermediate2->Product + H₂O

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

Part 3: Mechanistic Considerations and Ligand Design

The stereochemical outcome of the reactions will be dictated by the specific stereoisomer of the this compound ligand used. The relative orientation of the hydroxyl and methyl groups will create a distinct chiral pocket around the metal center, influencing the facial selectivity of substrate approach.

Workflow for Ligand Optimization:

G Start Define Target Reaction Synthesis Synthesize Ligand Library (Varying Stereoisomers and N-substituents) Start->Synthesis Screening High-Throughput Screening (Small-scale reactions) Synthesis->Screening Analysis Analyze ee and Yield Screening->Analysis Analysis->Synthesis Iterative Design Optimization Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) Analysis->Optimization Identify Hits ScaleUp Scale-up of Best Performing System Optimization->ScaleUp End Final Protocol ScaleUp->End

Caption: Workflow for the development of optimal ligands and protocols.

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel chiral ligands. While this guide has presented potential applications and generalized protocols based on established principles in asymmetric catalysis, it is imperative that these hypotheses are rigorously tested and validated through experimental work. The modular nature of this ligand system, allowing for facile modification of the N-substituent and the stereochemistry of the core, opens up a vast chemical space for exploration. Future research in this area will undoubtedly uncover new and exciting catalytic transformations, further enriching the toolbox of synthetic chemists and enabling the efficient production of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

As the catalytic applications of this specific ligand are not yet widely published, the following references pertain to the synthesis and catalytic use of related piperidine and N-heterocyclic compounds, which form the basis for the proposed applications in this guide.

  • Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine.
  • Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amin
  • Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions.Accounts of Chemical Research.

Application Notes and Protocols: Functional Group Transformations of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Hydroxy-3,3,5-trimethylpiperidine Scaffold

The this compound moiety is a sterically hindered cyclic amine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules and specialized materials. Its rigid, substituted piperidine core is a key feature in many pharmaceuticals, including opioid receptor antagonists and antidiabetic agents. The presence of both a secondary amine and a secondary alcohol offers two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, derivatives of this scaffold are utilized as hindered amine light stabilizers (HALS) in polymers.

This guide provides a comprehensive overview of key functional group transformations for this compound, focusing on the practical application and underlying principles of each reaction. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Oxidation of the Secondary Alcohol: Accessing the 4-Oxo-3,3,5-trimethylpiperidine Core

The oxidation of the hydroxyl group to a ketone is a pivotal transformation, yielding 4-oxo-3,3,5-trimethylpiperidine, a versatile intermediate for further derivatization, such as the synthesis of oximes and other carbonyl derivatives with potential antineoplastic properties.

Mechanistic Considerations for Oxidation

The choice of oxidant is critical to avoid undesired side reactions, particularly oxidation of the secondary amine. While strong oxidants can be employed, milder, more selective methods are often preferred. A notable and environmentally conscious method involves the use of hydrogen peroxide. This process can proceed without a catalyst at elevated temperatures, offering a clean conversion to the corresponding N-oxyl radical, which can then be further manipulated.

Experimental Protocol: Hydrogen Peroxide Mediated Oxidation

This protocol describes a catalyst-free oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine to the corresponding N-oxyl compound, a principle that can be adapted for this compound.

Materials:

  • This compound

  • 30-50% Aqueous Hydrogen Peroxide

  • Deionized Water

  • Metal passivator/chelator (e.g., EDTA) - Optional but recommended to prevent decomposition of H₂O₂ by trace metals.

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and a small amount of a metal passivator.

  • Heat the mixture to 80-99°C with vigorous stirring.

  • Slowly add 1.5 to 4 equivalents of aqueous hydrogen peroxide to the reaction mixture via a dropping funnel over a period of 1-2 hours.

  • Maintain the reaction temperature at 90-99°C during the addition and for an additional 1-3 hours after the addition is complete, or until GLC analysis indicates full conversion.

  • Upon completion, any excess hydrogen peroxide can be quenched by the addition of a catalytic amount of platinum or palladium on charcoal.

  • The product can then be isolated through standard workup procedures, such as extraction and subsequent purification by distillation or crystallization.

Table 1: Summary of Oxidation Reaction Parameters

ParameterValueReference
Starting MaterialThis compound
Oxidant30-50% Aqueous H₂O₂
Equivalents of Oxidant1.5 - 4
Temperature80 - 99 °C
Reaction Time< 5 hours
CatalystNone

Diagram 1: Oxidation of this compound

Oxidation This compound This compound 4-Oxo-3,3,5-trimethylpiperidine 4-Oxo-3,3,5-trimethylpiperidine This compound->4-Oxo-3,3,5-trimethylpiperidine H₂O₂ 80-99°C

Caption: Oxidation of the hydroxyl group to a ketone.

Transformations of the Secondary Amine: N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is a key site for introducing diversity. N-alkylation and N-acylation are fundamental transformations that allow for the attachment of various substituents, significantly impacting the pharmacological properties of the resulting molecules.

N-Alkylation via Reductive Amination

Reductive amination is a classic and reliable method for N-alkylation. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a specific and effective method for N-methylation. This reaction is known to proceed to the tertiary amine without the formation of quaternary ammonium salts.

Experimental Protocol: Eschweiler-Clarke N-Methylation

This protocol is adapted from the general procedure for the N-methylation of secondary amines.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (85-90% aqueous solution)

  • 50% Aqueous Sodium Hydroxide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the crude or purified this compound with at least a 20% molar excess of formaldehyde.

  • Heat the mixture to approximately 85°C.

  • Slowly add a stoichiometric amount of formic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • After cooling, carefully add 50% aqueous sodium hydroxide to basify the mixture.

  • The product, 4-Hydroxy-1,3,3,5-tetramethylpiperidine, can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by distillation.

Diagram 2: N-Methylation via Eschweiler-Clarke Reaction

N_Methylation This compound This compound 4-Hydroxy-1,3,3,5-tetramethylpiperidine 4-Hydroxy-1,3,3,5-tetramethylpiperidine This compound->4-Hydroxy-1,3,3,5-tetramethylpiperidine HCHO, HCOOH Reflux

Caption: N-Methylation of the secondary amine.

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's polarity and bioavailability. The reaction typically involves an acylating agent such as an acid chloride or anhydride in the presence of a base.

Experimental Protocol: General N-Acylation

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound and the base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acylating agent (1.0-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Derivatization of the Hydroxyl Group: Esterification and Etherification

The hydroxyl group provides another handle for functionalization, allowing for the introduction of ester and ether linkages. These modifications can significantly alter the lipophilicity and metabolic stability of the parent compound.

Esterification

Esterification can be achieved through various methods, including reaction with an acid chloride or anhydride, or through dehydrative coupling with a carboxylic acid. A one-pot method using triphenylphosphine dibromide offers a mild and efficient route to esters.

Experimental Protocol: One-Pot Esterification using Triphenylphosphine Dibromide

This protocol is based on a general method for the esterification of carboxylic acids and alcohols.

Materials:

  • This compound

  • Carboxylic acid

  • Triphenylphosphine dibromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the carboxylic acid (1 mmol) and potassium carbonate (11 mmol) in anhydrous acetonitrile (6 mL) under an inert atmosphere, add this compound (5 mmol).

  • Add triphenylphosphine dibromide (5 mmol) to the mixture.

  • Stir the reaction mixture at reflux for 72 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ester by column chromatography.

Table 2: Summary of Esterification Reaction Parameters

ParameterValueReference
AlcoholThis compound
Coupling AgentTriphenylphosphine dibromide
BaseK₂CO₃
SolventAcetonitrile
TemperatureReflux
Protecting the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for the amine functionality. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and tetrahydropyranyl (THP) ethers. THP ethers are stable to strongly basic conditions, organometallics, and hydrides.

Experimental Protocol: Protection as a Tetrahydropyranyl (THP) Ether

This protocol is a general procedure for the protection of alcohols.

Materials:

  • This compound

  • 3,4-Dihydropyran (DHP)

  • Catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS))

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add a catalytic amount of p-TsOH or PPTS.

  • Add 3,4-Dihydropyran (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude THP-protected product can often be used in the next step without further purification.

Diagram 3: Protection of the Hydroxyl Group

Protection This compound This compound 4-(Tetrahydro-2H-pyran-2-yloxy)-3,3,5-trimethylpiperidine 4-(Tetrahydro-2H-pyran-2-yloxy)-3,3,5-trimethylpiperidine This compound->4-(Tetrahydro-2H-pyran-2-yloxy)-3,3,5-trimethylpiperidine DHP, cat. H⁺

Caption: Protection of the hydroxyl group as a THP ether.

Conclusion

The functional group transformations detailed in this guide provide a robust toolkit for the chemical modification of this compound. Mastery of these reactions enables the synthesis of diverse libraries of compounds for screening in drug discovery and for the development of new materials. The protocols provided are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and scales.

References

  • Kim, S., et al. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Vertex AI Search.
  • Walker, W. K., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Chemistry Portal.
  • Kim, S., et al. (2025). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Wikipedia. Protecting group.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Fiveable. (2025). 11.3 Protecting groups - Organic Chemistry II.
  • University of Windsor. Alcohol Protecting Groups.
  • Millar, R. W. (1981). Radiation-induced Oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine to Paramagnetic Nitroxide Free Radicals.

Application Notes and Protocols for the N-Functionalization of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties. This guide provides a detailed experimental framework for the N-functionalization of a particularly challenging substrate: 4-Hydroxy-3,3,5-trimethylpiperidine. The significant steric hindrance imposed by the gem-dimethyl group at the C3 position and the additional methyl group at C5 necessitates carefully optimized protocols. We present field-proven methods for N-alkylation, N-acylation, and N-arylation, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for procedural choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable, sterically hindered building block in their synthetic campaigns.

The Challenge of Steric Hindrance in Piperidine Functionalization

The nitrogen atom in this compound is a secondary amine, which is typically a reactive nucleophile. However, the flanking methyl groups create a sterically congested environment around the nitrogen lone pair.[1] This steric shielding significantly reduces the nucleophilicity of the amine, rendering many standard N-functionalization protocols sluggish or ineffective.[2][3] Consequently, successful modification requires either highly reactive reagents, elevated temperatures, or catalytic systems designed to overcome this steric barrier. This guide provides validated starting points for these essential transformations.

Strategic Pathways for N-Functionalization

The choice of N-functionalization strategy depends critically on the nature of the desired substituent (alkyl, acyl, or aryl). Below, we detail robust protocols for each class of transformation, along with the expert rationale behind the selection of reagents and conditions.

G cluster_start Select Desired N-Substituent start Start with This compound alkylation N-Alkylation (C-N sp³ bond) start->alkylation Alkyl Group acylation N-Acylation (Amide bond) start->acylation Acyl Group arylation N-Arylation (C-N sp² bond) start->arylation Aryl Group direct_alk Direct Alkylation (Alkyl Halides) alkylation->direct_alk For simple, reactive alkylating agents reductive_am Reductive Amination (Aldehydes/Ketones) alkylation->reductive_am Preferred for hindered substrates & to avoid over-alkylation buchwald Buchwald-Hartwig (Pd-Catalyzed) arylation->buchwald Broad scope, mild conditions ullmann Ullmann Coupling (Cu-Catalyzed) arylation->ullmann Classic method, cost-effective G acyl_Cl Acyl Chloride (R-COCl) intermediate N-Acylpyridinium Salt [Highly Reactive] acyl_Cl->intermediate + DMAP dmap DMAP dmap->intermediate piperidine Hindered Piperidine (Pip-NH) product N-Acyl Piperidine (Pip-N-COR) piperidine->product intermediate->product + Pip-NH base Base (e.g., TEA) hcl_salt Base·HCl base->hcl_salt + HCl byproduct G pd0 L₂Pd(0) pd_oa L₂(Ar)(X)Pd(II) pd0->pd_oa Oxidative Addition (Ar-X) pd_amide L₂(Ar)(NR₂)Pd(II) pd_oa->pd_amide Amine Coordination & Deprotonation (HNR₂, Base) pd_amide->pd0 Reductive Elimination product Ar-NR₂ pd_amide->product

Sources

Application of 4-Hydroxy-3,3,5-trimethylpiperidine in Asymmetric Catalysis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A comprehensive review of scientific literature and chemical databases reveals a notable absence of direct applications for 4-Hydroxy-3,3,5-trimethylpiperidine as a catalyst, ligand, or chiral auxiliary in the field of asymmetric catalysis. While the piperidine scaffold is a privileged structure in numerous chiral catalysts and bioactive molecules, the specific substitution pattern of this compound does not appear in published methodologies for enantioselective synthesis.

The field of asymmetric catalysis heavily relies on the precise steric and electronic properties of chiral molecules to induce enantioselectivity in chemical reactions. While a variety of substituted piperidines have been successfully employed, the unique structural features of this compound have not been leveraged for this purpose in any documented research to date.

Although there is no specific information on the requested compound, the broader class of chiral substituted piperidines is of significant interest in asymmetric catalysis. These related structures are integral to a range of catalytic systems, including:

  • Organocatalysis: Chiral piperidine-containing molecules, often derived from natural products like cinchona alkaloids, are used as organocatalysts for various asymmetric transformations, such as Michael additions, aldol reactions, and cycloadditions.

  • Ligands for Metal-Catalyzed Reactions: Chiral piperidine derivatives serve as effective ligands for transition metals (e.g., rhodium, iridium, palladium) in reactions like asymmetric hydrogenation, Heck reactions, and allylic alkylations.[1][2][3] The stereochemical outcome of these reactions is often dictated by the chiral environment created by the piperidine-based ligand.

  • Chiral Auxiliaries: In some synthetic strategies, chiral piperidine-containing fragments are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved.

The synthesis of polysubstituted piperidines with high stereocontrol is an active area of research, employing methods such as catalytic asymmetric hydrogenation of pyridinium salts and chemoenzymatic dearomatization of pyridines.[4][5] These approaches, however, focus on the creation of various substitution patterns on the piperidine ring, and none of the examples found in the literature specifically utilize the this compound moiety as a catalytic entity.

References

It is important to note that the following references do not pertain to this compound but provide context on the broader applications of substituted piperidines in asymmetric synthesis.

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

  • 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B). ResearchGate. [Link]

  • A new asymmetric synthetic route to substituted piperidines. ResearchGate. [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. PubMed. [Link]

  • SYNTHESIS OF NEW CHIRAL CATALYSTS, ISOQUINUCLIDI- NYLMETHANOLS, FOR THE ENANTIOSELECTIVE ADDITION OF DIETHYLZINC TO ARYL ALDEHYD. HETEROCYCLES. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • new chiral ligands for asymmetric synthesis; rearrangement chemistry of 4-hydroxy-4,5-dihydroazepines. Monash University. [Link]

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]

  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

Sources

Topic: Advanced HPLC and GC-MS Strategies for the Quantitative Analysis of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides comprehensive analytical methodologies for the identification and quantification of 4-Hydroxy-3,3,5-trimethylpiperidine, a substituted piperidine derivative of interest in pharmaceutical development as a potential impurity, metabolite, or synthetic intermediate. Due to the compound's lack of a significant UV chromophore and its polar, basic nature, standard analytical techniques present considerable challenges. Herein, we present two robust and validated methods: a High-Performance Liquid Chromatography (HPLC) method coupled with a universal detector and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. This guide explains the causal logic behind each procedural step, ensuring technical accuracy and field-proven reliability, in accordance with international regulatory standards.[1][2]

Introduction and Analyte Profile

This compound is a secondary amine and a substituted cyclic alcohol. Such structures are common motifs in active pharmaceutical ingredients (APIs) but can also arise as process-related impurities or metabolic byproducts. Accurate quantification is therefore critical for ensuring drug safety, purity, and efficacy. The primary analytical challenges stem from its physicochemical properties.

Causality Behind Method Selection:

  • Low UV Absorbance: The molecule lacks conjugated double bonds or aromatic rings, rendering it nearly transparent to standard UV-Vis detectors used in HPLC. This necessitates the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[3]

  • High Polarity & Basicity: The presence of hydroxyl (-OH) and secondary amine (-NH) groups makes the analyte highly polar and basic. In reversed-phase HPLC, this can lead to poor retention and severe peak tailing due to strong interactions with residual silanols on the silica-based column packing. In GC, its low volatility and high polarity prevent direct analysis, making derivatization a mandatory step to increase volatility and reduce peak asymmetry.[4]

Table 1: Physicochemical Properties of this compound (and related analogs)
PropertyEstimated Value/CharacteristicRationale for Analytical Approach
Molecular Formula C₈H₁₇NO---
Molecular Weight 143.23 g/mol Suitable for both HPLC-MS and GC-MS analysis.
UV Chromophore NoneRequires universal HPLC detection (e.g., CAD, MS) instead of UV.[3]
pKa (Basic) ~10-11 (estimated for the secondary amine)In HPLC, requires a high pH mobile phase or an ion-pairing agent to suppress ionization and reduce peak tailing.[3]
Volatility LowRequires derivatization to form a more volatile analog for GC analysis.[4]
Polarity HighChallenges retention on standard C18 columns; may require alternative stationary phases or mobile phase modifiers.

Method 1: HPLC with Charged Aerosol Detection (HPLC-CAD)

Principle: This method leverages a universal detector that is not dependent on the optical properties of the analyte. The HPLC eluent is nebulized, and the resulting aerosol particles are charged, with the charge being proportional to the mass of the non-volatile analyte present. This approach is ideal for non-chromophoric compounds.[3] To address the challenge of poor retention and peak shape, an ion-pairing agent is incorporated into the mobile phase.

Experimental Protocol: HPLC-CAD

2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Column: Atlantis C18 column (150 × 4.6 mm, 3.5 µm).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Heptafluorobutyric acid (HFBA, ≥99.5%), Ultrapure water.

  • Reference Standard: this compound (≥98% purity).

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% (v/v) HFBA in ultrapure water. Rationale: HFBA acts as an ion-pairing agent, forming a neutral complex with the protonated amine, which enhances retention on the C18 column and improves peak symmetry.[3]

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% HFBA).

2.3. Chromatographic and Detector Conditions

Table 2: HPLC-CAD Instrument Parameters
ParameterSettingJustification
Column Atlantis C18 (150 × 4.6 mm, 3.5 µm)Robust C18 chemistry provides good hydrophobic retention for the ion-paired analyte.
Mobile Phase Gradient elution with A (0.1% HFBA in H₂O) and B (Acetonitrile)Gradient allows for elution of potential impurities and efficient column cleaning.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17.1-20 min: 5% BBalances retention of the main peak with elution of other components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 40°CHigher temperature improves peak shape and reduces mobile phase viscosity.[3]
Injection Volume 10 µLStandard volume for achieving good sensitivity without overloading the column.
CAD Nitrogen Pressure 35 psiOptimal for nebulization based on typical manufacturer recommendations.[3]
Evaporation Temp. 50°CEnsures complete evaporation of the mobile phase without degrading the analyte.

2.4. Method Validation Summary The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][5]

Table 3: Hypothetical Validation Data for HPLC-CAD Method
ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time from blank or placebo.Pass
Linearity (r²) ≥ 0.9950.9992
Range 1.0 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.1% - 101.3%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate ≤ 3.0%0.8%; 1.5%
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL
Robustness %RSD < 5% for minor changes in flow rate, temp, mobile phase composition.Pass
HPLC-CAD Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Sample Prepare Sample Solution Standard->Sample MobilePhase Prepare Mobile Phase (0.1% HFBA) SST System Suitability Test (SST) MobilePhase->SST Analyze Analyze Samples Sample->Analyze Inject Inject Standards & Calibrate SST->Inject If Pass Inject->Analyze Integrate Integrate Peak Area Analyze->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-CAD analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS offers high sensitivity and specificity, providing structural confirmation via mass fragmentation patterns. Direct injection of this compound is not feasible due to its polarity and low volatility. A derivatization step is therefore mandatory. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice as it effectively converts both the hydroxyl and secondary amine groups into their less polar, more volatile trimethylsilyl (TMS) ethers and amines, respectively.

Experimental Protocol: GC-MS

3.1. Instrumentation and Materials

  • GC-MS System: Agilent 8890 GC coupled to a 5977B MS detector or equivalent.

  • Column: DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm). Rationale: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of derivatized compounds.[4]

  • Reagents: Dichloromethane (anhydrous), Pyridine (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reference Standard: this compound (≥98% purity).

3.2. Derivatization Procedure

  • Sample Preparation: Accurately weigh the sample or standard into a 2 mL autosampler vial. If in solution, evaporate to complete dryness under a gentle stream of nitrogen. Rationale: The presence of water will consume the derivatizing reagent and must be avoided.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS) to the dry residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before injection. The sample is now ready for GC-MS analysis.

3.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of anhydrous dichloromethane.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution. Pipette aliquots into separate vials, evaporate the solvent to dryness, and perform the derivatization procedure as described above.

3.4. GC-MS Instrument Conditions

Table 4: GC-MS Instrument Parameters
ParameterSettingJustification
Injector Splitless mode, 250°CSplitless mode is used for trace analysis to ensure maximum transfer of analyte onto the column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.[6]
Oven Program Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The temperature program is optimized to separate the derivatized analyte from reagent peaks and potential byproducts.[4]
MS Transfer Line 280°CPrevents condensation of the analyte before reaching the ion source.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
MS Mode Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used for method development and qualitative analysis. SIM mode provides superior sensitivity and selectivity for quantitative analysis by monitoring specific fragment ions of the derivatized analyte.
SIM Ions Hypothetical: m/z 73 (TMS fragment), M+ (molecular ion), M-15 (loss of CH₃)Specific ions would be determined from the full scan mass spectrum of the derivatized standard.

3.5. Method Validation Summary Validation follows the same principles as the HPLC method, adhering to ICH Q2(R2) guidelines.[7][8]

Table 5: Hypothetical Validation Data for GC-MS Method
ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks in the chromatogram and mass spectrum of blank samples.Pass
Linearity (r²) ≥ 0.9950.9995
Range 0.1 - 25 µg/mLPass
Accuracy (% Recovery) 95.0 - 105.0%97.5% - 103.8%
Precision (% RSD) Repeatability ≤ 5.0%; Intermediate ≤ 7.0%2.1%; 4.5%
LOD Signal-to-Noise ≥ 30.03 µg/mL
LOQ Signal-to-Noise ≥ 100.1 µg/mL
Robustness %RSD < 10% for minor changes in derivatization time/temp, oven ramp rate.Pass
GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standard/ Sample Aliquot Dry Evaporate to Dryness Prep->Dry Deriv Add Reagents (Pyridine, BSTFA) Dry->Deriv React Heat at 70°C for 60 min Deriv->React Inject Inject Derivatized Sample React->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using SIM data Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

Discussion: Comparison of Methods

Both the HPLC-CAD and GC-MS methods are suitable for the analysis of this compound, but the choice depends on the specific application, available instrumentation, and desired sensitivity.

  • HPLC-CAD: The primary advantage is the avoidance of a chemical derivatization step, simplifying sample preparation and reducing a potential source of variability. However, it is generally less sensitive than GC-MS and does not provide the same degree of structural confirmation. It is well-suited for routine quality control where high throughput is needed.

  • GC-MS: This method offers superior sensitivity (lower LOD/LOQ) and high specificity, making it the gold standard for impurity identification and trace-level quantification. The mass spectrum provides an unambiguous fingerprint of the analyte. The main drawback is the requirement for a meticulous and reproducible derivatization step, which adds time and complexity to the workflow.

Conclusion

This application note details two distinct, robust, and scientifically-grounded analytical methods for the challenging compound this compound. The HPLC-CAD method provides a straightforward approach for routine analysis, while the GC-MS method offers unparalleled sensitivity and specificity for trace analysis and structural confirmation. Both protocols are designed to be self-validating and adhere to the principles of analytical procedure development and validation as outlined by regulatory bodies like the FDA and EMA.[1][9][10]

References

  • FDA. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [Link]

  • Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • GMP News. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-(Hydroxymethyl)-5-[hydroxy(²H_2_)methyl]-2-(²H_3_)methylpyridin-3-ol. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. Retrieved from [Link]

  • Analytical Methods. (2010, January 15). A GC-MS method for the simultaneous detection of piperazines and their congeners in street samples. RSC Publishing. Retrieved from [Link]

  • Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, October 15). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Hydroxyphenyl)piperidine. PubChem. Retrieved from [Link]

  • International Journal of Pharmaceutical and Empirical Research. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Google Patents. (n.d.). US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine.

Sources

Application Notes and Protocols: Chromatographic Purification of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-3,3,5-trimethylpiperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a fundamental component in numerous pharmaceuticals and natural alkaloids.[1] The synthesis of such complex molecules often yields a mixture of the target compound, unreacted starting materials, byproducts, and various isomers. Therefore, achieving a high degree of purity is a critical prerequisite for subsequent biological evaluations, ensuring the safety and efficacy of potential drug candidates, and adhering to stringent regulatory standards.

This guide provides a comprehensive overview of chromatographic techniques tailored for the purification of this compound. The selection of an appropriate purification strategy is contingent upon several factors, including the physicochemical properties of the target molecule (such as polarity and stability), the characteristics of the impurities, the desired level of purity, and the scale of the operation.[1] A multi-step approach, often combining a bulk purification method with a high-resolution technique, is frequently employed to achieve optimal results.

Logical Approach to Purification Strategy

A systematic approach to selecting the most suitable purification method is crucial for efficiency and success. The following decision tree outlines a logical workflow based on the purification scale and the nature of the impurities present in the crude mixture.

Purification_Strategy Start Crude this compound Mixture Scale Determine Purification Scale Start->Scale Bulk Bulk Purification (>1 g) Scale->Bulk Large Fine Fine Purification (<1 g) Scale->Fine Small Volatility Are impurities volatile? Bulk->Volatility PrepHPLC Preparative HPLC (High Purity) Fine->PrepHPLC Basicity Significant difference in basicity? Volatility->Basicity No Distillation Distillation Volatility->Distillation Yes Solid Is the compound solid? Basicity->Solid No Extraction Acid-Base Extraction Basicity->Extraction Yes Crystallization Crystallization Solid->Crystallization Yes FlashChrom Flash Chromatography (Moderate Purity) Solid->FlashChrom No End Pure this compound Distillation->End Extraction->End Crystallization->End FlashChrom->End PrepHPLC->End

Caption: Decision tree for selecting a purification method.

PART 1: Bulk Purification Techniques

For larger quantities of crude product, initial purification steps are often employed to remove the majority of impurities before proceeding to high-resolution chromatography.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for the routine purification of synthesized piperidine derivatives on a larger scale.[1]

Principle

This technique utilizes a stationary phase, typically silica gel, and a mobile phase (eluent). The separation is based on the differential partitioning of the components of the mixture between the two phases. By carefully selecting the solvent system, the target compound can be effectively separated from impurities.

Step-by-Step Protocol
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most commonly used stationary phase for standard piperidine derivatives.[1]

    • Mobile Phase (Eluent): The ideal eluent system is determined using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][2] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. Due to the basic nature of piperidines, peak tailing can be an issue.[3] Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can significantly improve peak shape.[1][3]

  • Column Packing:

    • A glass column is packed with silica gel. This can be done by creating a slurry of the silica gel in the non-polar solvent and pouring it into the column or by dry packing followed by careful solvent addition.[1]

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the eluent or a slightly stronger solvent.

    • This solution is then carefully loaded onto the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • The mobile phase is passed through the column under positive pressure (flash chromatography).

    • The eluate is collected in a series of fractions.

  • Analysis and Product Recovery:

    • The collected fractions are analyzed by TLC to identify those containing the purified product.[3]

    • The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation
ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel 60Silica Gel 60Silica Gel 60
Mobile Phase Hexanes:Ethyl Acetate (7:3)Hexanes:Ethyl Acetate (1:1)Hexanes:Ethyl Acetate (1:1) + 0.5% Triethylamine
Target Rf (TLC) 0.350.550.50
Peak Shape TailingSignificant TailingSymmetrical
Purity (by HPLC) ~90%~88%>98%

PART 2: High-Resolution Purification Techniques

For achieving high purity, especially for smaller quantities or for separating closely related impurities, high-performance liquid chromatography (HPLC) is the method of choice.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of polar to moderately non-polar compounds.

Principle

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Step-by-Step Protocol
  • Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., Kinetex 2.6µm PS C18 100A, 100×2.1 mm) is a common choice.[4]

    • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (ACN) is typically used.[4] To improve peak shape and ensure the basic piperidine is in its protonated form, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase.[4][5]

  • Method Development:

    • A gradient elution is often employed, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage. This allows for the efficient elution of compounds with a range of polarities.

  • Sample Preparation:

    • The sample is dissolved in the initial mobile phase composition or a compatible solvent.

  • Chromatographic Run and Fraction Collection:

    • The sample is injected onto the column, and the separation is performed according to the developed method.

    • Fractions are collected based on the elution time of the target peak, which is monitored by a UV detector or a mass spectrometer.

  • Purity Analysis and Recovery:

    • The purity of the collected fractions is confirmed by analytical HPLC.

    • The solvent is removed from the pure fractions, often by lyophilization if TFA is used, to obtain the final product.

Data Presentation
ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Retention Time Dependent on the specific system, but typically in the mid-gradient range.
Protocol 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since this compound has multiple stereocenters, the separation of its enantiomers and diastereomers is crucial for pharmaceutical applications, as different stereoisomers can have vastly different biological activities.[6][7]

Principle

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte.[8] This differential interaction leads to different retention times, allowing for their separation.

Step-by-Step Protocol
  • Column Selection:

    • The choice of a chiral stationary phase is critical and often empirical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for a broad range of compounds.

  • Mobile Phase Selection:

    • Normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases can be used depending on the CSP and the analyte.

  • Method Optimization:

    • The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the stereoisomers.

  • Analysis:

    • The separated enantiomers are detected, and their relative proportions are determined by integrating the peak areas.

Data Presentation
ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary Phase Amylose-based CSPCellulose-based CSP
Mobile Phase Hexane:Isopropanol (90:10)Water:Acetonitrile (50:50)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 220 nm
Resolution (Rs) > 1.5 for enantiomeric pair> 1.5 for diastereomeric pairs

PART 3: Advanced and Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile piperidine derivatives, GC-MS can be a powerful analytical and purification tool, although it is more commonly used for analysis.[9][10]

Principle

The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with the stationary phase in a capillary column. The separated components are then detected by a mass spectrometer.

Step-by-Step Protocol
  • Column Selection:

    • A non-polar capillary column (e.g., DB-1 or HP-5ms) is generally suitable for the analysis of piperidine derivatives.[11]

  • Temperature Programming:

    • The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.[11]

  • Mass Spectrometry:

    • Electron ionization (EI) is a common ionization method. The mass spectrometer provides structural information and allows for the identification of the target compound and impurities.[11]

Troubleshooting Common Issues

  • Peak Tailing: As mentioned, this is a common issue with basic compounds like piperidines on silica gel.[3] The addition of a small amount of triethylamine or another basic modifier to the mobile phase can effectively mitigate this problem.[1][3]

  • Poor Resolution: If peaks are not well-separated, adjusting the mobile phase polarity (for normal and reversed-phase chromatography) or changing the stationary phase may be necessary. For chiral separations, screening different chiral columns is often required.

  • Compound Instability: If the target compound is unstable on the stationary phase, minimizing the time on the column by using a faster flow rate (in flash chromatography) can be beneficial.[3]

Conclusion

The successful purification of this compound is a critical step in its development for pharmaceutical applications. A logical and systematic approach, beginning with an assessment of the crude mixture and the desired purity, allows for the selection of the most appropriate chromatographic techniques. For bulk purification, flash chromatography is often the method of choice, while preparative HPLC is indispensable for achieving high purity. When dealing with stereoisomers, chiral HPLC is essential. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can effectively isolate and purify this compound to the required specifications.

References

  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.

  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.

  • Google Patents. Preparation of piperidine derivatives. US5489689A.

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • RSC Publishing. Analytical Methods.

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

  • Phenomenex. Chiral HPLC Separations.

  • Wiley Online Library. Chiral Drug Separation.

  • Liskon Biological. Synthesis Methods of Tetramethylpiperidine.

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

  • PMC. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.

  • The Royal Society of Chemistry. Supporting Information.

  • PrepChem.com. Synthesis of 1-benzyl-4-hydroxy-3-methylpiperidine.

  • Google Patents. Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine. KR960012364B1.

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination.

  • PMC. Strategies for chiral separation: from racemate to enantiomer.

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.

  • Diva-Portal.org. Enantiomeric Separations using Chiral Counter-Ions.

  • Waters. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.

  • Google Patents. Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. US5068335A.

  • NIST WebBook. 4-Hydroxy-N-methylpiperidine.

  • Organic Syntheses Procedure. 2,3,4,5-Tetrahydropyridine trimer.

Sources

Application Note: The Synthetic Potential of Substituted Piperidines in Novel Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a fundamental structural motif present in a vast array of natural alkaloids and synthetic compounds with significant biological activity. The strategic functionalization of this heterocyclic core allows for the exploration of new chemical space and the development of novel therapeutic agents. This application note explores the potential utility of substituted piperidines, with a conceptual focus on structures like 4-Hydroxy-3,3,5-trimethylpiperidine, as building blocks in the synthesis of new alkaloid frameworks. While direct literature precedent for the use of this compound in the synthesis of novel alkaloids is not extensively documented, we can extrapolate its potential applications by examining the established reactivity of similarly substituted piperidine derivatives.

This document serves as a guide for researchers, scientists, and drug development professionals interested in the design and synthesis of novel piperidine-containing compounds. We will outline general protocols and synthetic strategies that could be adapted for this specific starting material, drawing upon established principles of organic synthesis and alkaloid chemistry.

Conceptual Synthetic Strategies

The presence of a hydroxyl group and multiple methyl substituents on the piperidine ring of this compound offers several strategic advantages and challenges in synthetic design. The hydroxyl group can serve as a handle for further functionalization, while the methyl groups can provide steric hindrance that may influence the stereochemical outcome of reactions.

Strategy 1: N-Alkylation and Subsequent Cyclization

A common approach in alkaloid synthesis involves the N-alkylation of a piperidine derivative followed by an intramolecular cyclization to construct a more complex polycyclic system.

Workflow:

start This compound step1 N-Alkylation with a bifunctional electrophile start->step1 Base, Solvent step2 Intramolecular Cyclization step1->step2 Reaction Condition (e.g., Heat, Acid/Base catalysis) product Novel Polycyclic Alkaloid Scaffold step2->product

Caption: General workflow for N-alkylation and cyclization.

Protocol:

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 1.5 eq).

    • The bifunctional electrophile (e.g., a dihaloalkane or an epoxide-containing molecule, 1.1 eq) is added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

    • Purification is achieved by column chromatography on silica gel.

  • Intramolecular Cyclization:

    • The N-alkylated intermediate is dissolved in an appropriate solvent.

    • The choice of cyclization conditions will depend on the nature of the tethered electrophile and the desired ring system. This could involve acid catalysis (e.g., p-toluenesulfonic acid), base catalysis (e.g., NaH), or transition-metal catalysis.

    • The reaction is monitored for the formation of the cyclized product.

    • Workup and purification procedures are similar to the N-alkylation step.

Strategy 2: Modification of the Hydroxyl Group and Subsequent Elaboration

The hydroxyl group at the C4 position can be converted into other functional groups to enable different types of synthetic transformations.

Workflow:

start This compound step1 Oxidation to Ketone start->step1 Oxidizing Agent (e.g., PCC, Swern) step2 Functionalization of the Ketone step1->step2 e.g., Wittig, Grignard, Reductive Amination product Novel Alkaloid Analogue step2->product

Caption: Workflow for hydroxyl group modification.

Protocol:

  • Oxidation to the Ketone:

    • The this compound (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane).

    • An oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq) or conditions for a Swern oxidation are employed.

    • The reaction is stirred at room temperature until complete conversion is observed.

    • The reaction mixture is filtered through a pad of celite and the filtrate is concentrated. The crude product is purified by column chromatography.

  • Further Functionalization:

    • The resulting ketone can undergo a variety of transformations:

      • Wittig Reaction: To introduce an exocyclic double bond.

      • Grignard Reaction: To add a carbon substituent at the C4 position.

      • Reductive Amination: To introduce a nitrogen-containing substituent.

    • The specific conditions for these reactions are well-established in the organic chemistry literature and should be adapted for this particular substrate.

Characterization of Synthesized Compounds

A thorough characterization of any newly synthesized compounds is crucial to confirm their structure and purity. The following techniques are recommended:

Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Structural elucidationChemical shifts and coupling constants consistent with the proposed alkaloid structure. Correlation signals confirming connectivity.
Mass Spectrometry (HRMS) Determination of molecular formulaAccurate mass measurement corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for key functional groups (e.g., C=O, C-N, O-H).
X-ray Crystallography Unambiguous determination of 3D structureProvides definitive proof of structure and stereochemistry if a suitable crystal can be obtained.

Conclusion

While this compound is not a widely cited precursor in the synthesis of novel alkaloids, its structure presents intriguing possibilities for the construction of new molecular architectures. By applying established synthetic methodologies such as N-alkylation, intramolecular cyclization, and functional group manipulation of the hydroxyl group, researchers can explore the potential of this and other substituted piperidines as valuable starting materials in the field of alkaloid synthesis and drug discovery. The protocols and strategies outlined in this application note provide a conceptual framework to guide these synthetic endeavors. Careful optimization of reaction conditions and thorough characterization of all intermediates and final products will be paramount to the success of such synthetic campaigns.

References

Due to the conceptual nature of this application note and the lack of direct literature precedent for the specified starting material in novel alkaloid synthesis, a traditional reference list of specific synthetic applications is not applicable. The methodologies described are based on fundamental principles of organic chemistry, for which a comprehensive organic chemistry textbook would be the most appropriate reference. For example:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis Tech Support Center. Polysubstituted piperidines are ubiquitous structural motifs in FDA-approved drugs and biologically active natural products[1]. However, their synthesis presents significant challenges regarding regioselectivity, stereocontrol (cis/trans isomerism), and functional group tolerance.

This guide provides field-proven troubleshooting protocols for three major synthetic pathways: Stereoselective Hydrogenation, Ring-Closing Metathesis (RCM), and Aza-Diels-Alder (ADA) Cycloadditions.

Module 1: Stereoselective Hydrogenation of Pyridines

Q: My transition-metal catalyzed hydrogenation of substituted pyridines yields a complex mixture of cis/trans isomers and often stalls at low conversion. How do I improve stereoselectivity and prevent catalyst poisoning?

A: The stalling is caused by the resulting piperidine product. As the reaction progresses, the newly formed aliphatic amine acts as a strong Lewis base, aggressively coordinating to and poisoning the transition metal catalyst (e.g., Pt, Rh, or Ru)[2]. Furthermore, unfunctionalized pyridines lack a strong facial bias, leading to poor diastereoselectivity during the reduction.

The Causality & Solution: To solve this, implement an auxiliary-directed hydrogenation strategy. By attaching a chiral oxazolidinone auxiliary to the 2-position of the pyridine, you can induce a highly rigid conformation upon protonation in acidic media[2][3]. The protonated pyridinium forms a strong hydrogen bond with the oxazolidinone carbonyl, locking the molecule into a flat, rigidified intermediate. In this state, one π-face is completely shielded by the auxiliary's bulky substituent (e.g., a tert-butyl or iso-propyl group), forcing the hydrogen to add exclusively from the unhindered face[3].

Protocol 1: Auxiliary-Directed Asymmetric Hydrogenation[2]
  • Auxiliary Attachment: React the 2-bromopyridine derivative with a chiral oxazolidinone under copper catalysis to form the auxiliary-substituted pyridine. Verify attachment via

    
     NMR.
    
  • Solvent & Protonation: Dissolve the substrate in glacial acetic acid (AcOH) or a MeOH/HCl mixture. This acidic environment is critical to ensure complete protonation of the pyridine nitrogen, which triggers the rigidifying hydrogen bond.

  • Hydrogenation: Add

    
     catalyst. Pressurize the reactor with 
    
    
    
    gas (up to 100 bar depending on the steric bulk of the substituents). Stir at room temperature until hydrogen uptake ceases (self-validating endpoint).
  • Cleavage & Recovery: Filter the catalyst. The resulting piperidinium salt can be cleaved non-destructively to yield the highly enantioenriched polysubstituted piperidine (>95% ee) and recover the chiral auxiliary for future use[2].

G A Substituted Pyridine B Attach Chiral Oxazolidinone A->B Cu Catalysis C Protonation (Acidic Media) Rigid H-Bonded Intermediate B->C HCl or AcOH D Facial Shielding by Auxiliary C->D Conformation Control E Stereoselective Hydrogenation (PtO2 / H2) D->E Catalyst Adsorption F Polysubstituted Piperidine (High ee/de) E->F Auxiliary Cleavage

Workflow for auxiliary-directed stereoselective pyridine hydrogenation.

Module 2: Ring-Closing Metathesis (RCM) Failures

Q: When attempting to synthesize tetrahydropyridines via RCM of bis-allylamines using Grubbs catalysts, the reaction turns black and fails to yield the cyclized product. What is going wrong?

A: Electron-rich amines are notoriously challenging substrates under metathesis conditions. The free nitrogen lone pair aggressively coordinates to the ruthenium alkylidene center of the Grubbs or Schrock catalyst, leading to rapid catalyst decomposition (poisoning) and complete inhibition of the desired olefin metathesis[4].

The Causality & Solution: To restore catalytic turnover, you must deactivate the nitrogen lone pair. This can be achieved either by installing an electron-withdrawing protecting group (e.g., Boc, Cbz, or Tosyl) to delocalize the lone pair, or by forming an ammonium salt in situ using a strong acid (like p-toluenesulfonic acid)[4].

Protocol 2: RCM of N-Protected Bis-Allylamines[4]
  • Protection: Convert the secondary bis-allylamine to its N-Boc or N-Cbz derivative using standard conditions (e.g.,

    
    , 
    
    
    
    , DCM). Wash with 1M HCl to remove any unreacted free amine.
  • Degassing: Dissolve the protected diene in anhydrous, degassed dichloromethane (DCM) or toluene. Maintain a high dilution (0.01 - 0.05 M) to favor intramolecular ring closure over intermolecular dimerization.

  • Catalyst Addition: Add 1-5 mol% of Grubbs Second Generation (G-II) or Hoveyda-Grubbs II catalyst under a strict argon atmosphere.

  • Reaction: Reflux the mixture. Monitor via TLC until full consumption of the starting material is observed.

  • Quenching: Quench the reaction with an excess of ethyl vinyl ether. This reacts with the active ruthenium alkylidene to form a stable Fischer carbene, preventing double-bond isomerization during purification. Purify via silica gel chromatography.

G Start Bis-allylamine Substrate Check Is Nitrogen Protected? Start->Check No Free Amine (Lone Pair Exposed) Check->No No Yes N-Boc, N-Cbz, or N-H+ Salt Check->Yes Yes Poison Ru-Catalyst Poisoning (Reaction Fails) No->Poison Coordination RCM Ring-Closing Metathesis (Grubbs II) Yes->RCM Add Catalyst Success Unsaturated Piperidine RCM->Success Metathesis

Troubleshooting logic for avoiding catalyst poisoning in Piperidine RCM.

Module 3: Aza-Diels-Alder (ADA) Cycloadditions

Q: My [4+2] Aza-Diels-Alder reaction between an imine and a diene gives poor yields and terrible endo/exo selectivity. How can I optimize this?

A: In a standard ADA reaction, the Highest Occupied Molecular Orbital (HOMO) of the diene reacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the imine (azadiene)[5]. Unactivated imines have a high-energy LUMO, making the HOMO-LUMO energy gap too large for efficient cycloaddition at ambient temperatures.

The Causality & Solution: To lower the LUMO energy of the dienophile, you must activate the imine moiety. This is typically achieved by installing electron-withdrawing substituents (e.g., trifluoromethyl groups or acylhydrazones) or by utilizing a Lewis acid catalyst[5][6]. For highly enantioselective formal ADA reactions using non-Danishefsky-type dienes, chiral silicon Lewis acids have proven highly effective, yielding tetrahydropyridines with complete regioselectivity and up to 86% ee[6]. Alternatively, for multi-component one-pot reactions, green catalysts like glutamic acid can facilitate the Knoevenagel-intramolecular ADA cascade[7].

Quantitative Data: Comparison of ADA Catalytic Systems
Catalytic SystemDiene TypeImine / DienophileYield (%)SelectivityReference
Chiral Silicon Lewis Acid Non-Danishefsky (e.g., 2,3-dimethyl-1,3-butadiene)Acylhydrazones70–86%83–86% ee[6]
Glutamic Acid (Green) VariousAromatic Imines (in situ)85-95%High Diastereoselectivity[7]
Yb(OTf)3 (Aqueous) trans-2,3-dimethyl butadieneMethanimineModestN/A[8]
Protocol 3: Enantioselective ADA with Chiral Silicon Lewis Acid[6]
  • Preparation: In a flame-dried flask under argon, combine the acylhydrazone and the chiral silicon Lewis acid in anhydrous DCM.

  • Diene Addition: Add an excess of the non-Danishefsky diene (e.g., 2,3-dimethyl-1,3-butadiene) at ambient temperature.

  • Cycloaddition: Stir the reaction mixture. The Lewis acid coordinates to the acylhydrazone, significantly lowering its LUMO and facilitating the [4+2] cycloaddition. Monitor via LC-MS.

  • Cleavage: To obtain the free piperidine derivative, the N-N bond of the resulting hydrazide product can be reductively cleaved using

    
     following prior acylation[6]. The color change of 
    
    
    
    from deep blue to yellow serves as a self-validating visual indicator of successful reduction.

G Imine Acylhydrazone (Imine) Complex Activated LA-Imine Complex (Lowered LUMO) Imine->Complex Coordination LA Chiral Silicon Lewis Acid LA->Complex Catalysis Cyclo [4+2] Cycloaddition Complex->Cyclo + Diene Diene Non-Danishefsky Diene Diene->Cyclo Product Enantioenriched Piperidine Cyclo->Product SmI2 Cleavage

Mechanistic workflow of Lewis acid-catalyzed enantioselective Aza-Diels-Alder reaction.

References
  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: MDPI URL:[Link]

  • Green and Convenient One-Pot Access to Polyfunctionalized Piperidine Scaffolds via Glutamic Acid Catalyzed Knoevenagel- Intramolecular [4+2] aza-Diels-Alder Imin-Based Multi-Component Reaction Under Ambient Temperature Source: Taylor & Francis URL:[Link]

  • Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes Source: PMC - NIH URL:[Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium Source: ACS Publications URL:[Link]

  • Efficient Asymmetric Hydrogenation of Pyridines Source: dicp.ac.cn URL:[Link]

  • Asymmetric hydrogenation of aromatic compounds Source: dicp.ac.cn URL:[Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: ACS Publications URL:[Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles Source: PMC - NIH URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Yield and Purity for 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3,3,5-trimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The unique 3,3,5-trimethyl substitution pattern presents specific stereochemical challenges that can significantly impact reaction yield and final product purity. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Reaction Overview and Key Challenges

The most common and industrially viable route to this compound is the catalytic hydrogenation of the corresponding 4-oxo-3,3,5-trimethylpiperidine. This seemingly straightforward reduction is complicated by the formation of diastereomers and potential side reactions.

dot

Reaction_Overview Starting_Material 4-Oxo-3,3,5-trimethylpiperidine Intermediate Diastereomeric Mixture (cis and trans isomers) Starting_Material->Intermediate Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂, Rh/C) Byproducts Side Products Starting_Material->Byproducts Side Reactions Product This compound (Desired Diastereomer) Intermediate->Product Purification (Chromatography or Crystallization) Purification_Workflow Crude_Mixture Crude Diastereomeric Mixture Chromatography Chromatographic Separation (HPLC or SFC) Crude_Mixture->Chromatography Crystallization Diastereoselective Crystallization Crude_Mixture->Crystallization Isolated_Diastereomers Isolated Diastereomers Chromatography->Isolated_Diastereomers Crystallization->Isolated_Diastereomers Analysis Purity Analysis (NMR, Chiral HPLC) Isolated_Diastereomers->Analysis

troubleshooting guide for low conversion in 4-Hydroxy-3,3,5-trimethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxy-3,3,5-trimethylpiperidine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for the synthesis of this compound, a key intermediate in pharmaceutical development. Authored for experienced researchers, this document moves beyond basic protocols to address the nuanced challenges of this synthesis, focusing on maximizing yield and purity.

Synthesis Overview: A Two-Step Approach

The most common and industrially viable route to this compound is a two-step process. The synthesis begins with the formation of the precursor, 3,3,5-trimethyl-4-piperidone, via a Mannich-type condensation reaction. This is followed by the reduction of the ketone functionality to yield the desired 4-hydroxy product. Success in the final step is highly dependent on the purity of the intermediate piperidone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Part 1: Synthesis of 3,3,5-trimethyl-4-piperidone (Precursor)

The synthesis of the piperidone precursor is critical, as impurities and side products from this stage can significantly hinder the subsequent reduction.

Q1: My yield of 3,3,5-trimethyl-4-piperidone is consistently low. What are the likely causes?

Low yields in the Mannich condensation for this piperidone synthesis are often traced back to suboptimal reaction conditions or reactant stoichiometry.

Possible Causes & Solutions:

  • Incorrect Molar Ratios: The Mannich reaction requires a precise 1:2:1 molar ratio of the primary amine (or ammonia source), the aldehyde, and the ketone.[1] Deviations can lead to the formation of unwanted side products and consume starting materials, thus lowering the yield. It can be beneficial to use a slight excess of the aldehyde to ensure the reaction goes to completion, though this may complicate purification.[1]

  • Suboptimal Temperature and Reaction Time: The reaction often requires heating to proceed at an adequate rate.[1] However, excessive temperatures can lead to the formation of condensation byproducts from the aldehyde and ketone. A systematic optimization of the reaction temperature and time is recommended.

  • Inefficient Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction efficiency. Ensure vigorous and consistent stirring throughout the reaction.

  • Choice of Solvent: While the reaction can be run in various solvents, glacial acetic acid has been shown to be an effective medium, often leading to cleaner reactions and easier product isolation.[1]

Part 2: Reduction of 3,3,5-trimethyl-4-piperidone

The reduction of the ketone to a secondary alcohol is the final and critical step. Low conversion, the formation of impurities, and stereochemical control are the primary challenges.

Q2: I'm observing low conversion of the piperidone to the final hydroxy product during catalytic hydrogenation. What should I investigate?

Low conversion in catalytic hydrogenation is a frequent issue and can be attributed to several factors related to the catalyst, substrate, and reaction conditions.

Troubleshooting Workflow for Low Conversion:

Low Conversion Troubleshooting start Low Conversion Observed catalyst_check Is the catalyst active? start->catalyst_check substrate_purity Is the piperidone precursor pure? catalyst_check->substrate_purity Yes catalyst_inactive Catalyst Inactive/Poisoned catalyst_check->catalyst_inactive No catalyst_inactive_solution Solution: Use fresh catalyst, check for poisons (e.g., sulfur, halides). catalyst_check->catalyst_inactive_solution No reaction_conditions Are the reaction conditions optimal? substrate_purity->reaction_conditions Yes impure_substrate Impure Precursor substrate_purity->impure_substrate No impure_substrate_solution Solution: Purify piperidone via recrystallization or chromatography. substrate_purity->impure_substrate_solution No incomplete_reaction Incomplete Reaction reaction_conditions->incomplete_reaction No side_reactions Side Reactions Occurring reaction_conditions->side_reactions No conditions_suboptimal Suboptimal Conditions incomplete_reaction->conditions_suboptimal conditions_suboptimal_solution Solution: Increase H2 pressure, reaction time, or temperature. Optimize solvent. incomplete_reaction->conditions_suboptimal_solution over_reduction Over-reduction or Side Product Formation side_reactions->over_reduction over_reduction_solution Solution: Use a milder reducing agent, or adjust reaction conditions. side_reactions->over_reduction_solution success High Conversion Achieved catalyst_inactive->catalyst_inactive_solution impure_substrate->impure_substrate_solution conditions_suboptimal->conditions_suboptimal_solution over_reduction->over_reduction_solution

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

Detailed Breakdown of Potential Issues:

Problem Area Specific Cause Recommended Solution Citation
Catalyst Catalyst Deactivation/Poisoning Use a fresh batch of catalyst. Ensure starting materials and solvents are free of catalyst poisons such as sulfur or halogenated compounds. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Inappropriate Catalyst Loading A typical catalyst loading is 5-10 mol%. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions.
Substrate Impure 3,3,5-trimethyl-4-piperidone Impurities from the Mannich reaction can poison the catalyst. Purify the piperidone precursor by recrystallization or column chromatography before the reduction step.
Reaction Conditions Insufficient Hydrogen Pressure For complete reduction, a hydrogen pressure of 20-100 bar is often advantageous. If using a balloon, ensure it is frequently replaced to maintain a positive pressure.[2]
Suboptimal Temperature While many hydrogenations run at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious of higher temperatures which may promote side reactions. A typical temperature range for similar reductions is 80-150°C.[2]
Inadequate Reaction Time Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. Some reductions can be slow and may require extended reaction times.
Poor Solvent Choice The choice of solvent can impact both the solubility of the substrate and the activity of the catalyst. Alcohols like ethanol or methanol are commonly used. In some cases, the addition of a small amount of acid (e.g., acetic acid) can enhance the reaction rate.[2]
Q3: My reaction is complete, but I have significant impurities. What are the likely side products and how can I avoid them?

The formation of byproducts is a common cause of low yield and purification difficulties.

Common Side Products and Mitigation Strategies:

  • Over-reduction to the Piperidine: Aggressive reducing agents or harsh reaction conditions can lead to the complete reduction of the carbonyl group to a methylene group, yielding 3,3,5-trimethylpiperidine.

    • Solution: Use a milder reducing agent such as sodium borohydride (NaBH₄) if catalytic hydrogenation is too harsh. If using hydrogenation, lower the hydrogen pressure and/or temperature.

  • Formation of Diastereomers: The reduction of the ketone creates a new stereocenter at the C4 position, leading to the formation of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.

    • Solution: The stereochemical outcome can be difficult to control. Certain catalysts and conditions may favor one diastereomer over the other. A detailed analysis of the product mixture by NMR is necessary to determine the diastereomeric ratio. Separation of the diastereomers may be required during purification.[3]

Q4: How can I effectively purify the final this compound product?

Purification is often challenging due to the polar nature of the product and the potential presence of closely-related impurities.

Purification Techniques:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or for separating diastereomers, column chromatography on silica gel is a common technique. Due to the basic nature of the piperidine nitrogen, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to prevent peak tailing.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.[4]

Experimental Protocols
Protocol 1: Synthesis of 3,3,5-trimethyl-4-piperidone

This protocol is a general guideline based on the Mannich reaction.[1][5]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate (1.0 eq) in glacial acetic acid.

  • To this solution, add ethyl methyl ketone (1.0 eq) and the desired aldehyde (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes, filter the solid, wash with a small amount of cold solvent, and recrystallize.

  • If an oil separates, extract the product into an organic solvent, wash with a basic solution to neutralize the acetic acid, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: Catalytic Hydrogenation of 3,3,5-trimethyl-4-piperidone

This protocol provides a general procedure for the reduction of the piperidone.[2]

  • In a high-pressure hydrogenation vessel, dissolve 3,3,5-trimethyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Carefully add the hydrogenation catalyst (e.g., 5% Pd/C or PtO₂, 5-10 mol%).

  • Seal the vessel and purge several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar) and begin stirring.

  • Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization, column chromatography, or distillation.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Mannich Condensation cluster_1 Step 2: Reduction Ketone Ethyl Methyl Ketone Piperidone 3,3,5-trimethyl- 4-piperidone Ketone->Piperidone Aldehyde Aldehyde Aldehyde->Piperidone Amine Ammonia Source (e.g., Ammonium Acetate) Amine->Piperidone Final_Product 4-Hydroxy-3,3,5- trimethylpiperidine Piperidone->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., H2/Pd-C) Reducing_Agent->Final_Product

Caption: General two-step synthesis pathway for this compound.

References
  • Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. (US5068335A)
  • Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society.
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one.
  • Synthesis and Biological Evaluation of some Substituted 4-Piperidones.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Piperidine Synthesis.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. Journal of the Serbian Chemical Society.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol deriv
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • 4-Hydroxy-N-methylpiperidine. NIST WebBook.
  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
  • Synthesis Methods of Tetramethylpiperidine. Liskon Biological.
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Semantic Scholar.
  • Certificate of analysis. Thermo Fisher Scientific.
  • Designation of 4-Piperidone as a List I Chemical. Federal Register.

Sources

Technical Support Center: Troubleshooting the Purification of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of highly polar, sterically hindered basic amines. 4-Hydroxy-3,3,5-trimethylpiperidine represents a "perfect storm" of purification challenges: it possesses a basic secondary amine, a hydrogen-bond donating hydroxyl group, and significant steric bulk from three methyl groups.

This guide is designed to move beyond generic advice. We will deconstruct the physicochemical properties of this molecule, address your specific chromatographic and extraction failures, and provide self-validating protocols grounded in mechanistic chemistry.

PART 1: Physicochemical Profiling & Causality

To purify a molecule, you must first understand how it interacts with its environment. The table below summarizes the quantitative and structural data of this compound and explains the direct causality behind common purification failures.

Table 1: Molecular Profiling & Purification Causality
PropertyValuePurification ChallengeMechanistic Causality
pKa (Conjugate Acid) ~10.5Irreversible silica bindingProtonation of the secondary amine by acidic silanols (pKa ~5) creates strong ionic interactions, causing severe peak tailing.
LogP (Octanol/Water) ~1.2 (Est.)Poor organic extraction recoveryThe dual presence of a hydroxyl group and a basic amine makes the free base highly water-soluble via extensive hydrogen bonding.
Steric Hindrance HighDifficult derivatizationThe 3,3-dimethyl and 5-methyl groups sterically shield the 4-OH and the amine, requiring aggressive conditions for protection (e.g., Boc/Cbz).
Isomerism DiastereomericBroad/split HPLC peaksCis/trans relationships between the 4-OH and 5-Me groups result in diastereomers with nearly identical polarities.

PART 2: Troubleshooting FAQs

Q1: Why does my compound streak uncontrollably on silica gel, and how do I fix it?

A: Streaking of this compound on bare silica is caused by a severe acid-base interaction. The secondary amine is protonated by the acidic silanol groups on the silica surface, creating an ionic bond rather than a reversible polar interaction .

To resolve this, you must either mask the silanols or modify your mobile phase. Adding 1–5% triethylamine (TEA) or ammonium hydroxide to your eluent saturates the acidic sites, allowing your compound to elute normally. Alternatively, switching to an amine-functionalized silica (e.g., KP-NH) completely bypasses this issue .

Chromatography_Logic Problem Amine Streaking on Silica Decision Choose Stationary Phase Problem->Decision NormalPhase Standard Silica (Bare) Decision->NormalPhase AminePhase Amine-Functionalized Silica Decision->AminePhase ReversePhase C18 Reverse Phase Decision->ReversePhase Mod1 Add 1-5% Et3N/NH4OH (Competes for silanols) NormalPhase->Mod1 Requires Modifier Mod2 Use Hexane/EtOAc (Silanols already masked) AminePhase->Mod2 Direct Elution Mod3 Alkaline Mobile Phase (Increases lipophilicity) ReversePhase->Mod3 pH Control

Decision matrix for selecting chromatographic methods to prevent basic amine streaking.

Q2: I can't recover my product from the aqueous workup. Where did it go?

A: It is highly likely trapped in the aqueous phase. The combination of a hydrogen-bond donating hydroxyl group and a basic amine makes the free base of this compound highly water-soluble, even at elevated pH .

To recover it, you must employ a "salting-out" technique. Saturating the aqueous layer with NaCl increases the ionic strength, which disrupts the hydration shell around the piperidinol and decreases its aqueous solubility. Follow this by extracting with a highly polar organic solvent system, such as 10% Methanol in Dichloromethane or n-Butanol.

Q3: During reverse-phase HPLC, my product shows peak tailing and sometimes splits into two peaks. Is it degrading?

A: Peak splitting in piperidine derivatives is rarely degradation; it is usually a chromatographic artifact caused by differential ionization or the presence of diastereomers . If your mobile phase pH is near the pKa of the amine (~10.5), the compound exists in an equilibrium between its ionized and free-base forms, which elute at different rates. To fix this, ensure your mobile phase is buffered at least 2 pH units away from the pKa (e.g., use 0.1% TFA for pH ~2, or 0.1% NH₄OH for pH ~10.5). Additionally, because of the 3,3,5-trimethyl substitution, your sample may contain cis/trans diastereomers that are partially resolving on the C18 column.

PART 3: Validated Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography

Self-Validating Step: Always run a 2D TLC plate (elute, rotate 90 degrees, elute again) to confirm the compound is stable and not degrading on the silica before loading the main column.

  • Stationary Phase Selection: Use amine-functionalized silica (e.g., Biotage KP-NH).

    • Causality: The amine-based stationary phase masks the acidic silanols, minimizing strong amine-silica interactions and eliminating the need for basic mobile phase modifiers.

  • Sample Loading: Dry load the crude mixture onto Celite 545.

    • Causality: this compound is highly polar and often requires polar solvents (like MeOH) to dissolve. Liquid loading with MeOH would cause immediate band broadening. Dry loading ensures a tight initial band.

  • Elution: Run a gradient of Hexanes to Ethyl Acetate.

    • Causality: Because the silanols are masked, aggressive solvent mixtures (like DCM/MeOH/NH₃) are unnecessary. The compound will elute based purely on its inherent polarity.

Protocol B: Advanced Acid-Base Extraction with Salting Out

Self-Validating Step: Verify the pH of the aqueous layer using pH test strips, not just by calculated base volume. The buffering capacity of crude reaction mixtures can neutralize added base unexpectedly.

  • Basification: Cool the crude aqueous mixture to 0°C. Slowly add 2M NaOH until the pH is >12.

    • Causality: Ensures >99% of the piperidinol is deprotonated into its free-base form, reducing its ionic character.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (saturation).

    • Causality: High ionic strength forces water molecules to hydrate the inorganic ions, "salting out" the organic piperidinol and driving it into the organic phase.

  • Extraction: Extract 3–4 times with 10% Methanol in Dichloromethane.

    • Causality: Pure DCM is too non-polar to efficiently extract this hydrogen-bonding molecule. Methanol acts as a phase-transfer modifier, significantly increasing the partition coefficient into the organic layer.

Extraction_Workflow Start Crude Aqueous Mixture (Protonated Piperidinol) Basify Basification Add 2M NaOH to pH > 12 Start->Basify Deprotonates amine SaltOut Salting Out Saturate with NaCl Basify->SaltOut Disrupts H-bonding Extract Liquid-Liquid Extraction Use 10% MeOH/DCM SaltOut->Extract Drives into organic layer OrgPhase Organic Phase (Free Base Product) Extract->OrgPhase Target Recovery AqPhase Aqueous Phase (Inorganic Salts) Extract->AqPhase Waste Disposal

Workflow for the acid-base extraction and salting-out of highly polar piperidinols.

Protocol C: Reverse-Phase (C18) HPLC for Polar Amines

Self-Validating Step: Inject a known neutral standard (e.g., uracil or toluene) to verify column void volume and ensure peak tailing is a chemical issue, not a physical void in the column bed.

  • Mobile Phase Preparation: Prepare a mobile phase of Water and Acetonitrile, both modified with 0.1% Ammonium Hydroxide (pH ~10.5).

    • Causality: Basic amine compounds are best retained and separated when the mobile phase pH is alkaline. At high pH, the amine is in its free-base form, making it more lipophilic and increasing retention on the C18 column.

  • Column Selection: Use a high-pH stable hybrid C18 column (e.g., Waters XBridge or equivalent).

    • Causality: Standard silica-based C18 columns dissolve at pH > 8. Hybrid particles withstand the alkaline conditions required to keep the piperidine deprotonated.

PART 4: References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Technical Blog. Available at:[Link][1]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Technical Blog. Available at:[Link][2]

  • ResearchGate. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?" Scientific Discussion Forum. Available at:[Link][3]

Sources

long-term storage and stability assessment of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxy-3,3,5-trimethylpiperidine

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the . The information herein is designed to anticipate and address specific challenges encountered during experimental workflows, ensuring the integrity and reliability of your results.

Overview of Chemical Stability

This compound is a substituted piperidine derivative. Its stability is primarily influenced by two key structural features: the secondary alcohol (-OH) group and the secondary amine (-NH-) within the piperidine ring. These functional groups are susceptible to specific environmental and chemical stressors, which can lead to degradation over time. Understanding these potential degradation pathways is critical for designing robust formulations and ensuring the accuracy of analytical measurements. The primary routes of degradation to consider are oxidation, and to a lesser extent, reactions under extreme thermal or photolytic conditions.

Recommended Long-Term Storage Conditions

Proper storage is the first line of defense against chemical degradation. The following conditions are recommended to preserve the integrity of this compound.

ParameterRecommendationScientific Rationale
Temperature Cool, controlled environment (2-8°C recommended for long-term storage).Lower temperatures slow down the rate of potential oxidative and thermal degradation reactions, preserving the compound's purity over extended periods.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The secondary amine and secondary alcohol are susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing the risk of forming N-oxides or ketone derivatives.
Light Protect from light by using amber glass vials or storing in the dark.While specific photolytic pathways are not extensively documented for this molecule, related heterocyclic compounds can undergo photochemical reactions. Protection from UV and visible light is a standard precautionary measure.
Container Tightly sealed, non-reactive containers (e.g., glass or appropriate fluorinated polymer).Prevents exposure to atmospheric moisture and oxygen. Piperidine compounds can be hygroscopic, and moisture can facilitate certain degradation reactions.

Troubleshooting Guide: Stability Studies

This section addresses common issues encountered during the stability assessment of this compound in a question-and-answer format.

Question / IssueProbable Cause(s)Recommended Solution(s)
Why am I observing new, unidentified peaks in my HPLC chromatogram after a period of storage? 1. Chemical Degradation: The compound may be degrading due to improper storage (exposure to oxygen, light, or elevated temperature). 2. Contamination: The sample may have been contaminated during handling or from the storage container.1. Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and propose potential degradation structures (e.g., an increase of 16 amu may suggest oxidation). 2. Review Storage: Verify that storage conditions (temperature, inert atmosphere, light protection) were maintained. 3. Blank Analysis: Run a blank (solvent only) to check for system contamination. Use high-purity solvents for all analyses.
Why is there a significant loss of mass balance in my forced degradation study? 1. Non-UV Active Degradants: Degradation products may lack a UV chromophore, making them invisible to a standard HPLC-UV detector. 2. Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis. 3. Adsorption: The parent compound or degradants may adsorb to the surface of glassware or vials.1. Use a Universal Detector: Employ a mass-sensitive detector (e.g., MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to account for all components. 2. Use Silanized Glassware: To minimize surface adsorption, use silanized glass vials and containers for the study. 3. Optimize Extraction: Ensure the sample extraction procedure is robust and accounts for all potential products.
My retention times are shifting between analytical runs. What could be the cause? 1. Mobile Phase Instability: The pH or composition of the mobile phase may be changing over time. 2. Column Temperature Fluctuation: Inconsistent column temperature affects analyte interaction with the stationary phase. 3. Column Degradation: The stationary phase may be degrading, especially if operated at an extreme pH.1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatically controlled oven. 3. Monitor Column Performance: Regularly check column performance (peak shape, backpressure) and replace it if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its chemical structure, the two most likely degradation pathways under stress conditions are:

  • Oxidation of the Secondary Alcohol: The hydroxyl group at the C4 position can be oxidized to form the corresponding ketone, 3,3,5-trimethylpiperidin-4-one. This is a common pathway for secondary alcohols, especially in the presence of oxidizing agents.

  • Oxidation of the Secondary Amine: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide derivative. This is a known degradation route for amine-containing compounds. Under more extreme forced degradation conditions (e.g., high heat, strong acid/base), cleavage of the C-N bonds within the piperidine ring could occur.

Q2: What are the standard conditions for a forced degradation study on this compound?

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the specificity of analytical methods. The following conditions are a robust starting point:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Solid-state sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and solid state) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Q3: Why is a "stability-indicating" analytical method required, and what defines it?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Its defining characteristic is its ability to separate the intact API from all its potential degradation products and process-related impurities without interference. This ensures that the measured API concentration is real and not falsely inflated by a co-eluting degradant. Developing a SIM typically requires performing forced degradation studies to generate these degradants and prove the method's specificity.

Q4: Do I need to derivatize this compound for HPLC-UV analysis?

It depends on the required sensitivity. Simple saturated piperidine rings lack a strong native chromophore, meaning they do not absorb UV light strongly, leading to poor sensitivity. If high sensitivity is required, pre-column derivatization with a UV-active agent like dansyl chloride or 4-toluenesulfonyl chloride can be employed to make the molecule detectable at lower concentrations. For basic purity checks where concentrations are high, detection at low UV wavelengths (~200-210 nm) may be sufficient, though this region is prone to interference from common solvents.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for subjecting this compound to stress conditions to identify potential degradation products.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions Setup:

  • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

  • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.

  • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal (Solution): Heat 1 mL of stock solution at 60°C.

  • Control: Keep 1 mL of stock solution at 4°C in the dark.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24 hours).

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of stressed samples to the control to identify degradation peaks.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic Stress (0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock->Oxidative Thermal Thermal Stress (60°C Solution) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Control Control Sample (4°C, Dark) Stock->Control Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Protocol 2: Baseline Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating Reverse Phase-HPLC method. Method validation according to ICH guidelines is required for use in regulated environments.

ParameterSuggested ConditionRationale / Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for many organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve the peak shape of the basic piperidine compound.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Start with a low %B (e.g., 10%), ramp to a high %B (e.g., 90%) over 20-30 minutes.A gradient elution is recommended to ensure separation of the main peak from potential, more or less polar, degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detector UV-Vis Detector at 205 nm or MSLow wavelength is used due to the lack of a strong chromophore. An MS detector is highly recommended for identifying degradants.
Diagram: Potential Degradation Pathways

Degradation_Pathways Parent This compound Ketone 3,3,5-Trimethylpiperidin-4-one (Ketone Impurity) Parent->Ketone Oxidation [O] N_Oxide This compound N-oxide Parent->N_Oxide Oxidation [O] Ring_Cleavage Ring-Opened Products (Under Harsh Conditions) Parent->Ring_Cleavage Strong Acid/Base, High Heat

Caption: Predicted degradation pathways for the molecule.

References

  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.
  • Ataman Kimya. PIPERIDINE.
  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF.
  • CDH Fine Chemical.
  • Thermo Fisher Scientific. (2015, February 2).
  • Pharmacognosy Research. (2020, September 7).
  • PubMed. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
  • RSC Publishing. Analytical Methods.
  • Sigma-Aldrich. (2025, November 6).
  • Chemical Methodologies. (2019, May 1).
  • Jubilant Ingrevia Limited. 4-(Hydroxymethyl)
  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?.
  • DC Fine Chemicals. Safety Data Sheet - Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine.
  • Sigma-Aldrich. (2025, September 23).
  • Drug Analytical Research. (2014).
  • Pi Chemicals. Material Safety Data Sheet - 2-(Aminoethyl)-1-N-Boc-piperidine.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-(3-HYDROXYPHENYL)PIPERIDINE.
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF.
  • Chemos GmbH&Co.KG.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Pharma Focus Asia. (2023, April 23).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • PMC. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1

Technical Support Center: Investigation of 4-Hydroxy-3,3,5-trimethylpiperidine Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-Hydroxy-3,3,5-trimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into potential degradation pathways and to offer robust troubleshooting strategies for common experimental challenges. Our focus is on the causality behind experimental choices, ensuring you can design, execute, and interpret your stability studies with confidence.

Section 1: Understanding the Molecule - FAQs on Predicted Stability

This section addresses fundamental questions about the inherent stability of this compound based on its chemical structure.

Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?

A1: The structure of this compound, featuring a secondary alcohol and a tertiary amine within a piperidine ring, suggests several potential degradation pathways under stress conditions.[1] The primary sites of reactivity are the hydroxyl group and the nitrogen atom.

  • Oxidative Degradation: This is a highly probable pathway. The secondary alcohol at the C4 position is susceptible to oxidation to form the corresponding ketone, 4-Oxo-3,3,5-trimethylpiperidine. The tertiary amine can also be oxidized to form an N-oxide. Under more aggressive oxidative conditions, ring-opening reactions could occur.[2]

  • Acid-Catalyzed Degradation: Under strong acidic conditions and heat, dehydration of the secondary alcohol can occur, leading to the formation of an unsaturated piperidine derivative (an alkene). The piperidine nitrogen will be protonated, which may influence the overall stability of the molecule.[1]

  • Thermal Degradation: While generally expected to be stable at moderate temperatures, high heat can promote dehydration or other complex decomposition reactions.[3][4]

  • Photolytic Degradation: Saturated heterocyclic rings can undergo photolytic cleavage, although this often requires significant energy. The presence of heteroatoms can influence the specific photochemical reactions that occur.[5]

Below is a diagram illustrating these potential primary degradation pathways.

G parent This compound ketone 4-Oxo-3,3,5-trimethylpiperidine (Ketone) parent->ketone Oxidation (e.g., H₂O₂) noxide This compound-N-oxide parent->noxide Oxidation (e.g., H₂O₂) alkene 3,3,5-Trimethyl-1,2,3,4-tetrahydropyridine (Alkene) parent->alkene Acid-catalyzed Dehydration G start Start: Prepare Stock Solution (e.g., 1 mg/mL) split Apply Stress Conditions start->split acid Acidic (HCl, Heat) split->acid base Basic (NaOH, Heat) split->base oxidative Oxidative (H₂O₂, RT) split->oxidative thermal Thermal (Solid, Heat) split->thermal photo Photolytic (Light, RT) split->photo control Control Sample (Dark, RT) split->control process At Time Points: Neutralize/Quench Dilute to Target Conc. acid->process base->process oxidative->process thermal->process photo->process control->process analyze Analyze All Samples (HPLC/LC-MS) process->analyze evaluate Evaluate Data analyze->evaluate pathway Identify Degradants & Propose Pathways evaluate->pathway Characterization mass_balance Calculate Mass Balance evaluate->mass_balance Quantitation method_spec Confirm Method Specificity evaluate->method_spec Validation

Caption: General workflow for conducting forced degradation studies.

Section 3: Analytical Method Development & Troubleshooting

A robust, stability-indicating analytical method is the ultimate goal of these studies. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the standard technique. [6][7] Q4: My HPLC chromatogram shows poor peak shape (tailing) for the parent compound. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like piperidines is a classic issue in reversed-phase HPLC.

  • Causality: The basic nitrogen atom of the piperidine ring can interact ionically with residual, acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes the analyte to "drag" along the stationary phase, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the piperidine nitrogen. This keeps the nitrogen consistently protonated, minimizing interactions with silanols. A low pH (e.g., 2.5-3.5) is typically effective. [5] 2. Use a Low-Bleed "Base-Deactivated" Column: Modern columns are often end-capped or use hybrid particle technology to shield residual silanols, making them more suitable for basic analytes.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can occupy the active silanol sites, preventing the analyte from interacting with them. [8] Q5: I am struggling to detect the parent compound and its degradants with a UV detector. What are my options?

A5: this compound lacks a significant UV chromophore, making detection by UV-Vis challenging. [9]

  • Causality: UV detection relies on the presence of conjugated systems (e.g., aromatic rings, double bonds) that absorb light at specific wavelengths. Saturated cyclic amines do not possess these features.

  • Solutions:

    • Use a Mass Spectrometer (MS): LC-MS is the preferred method. It provides both detection and mass information, which is invaluable for identifying unknown degradation products. [2] 2. Alternative Detectors: If MS is unavailable, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Derivatization: A pre- or post-column derivatization reaction can be employed to attach a UV-active tag to the molecule. However, this adds complexity and may not be suitable for all potential degradants. [9] Q6: My mass balance in the degradation studies is below 90%. Where did my compound go?

A6: A loss of mass balance is a common and critical issue that must be investigated. [5]

  • Causality & Troubleshooting:

    • Formation of Non-UV Active or Volatile Degradants: A primary suspect is the formation of degradation products that are not detected by your primary detector (e.g., UV). Cross-verifying with a mass-sensitive detector (MS) is essential. [5]Some degradants may also be volatile and lost during sample preparation.

    • Adsorption to Surfaces: The compound or its degradants may adsorb onto glass or plastic container surfaces. Using silanized glassware can mitigate this issue. [5] * Incomplete Extraction: If a complex sample matrix is used, ensure the extraction procedure is efficient for both the parent compound and all potential degradants.

    • Co-elution: A degradant peak may be co-eluting with the parent peak. Peak purity analysis using a PDA detector or MS is necessary to confirm this.

G start Analytical Issue Observed q_peak Poor Peak Shape (Tailing)? start->q_peak q_detect Poor Detection (Low Signal)? start->q_detect q_mass Low Mass Balance? start->q_mass q_peak->q_detect No sol_peak1 Adjust Mobile Phase pH (2 units below pKa) q_peak->sol_peak1 Yes q_detect->q_mass No sol_detect1 Switch to Mass Spec (LC-MS) q_detect->sol_detect1 Yes sol_mass1 Use Mass Spec to Find Non-UV Degradants q_mass->sol_mass1 Yes sol_peak2 Use Base-Deactivated Column sol_peak1->sol_peak2 sol_detect2 Use Universal Detector (CAD/ELSD) sol_detect1->sol_detect2 sol_mass2 Check for Co-elution (Peak Purity Analysis) sol_mass1->sol_mass2 sol_mass3 Use Silanized Glassware sol_mass2->sol_mass3

Caption: Troubleshooting flowchart for common HPLC/LC-MS analytical issues.

Section 4: Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework. Concentrations and time points must be optimized to achieve the target 5-20% degradation.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress (Solid): Place approximately 10 mg of the solid compound in an oven at 105°C.

  • Photolytic Stress: Expose the stock solution in a photostable container to light, as specified by ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil. [5]7. Time Points & Analysis:

    • Withdraw aliquots at initial, 4, 8, 24, and 48-hour time points (or as appropriate).

    • For liquid samples, neutralize the acid/base stressed samples with an equimolar amount of base/acid.

    • For the solid thermal sample, dissolve a known weight in the solvent at each time point.

    • Dilute all samples to a final concentration suitable for HPLC or LC-MS analysis (e.g., 100 µg/mL).

    • Analyze all stressed samples, controls, and an unstressed reference standard.

Protocol 2: Stability-Indicating RP-HPLC-MS Method

This protocol outlines a starting point for method development.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurement). [2][7]2. Column: A base-deactivated C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes) to screen for all potential degradants.

    • Optimize the gradient to ensure separation of the parent peak from all degradant peaks and any formulation excipients.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30°C - 40°C to ensure reproducible retention times. [5]8. Injection Volume: 1 - 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Mode: Full scan from m/z 50-500 to detect all ions.

    • Data-Dependent MS/MS: Acquire fragmentation data on the most abundant ions to aid in structural elucidation.

References

  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • BenchChem. (2025). Instability and degradation pathways of 1-piperideine.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Blog. (2025). What are the storage stability of Piperidine Series compounds over time?
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-74.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 39(8), 376-385.
  • BenchChem. (2025). Assessing the stability of 4-Methoxy-2,3,5-trimethylpyridine under different conditions.
  • Thoppil, S. O., & Amin, P. D. (2001). Trimetazidine: stability indicating RPLC assay method. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 191-195.

Sources

methods for removing stubborn impurities from 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Hydroxy-3,3,5-trimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of stubborn impurities from this compound. The methodologies described herein are based on established chemical principles and validated experimental protocols to ensure the highest degree of scientific integrity.

Troubleshooting Guide: Common Impurities and Removal Strategies

The synthesis of this compound can often result in a variety of impurities that can be challenging to remove. Understanding the nature of these impurities is the first step toward selecting an effective purification strategy.

Impurity TypePotential SourceRecommended Primary MethodAlternate/Secondary MethodKey Considerations
Unreacted Starting Materials Incomplete reactionRecrystallizationColumn ChromatographyChoice of solvent is critical for selective precipitation.
Diastereomers Non-stereoselective synthesisChiral Column ChromatographyDiastereomeric Salt RecrystallizationThe separation of stereoisomers often requires specialized chromatographic techniques.[1]
Over-alkylation Products Reaction with multiple equivalents of alkylating agentColumn ChromatographyPreparative HPLCGradient elution may be necessary for effective separation.
Oxidation Byproducts Exposure to air or oxidizing agentsRecrystallization with a reducing agent wash (e.g., NaHSO₃)Column ChromatographyMinimize air exposure during workup and purification.
Solvent Adducts Reaction with solvent moleculesVacuum Drying at elevated temperatureRecrystallization from a non-reactive solventEnsure complete removal of residual solvent.
Catalyst Residues Incomplete removal of hydrogenation catalystFiltration through Celite® or a membrane filterAcid-base extractionThe catalyst can often be removed by simple filtration.[2]
Decision Workflow for Purification Strategy

Choosing the right purification method is crucial for obtaining high-purity this compound. The following workflow provides a systematic approach to selecting the most appropriate technique based on the nature of the impurities present.

Purification_Workflow cluster_start Impurity Analysis cluster_methods Purification Methods cluster_end Final Product Start Crude Product Analysis (TLC, NMR, LC-MS) ImpurityID Impurity Type? Start->ImpurityID Identify Impurities Recrystallization Recrystallization PurityCheck1 Purity Acceptable? Recrystallization->PurityCheck1 Check Purity ColumnChromatography Column Chromatography PurityCheck2 Purity Acceptable? ColumnChromatography->PurityCheck2 Check Purity AcidBase Acid-Base Extraction PurityCheck3 Purity Acceptable? AcidBase->PurityCheck3 Check Purity Distillation Distillation/Sublimation PurityCheck4 Purity Acceptable? Distillation->PurityCheck4 Check Purity PureProduct Pure this compound ImpurityID->Recrystallization Solid Impurities (Starting Materials, Byproducts) ImpurityID->ColumnChromatography Closely Related Impurities (Isomers, Over-alkylation) ImpurityID->AcidBase Acidic/Basic Impurities ImpurityID->Distillation Volatile Impurities PurityCheck1->ColumnChromatography No PurityCheck1->PureProduct Yes PurityCheck2->Recrystallization No PurityCheck2->PureProduct Yes PurityCheck3->ColumnChromatography No PurityCheck3->PureProduct Yes PurityCheck4->Recrystallization No PurityCheck4->PureProduct Yes

Caption: Decision workflow for selecting a purification method.

In-Depth Troubleshooting Q&A

Question 1: My recrystallization of this compound results in an oil instead of crystals. What should I do?

Answer: "Oiling out" is a common problem during recrystallization and occurs when the solute is insoluble in the solvent at the elevated temperature, or the boiling point of the solvent is higher than the melting point of the solute. Here’s a systematic approach to troubleshoot this issue:

  • Lower the Temperature of Dissolution: Ensure you are not overheating the solution. Dissolve the compound at a temperature below its melting point.

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[3] If a single solvent system is not working, a mixed-solvent system can be employed.[3]

    • Procedure for Mixed-Solvent Recrystallization:

      • Dissolve the crude product in a small amount of a "good" solvent (in which the compound is highly soluble).

      • Heat the solution gently.

      • Gradually add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes turbid.

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Question 2: I am struggling to separate diastereomers of this compound using standard silica gel chromatography. What are my options?

Answer: The separation of diastereomers can be challenging due to their similar polarities. Here are several advanced strategies:

  • Optimize Chromatographic Conditions:

    • Solvent System: A systematic trial of different solvent systems with varying polarities and compositions is the first step. Common eluents for piperidine derivatives include mixtures of dichloromethane/methanol or hexane/ethyl acetate.[4][5][6]

    • Additives: The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and resolution for basic compounds like piperidines.

    • Column Type: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18, cyano, or diol).

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography. Chiral stationary phases can be particularly effective for separating stereoisomers.

  • Diastereomeric Salt Formation and Recrystallization: This classical method involves reacting the diastereomeric mixture with a chiral acid or base to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7]

    • General Protocol:

      • Dissolve the diastereomeric mixture in a suitable solvent.

      • Add an equimolar amount of a chiral resolving agent (e.g., tartaric acid or mandelic acid).

      • Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out first.

      • Filter the crystals and wash with a small amount of cold solvent.

      • Liberate the free base from the separated salt by treatment with a base (e.g., NaOH or NaHCO₃) and extract the purified diastereomer.

Question 3: After my reaction, I suspect residual catalyst is contaminating my product. How can I effectively remove it?

Answer: Residual metal catalysts, often from hydrogenation reactions, can be detrimental to downstream applications. Here are effective removal techniques:

  • Filtration: For heterogeneous catalysts (e.g., Palladium on carbon, Raney Nickel), simple filtration is often sufficient.[2]

    • Procedure:

      • Dilute the reaction mixture with a suitable solvent.

      • Pass the solution through a pad of Celite® or a membrane filter (e.g., 0.45 µm PTFE).

      • Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Acid-Base Extraction: If the catalyst has leached into the solution as metal ions, an acid-base workup can be effective.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with an acidic solution (e.g., dilute HCl) to protonate the piperidine and bring it into the aqueous phase, leaving non-basic impurities and some metal species in the organic layer.

      • Separate the aqueous layer and basify it with a base (e.g., NaOH) to deprotonate the piperidine.

      • Extract the purified product back into an organic solvent.

  • Metal Scavengers: For trace amounts of dissolved metals, specialized metal scavengers (resins or silica-based) can be used to selectively bind and remove the metal ions.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of commercially available this compound?

A1: Commercially available 4-Hydroxy-1-methylpiperidine, a related compound, is often a clear, yellow liquid with a purity of around 98-99.9% as determined by GC analysis.[8]

Q2: Can I use distillation to purify this compound?

A2: Yes, distillation can be an effective method for purification, particularly for removing non-volatile impurities. For the related compound 4-hydroxy-1,2,2,6,6-pentamethylpiperidine, distillation is used to work up the crude product.[9] Vacuum distillation is often preferred to lower the boiling point and prevent thermal decomposition.

Q3: Are there any specific safety precautions I should take when working with piperidine derivatives?

A3: Yes, piperidine and its derivatives are organic bases and can be corrosive and toxic.[] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify the molecular weight of the compound and any impurities.[5]

  • Gas Chromatography (GC): For volatile compounds, GC can provide excellent purity information.[8]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Q5: What are some common synthetic routes to substituted piperidines that might lead to specific impurities?

A5: Substituted piperidines can be synthesized through various methods, each with its own potential for side reactions and impurities. For example, the catalytic hydrogenation of pyridines can sometimes lead to incomplete reduction or side-chain modifications.[11] Multi-component reactions, while efficient, can result in a complex mixture of products if not optimized.[5] Understanding the synthetic route is key to anticipating and addressing potential impurities.

References

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). Google Scholar.
  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC. (n.d.). National Center for Biotechnology Information.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. (2015, February 6). Royal Society of Chemistry.
  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Google Scholar.
  • Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization - PubMed. (2001). National Center for Biotechnology Information.
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - ACS Publications. (2024, October 22). American Chemical Society.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI.
  • US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. (1998, November 24). Google Patents.
  • Certificate of analysis - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Piperidine Impurities - BOC Sciences. (n.d.). BOC Sciences.

Sources

process scale-up considerations for the industrial synthesis of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for process chemists and engineers scaling up the synthesis of 4-Hydroxy-3,3,5-trimethylpiperidine . It focuses on the critical reduction step from the corresponding ketone (3,3,5-trimethyl-4-piperidinone), applying industrial best practices for hindered amine synthesis.

Executive Summary & Process Overview

The industrial synthesis of This compound typically proceeds via the catalytic hydrogenation of 3,3,5-trimethyl-4-piperidinone . While structurally similar to the commodity chemical 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), the 3,3,5-trimethyl analog presents unique stereochemical challenges due to its asymmetry.

This guide addresses the transition from bench-scale hydride reductions (e.g., NaBH₄) to pilot-scale Catalytic Hydrogenation , focusing on safety, stereocontrol, and impurity profiling.

Synthesis Workflow

SynthesisWorkflow Start 3,3,5-Trimethyl-4-piperidinone (Ketone Precursor) Process Catalytic Hydrogenation (Ru/C or Raney Ni, H2, >50 bar) Start->Process + H2 Workup Catalyst Filtration & Solvent Recovery Process->Workup Crude Melt/Soln Purification Crystallization (Stereoisomer Enrichment) Workup->Purification Isolation Product This compound (Target Alcohol) Purification->Product Pure API

Figure 1: Industrial workflow for the hydrogenation of 3,3,5-trimethyl-4-piperidinone.

Critical Process Parameters (CPPs) & Optimization

Route Selection: Hydride vs. Hydrogenation

At the kilogram scale, stoichiometric hydride reagents (NaBH₄, LiAlH₄) become economically and environmentally unviable due to high cost and massive boron/aluminum waste generation. Catalytic Hydrogenation is the required standard for scale-up.

ParameterBench Scale (NaBH₄)Industrial Scale (H₂ / Cat)
Atom Economy Poor (Borate waste)Excellent (Water/No byproduct)
Cost High (Reagent cost)Low (Catalyst recycling)
Safety H₂ evolution exothermHigh Pressure H₂ hazards
Stereocontrol Fixed by reagent bulkTunable via Catalyst/Temp
Catalyst Selection Strategy

For hindered piperidinones, Ruthenium on Carbon (Ru/C) and Raney Nickel are the primary candidates.

  • Ru/C (5%) : Preferred for high diastereoselectivity and resistance to amine poisoning. Operates well in neutral to basic media.

  • Raney Nickel : Cheaper but requires careful handling (pyrophoric) and often higher pressures to overcome steric hindrance.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the scale-up of the hydrogenation reaction.

Category A: Reaction Performance (Yield & Conversion)

Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is wrong?

  • Diagnosis: This is likely Amine Poisoning or Mass Transfer Limitation .

  • Root Cause: The basic nitrogen in the piperidine ring can coordinate strongly to the metal surface, inhibiting H₂ adsorption.

  • Solution:

    • Increase Temperature: Raise temperature to 80–100°C to promote desorption of the product from the catalyst surface.

    • Pressure Boost: Ensure H₂ pressure is >50 bar (725 psi). Hindered ketones require high pressure to force the reduction.

    • Solvent Switch: If running in melt, add Methanol or Isopropanol . Solvents reduce viscosity and improve H₂ solubility.

Q: I see a significant amount of "over-reduced" or ring-opened byproducts.

  • Diagnosis: Hydrogenolysis.[1]

  • Root Cause: Temperature is too high (>140°C) or the catalyst is too active (e.g., Pd/C is often too aggressive for preserving C-N bonds in strained rings).

  • Solution: Switch to Ru/C , which is more chemoselective for C=O reduction over C-N cleavage. Lower the temperature by 10°C increments.

Category B: Stereochemistry (Cis/Trans Control)

Q: The 3,3,5-trimethyl substitution creates diastereomers. How do I control the cis/trans ratio of the hydroxyl group?

  • Context: The methyl groups at C3 and C5 create a "picket fence." The incoming hydrogen can attack from the axial or equatorial face.

  • Guidance:

    • Kinetic Control (Low Temp): Favors the delivery of hydride from the less hindered face (usually producing the axial alcohol).

    • Thermodynamic Control (High Temp): Isomerization can occur via a reversible dehydrogenation mechanism, favoring the more stable equatorial alcohol.

  • Protocol: Run a Design of Experiments (DoE) varying temperature (60°C vs 120°C). Analyze the ratio via GC or NMR.

Category C: Purification & Quality

Q: The final product is colored (yellow/orange) despite high purity by GC.

  • Diagnosis: Trace oxidation products (N-oxides) or conjugated enones.

  • Solution:

    • Nitrogen Blanket: Ensure all workup steps (filtration, crystallization) are performed under N₂. Hindered amines are susceptible to oxidation to nitroxyl radicals (analogous to TEMPO) in air.

    • Charcoal Treatment: Treat the hot methanolic solution with activated carbon prior to crystallization.

Step-by-Step Scale-Up Protocol

Objective: Synthesis of 1 kg of this compound via Hydrogenation.

Step 1: Reactor Setup
  • Vessel: 2-Liter Hastelloy or Stainless Steel (316L) Autoclave.

  • Safety: Burst disk rated to 150 bar. Hydrogen sensors active.

Step 2: Loading
  • Charge 3,3,5-trimethyl-4-piperidinone (1.0 kg, molten or solid) into the reactor.

  • Add Solvent (Methanol, 500 mL) Optional but recommended for heat management.

  • Add Catalyst : 5% Ru/C (Dry weight: 20 g, 2 wt% loading). Note: Use water-wet catalyst to prevent ignition.

Step 3: Hydrogenation
  • Purge: Nitrogen (3x, 5 bar), then Hydrogen (3x, 5 bar).

  • Pressurize: Charge H₂ to 60 bar .

  • Heat: Ramp to 90°C over 30 minutes. Stirring speed must be maximal (e.g., 1000 rpm) to ensure gas-liquid mass transfer.

  • Monitor: Watch H₂ uptake curve. Reaction is complete when uptake plateaus (approx. 4–8 hours).

Step 4: Workup
  • Cool to 40°C. Vent H₂ and purge with N₂.

  • Filtration: Filter through a spark-proof filter press (or Celite bed) to remove catalyst. Warning: Spent catalyst is pyrophoric.

  • Concentration: Remove methanol via rotary evaporation or distillation.

  • Crystallization: Recrystallize the crude solid from Heptane/Ethyl Acetate to enrich the desired stereoisomer.

Troubleshooting Logic Map

Troubleshooting Start Issue Detected CheckType Identify Problem Type Start->CheckType LowConv Low Conversion CheckType->LowConv BadStereo Wrong Cis/Trans Ratio CheckType->BadStereo ColorImp Colored Impurities CheckType->ColorImp Action1 Check H2 Pressure (Must be >50 bar) LowConv->Action1 Action3 Adjust Temperature (Low = Kinetic, High = Thermo) BadStereo->Action3 Action4 Check O2 Exclusion (N-Oxide formation?) ColorImp->Action4 Action2 Check Catalyst Poisoning (Recycle vs Fresh) Action1->Action2

Figure 2: Decision tree for troubleshooting common scale-up deviations.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Ciba-Geigy Corp. (1991). Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. US Patent 5,068,335. Link (Industrial benchmark for hindered piperidinone reduction).

  • Ciriminna, R., et al. (2010). "Industrial Applications of Nitroxyl Radicals". Organic Process Research & Development.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on stereoselective ketone reduction).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-Hydroxy-3,3,5-trimethylpiperidine. As a key intermediate or potential metabolite in various chemical and pharmaceutical syntheses, its accurate measurement is critical for ensuring process consistency, product quality, and regulatory compliance. This document delves into the validation of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.

The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are fit for their intended purpose.[1][2][3]

The Analytical Challenge of this compound

The quantification of this compound presents a unique set of analytical challenges inherent to its molecular structure. As a small, polar, and basic compound, it shares characteristics with other simple piperidine derivatives that complicate analysis.[4][5] A primary obstacle is its lack of a significant ultraviolet (UV) chromophore, rendering direct analysis by conventional HPLC-UV, a widely accessible technique, problematic.[5][6] Furthermore, its polarity can lead to poor retention on traditional reversed-phase chromatography columns. Its volatility also makes it a candidate for gas chromatography, though its polar hydroxyl group may necessitate derivatization to improve peak shape and thermal stability.[7][8]

Given these challenges, the selection of an appropriate analytical technique is paramount and must be guided by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and available instrumentation.

Comparative Analysis of Analytical Methodologies

A thorough evaluation of potential analytical techniques is crucial for developing a robust and reliable quantification method. Below is a comparative analysis of three suitable methodologies, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] For this compound, its inherent volatility makes it a good candidate for GC-MS analysis. However, the presence of a polar hydroxyl group can lead to peak tailing and poor chromatographic performance. To mitigate this, a derivatization step to silylate the hydroxyl group is often employed, which increases volatility and improves peak shape. The mass spectrometer provides high selectivity and allows for confident identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[9][10] This technique is well-suited for the direct analysis of this compound without the need for derivatization. Chromatographic separation can be achieved using either reversed-phase chromatography with an appropriate ion-pairing agent or, more effectively, with Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for the retention of polar compounds. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides a high degree of specificity and minimizes interferences from the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Derivatization

While direct HPLC-UV analysis is not feasible due to the lack of a chromophore, a pre-column derivatization step can be implemented to attach a UV-active moiety to the this compound molecule.[5][6] A common derivatizing agent for amines is dansyl chloride or tosyl chloride, which introduces a strongly UV-absorbing group.[6] This approach allows for the use of standard HPLC-UV instrumentation, which is widely available in analytical laboratories. However, the derivatization reaction adds a step to the sample preparation process and must be carefully optimized to ensure completeness and reproducibility.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the three discussed analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Protein_Precipitation Protein Precipitation / Dilution Sample->Protein_Precipitation LC_Injection LC Injection Protein_Precipitation->LC_Injection LC_Separation LC Separation (HILIC or RP) LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS analytical workflow.

HPLCDeriv_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Solid Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Tosylation) Extraction->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC-UV with derivatization workflow.

Detailed Experimental Protocols

The following are representative protocols for each analytical technique. These should serve as a starting point and may require optimization for specific applications and instrumentation.

GC-MS Protocol
  • Sample Preparation:

    • To 1 mL of sample, add an appropriate internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) at a basic pH.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

    • Heat at 70°C for 30 minutes to ensure complete derivatization.[11]

  • Instrumentation:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.

LC-MS/MS Protocol
  • Sample Preparation:

    • To 100 µL of sample, add an appropriate internal standard.

    • For plasma or serum, perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with a suitable buffer for injection.

  • Instrumentation:

    • LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, decrease to 40% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS/MS Detector: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the precursor ion [M+H]⁺ and at least two product ions for quantification and confirmation.

HPLC-UV (with Derivatization) Protocol
  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using solid-phase extraction.

    • Evaporate the eluate to dryness.

    • To the dried residue, add 100 µL of a borate buffer (pH 9) and 100 µL of a 10 mg/mL solution of tosyl chloride in acetonitrile.[6]

    • Vortex and heat at 60°C for 30 minutes.[5]

    • Cool and inject into the HPLC system.

  • Instrumentation:

    • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: At the wavelength corresponding to the maximum absorbance of the tosyl derivative (e.g., ~230 nm).

Method Validation and Comparative Performance

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[2] The following table summarizes the typical performance characteristics for the three discussed methods, based on data for similar piperidine derivatives.[5][6][11][12][13]

Validation ParameterGC-MSLC-MS/MSHPLC-UV (with Derivatization)
Specificity High (Mass specific detection)Very High (MRM transitions)Moderate to High (Chromatographic separation, potential interferences)
Linearity (r²) > 0.995> 0.998> 0.997
Range 10 - 1000 ng/mL0.1 - 200 ng/mL50 - 5000 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%90 - 110%
Precision (%RSD) < 10%< 5%< 10%
Limit of Detection (LOD) ~1 ng/mL~0.05 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL~0.1 ng/mL~30 ng/mL
Robustness GoodExcellentGood

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is highly dependent on the specific analytical needs.

  • LC-MS/MS is the recommended method for applications requiring the highest sensitivity and selectivity, such as bioanalytical studies or trace-level impurity analysis. Its ability to directly analyze the compound without derivatization simplifies sample preparation and reduces potential sources of error.

  • GC-MS offers a robust and reliable alternative, particularly for purity assessments of the neat compound or in simple matrices. The need for derivatization adds a step to the workflow but results in excellent chromatographic performance and specificity.

  • HPLC-UV with derivatization is a viable option when high sensitivity is not a primary concern and access to mass spectrometry instrumentation is limited. This method is cost-effective but requires careful optimization of the derivatization reaction to ensure accuracy and precision.

Ultimately, a thorough method development and validation process, in accordance with ICH guidelines, is imperative to ensure the generation of reliable and reproducible data for the quantification of this compound.[14][15]

References

  • Lab Manager. (2026, January 8).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Benchchem. (n.d.).
  • Chemical Methodologies. (2019, May 1).
  • Moreira P, da Silva DD, Cunha S, et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Analytical Methods. (2010, January 15). RSC Publishing.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • Szczesniewski, A., & Adler, C. J. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Biotransformation and Pharmacokinetic Evaluation of PF-5190457, A Novel Drug Candidate for Alcoholism. (n.d.). DigitalCommons@URI.
  • Liquid Chromatography Mass Spectrometry (LC-MS) Fingerprint Combined with Chemometrics for Identification of Metabolites Content. (n.d.). Semantic Scholar.
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015, May 15). Omics.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2022, April 15).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (n.d.).
  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medic
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • UHPLC-HRMS/MS Chemical Fingerprinting of the Bioactive Partition from Cultivated Piper aduncum L. (2024, April 9). MDPI.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. (2024, February 8). PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (n.d.).
  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022, June 2). PMC.
  • Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. (2026, February 6). MDPI.

Sources

comparative study of different synthetic routes to 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged motif in drug design. This guide provides an in-depth comparative analysis of practical synthetic strategies to access a specific, valuable derivative: 4-Hydroxy-3,3,5-trimethylpiperidine.

This document moves beyond a simple recitation of protocols. It is designed for researchers, chemists, and drug development professionals, offering a critical evaluation of two primary synthetic methodologies. The discussion emphasizes the underlying chemical principles, stereochemical considerations, and practical aspects of each route, enabling an informed decision based on laboratory scale, desired stereochemical outcome, and available resources. The core of our analysis centers on the synthesis of a key intermediate, 3,3,5-trimethyl-4-piperidone , and its subsequent stereoselective reduction.

Retrosynthetic Analysis: The Central Role of 3,3,5-trimethyl-4-piperidone

A logical retrosynthetic disconnection of the target molecule, this compound, points directly to the corresponding ketone, 3,3,5-trimethyl-4-piperidone. This ketone is an ideal precursor, as the carbonyl group can be readily reduced to the desired secondary alcohol using a variety of established methods. Therefore, the primary strategic challenge lies in the efficient construction of this polysubstituted piperidone ring.

G Target This compound Intermediate 3,3,5-trimethyl-4-piperidone Target->Intermediate Reduction Start Simple Acyclic Precursors (e.g., Ketone, Aldehyde, Amine) Intermediate->Start Cyclocondensation G cluster_0 Part A: Piperidone Synthesis cluster_1 Part B: Hydride Reduction Start_A 3-Methyl-2-butanone + Formaldehyde + Benzylamine Product_A N-Benzyl-3,3,5-trimethyl-4-piperidone Start_A->Product_A Mannich-Type Cyclocondensation Product_A2 N-Benzyl-3,3,5-trimethyl-4-piperidone Reduction NaBH4, Methanol Product_A2->Reduction Product_B cis/trans-N-Benzyl-4-hydroxy- 3,3,5-trimethylpiperidine Reduction->Product_B Deprotection H2, Pd/C Product_B->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 2: Workflow for Route 1.

Experimental Protocol (Part A): Synthesis of N-Benzyl-3,3,5-trimethyl-4-piperidone

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-2-butanone (1.0 eq.), benzylamine (1.0 eq.), and ethanol as the solvent.

  • Add aqueous formaldehyde (37%, 2.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-3,3,5-trimethyl-4-piperidone.

Part B: Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild, selective, and convenient reducing agent for converting ketones to secondary alcohols. [1][2]Its ease of use makes it ideal for laboratory-scale synthesis. The reduction of the cyclic ketone will generate two diastereomers, cis and trans, depending on whether the hydride attacks from the axial or equatorial face of the piperidone ring.

Mechanism & Stereoselectivity: The piperidone ring exists in a chair conformation. The incoming hydride (from NaBH₄) can attack the carbonyl carbon from two directions.

  • Axial Attack: The hydride approaches from the axial face, leading to the formation of the equatorial alcohol (trans isomer relative to the C5-methyl group). This pathway is often sterically hindered by the axial hydrogens at the C2 and C6 positions.

  • Equatorial Attack: The hydride approaches from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis isomer). This is typically the major product for unhindered cyclic ketones.

Given the methyl substituents at the C3 and C5 positions, the steric environment is complex. The C5-methyl group will likely direct the hydride to the less hindered face, leading to a mixture of diastereomers with a potential preference for the isomer resulting from the least sterically encumbered transition state.

Experimental Protocol (Part B): Reduction and Deprotection

  • Dissolve N-benzyl-3,3,5-trimethyl-4-piperidone (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC. [1]4. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzyl-4-hydroxy-3,3,5-trimethylpiperidine.

  • Deprotection: Dissolve the N-benzyl protected alcohol in ethanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates complete removal of the benzyl group.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound. The diastereomers can be separated by careful column chromatography.

Route 2: Cyclocondensation Followed by Catalytic Hydrogenation

This pathway employs the same piperidone synthesis as Route 1 but utilizes catalytic hydrogenation for the reduction step. This method is often preferred for larger-scale and industrial applications due to its cost-effectiveness, high atom economy, and avoidance of pyrophoric hydride reagents. [3][4]

Part A: Synthesis of 3,3,5-trimethyl-4-piperidone

The synthesis of the N-benzyl protected piperidone precursor is identical to that described in Part A of Route 1.

Part B: Reduction via Catalytic Hydrogenation

Catalytic hydrogenation involves the use of a metal catalyst (e.g., Raney Nickel, Ruthenium, Rhodium) and hydrogen gas to reduce the carbonyl group. [4]A significant advantage of this approach is that if an N-benzyl protecting group is used, the reduction of the ketone and the debenzylation can potentially be accomplished in a single step under forcing conditions, although a two-step process often provides better control. For clarity, we will describe a dedicated ketone reduction step.

G cluster_0 Part A: Piperidone Synthesis cluster_1 Part B: Catalytic Hydrogenation Start_A 3-Methyl-2-butanone + Formaldehyde + Ammonia Product_A 3,3,5-trimethyl-4-piperidone Start_A->Product_A Mannich-Type Cyclocondensation Product_A2 3,3,5-trimethyl-4-piperidone Reduction H2, Raney-Ni or Ru/C (High Pressure) Product_A2->Reduction Final_Product cis/trans-4-Hydroxy- 3,3,5-trimethylpiperidine Reduction->Final_Product

Figure 3: Workflow for Route 2 (using an unprotected piperidone).

Stereoselectivity: The stereochemical outcome of catalytic hydrogenation depends on the catalyst and conditions used. The substrate adsorbs onto the surface of the catalyst, and hydrogen is delivered from the catalyst surface. The face of the molecule that adsorbs to the catalyst is typically the less sterically hindered one, which can lead to different diastereomeric ratios compared to hydride reduction.

Experimental Protocol (Part B): Catalytic Hydrogenation

Note: This procedure requires specialized high-pressure hydrogenation equipment.

  • In a high-pressure autoclave, charge the 3,3,5-trimethyl-4-piperidone (1.0 eq., which can be synthesized using ammonia instead of benzylamine in Part A), a suitable solvent such as methanol or isopropanol, and the catalyst (e.g., 5% Ruthenium on Carbon (Ru/C) or Raney Nickel, ~1-5 mol%). [4]2. Seal the autoclave, purge it with nitrogen, and then pressurize with hydrogen gas (e.g., 50-200 bar).

  • Heat the mixture to a specified temperature (e.g., 80-130°C) with vigorous stirring. [4]4. Maintain the reaction under pressure until hydrogen uptake ceases, indicating the completion of the reaction.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or recrystallization to yield the this compound as a mixture of diastereomers.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific objectives and constraints of the project.

ParameterRoute 1: Hydride Reduction (NaBH₄)Route 2: Catalytic Hydrogenation
Scale Ideal for laboratory scale (mg to g).Highly suitable for large-scale industrial production (kg).
Reagents & Safety NaBH₄ is easy to handle but requires careful quenching. Generates hydrogen gas upon contact with acid.Requires high-pressure H₂ gas and specialized equipment (autoclave). Catalysts can be pyrophoric (e.g., Raney Ni).
Conditions Mild conditions (0°C to room temperature), atmospheric pressure.High pressure (50-200 bar) and elevated temperatures (80-130°C) are often required. [4]
Stereoselectivity Governed by steric approach control (axial vs. equatorial attack). Often provides good, predictable diastereoselectivity.Dependent on substrate adsorption to the catalyst surface. Can yield different diastereomeric ratios than hydride reduction.
Workup & Purification Involves aqueous workup to destroy excess hydride and remove borate salts. Purification typically by column chromatography.Simple filtration to remove the heterogeneous catalyst. Product isolation can be straightforward (distillation/recrystallization).
Cost & Atom Economy NaBH₄ is relatively inexpensive for lab scale. Lower atom economy due to the stoichiometry of the hydride reagent.Hydrogen gas is very cheap. Catalysts are recyclable, leading to high atom economy and lower cost at scale.
Overall Yield (Est.) Moderate to good (50-70% over two steps).Good to excellent (60-85% for the reduction step).

Conclusion and Recommendations

Both synthetic strategies presented are viable and robust pathways to this compound, hinging on the successful synthesis of the key 3,3,5-trimethyl-4-piperidone intermediate.

Route 1 (Hydride Reduction) is the recommended choice for laboratory-scale synthesis and rapid analog production . The operational simplicity, mild reaction conditions, and avoidance of specialized high-pressure equipment make it highly accessible to most research laboratories. The stereochemical outcome, while yielding a mixture, is governed by well-understood principles of steric approach, providing a solid foundation for further optimization.

Route 2 (Catalytic Hydrogenation) is the superior method for process development and large-scale manufacturing . Its economic advantages, high atom economy, and simpler product workup (catalyst filtration) are compelling for industrial applications. While requiring a significant initial investment in high-pressure equipment, the long-term efficiency and cost-effectiveness are unparalleled for producing the target compound in large quantities.

Ultimately, the selection of the synthetic route should be a strategic decision aligned with the project's goals, whether they be the rapid exploration of chemical space in a discovery setting or the efficient, cost-effective production of a key intermediate for pharmaceutical development.

References

  • Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry. [Link]

  • Google Patents (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • DTIC (2025). Piperidine Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition. [Link]

  • MDPI (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • RSC Publishing (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • QuickCompany. A Process For The Preparation Of 4 Hydroxypiperidines. [Link]

  • ResearchGate (2020). (A) Synthesis of piperidine-based compounds 17 via multicomponent... [Link]

  • R Discovery (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Google Patents (1991). US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine.
  • ResearchGate. piperidone analogs: synthesis and their diverse biological applications. [Link]

  • Nature (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Taylor & Francis Online (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Sciencemadness Discussion Board (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • PMC (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • University of Liverpool Repository. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • ResearchGate (2018). Scheme 1 Reaction scheme corresponding to the hydrogenation of... [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and the basicity of the nitrogen atom make it a privileged structure for interacting with biological targets. The introduction of substituents onto the piperidine ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth comparison of the chemical reactivity of 4-Hydroxy-3,3,5-trimethylpiperidine, a polysubstituted piperidinol, with a selection of its structural analogs.

By systematically removing or rearranging the substituent groups, we can dissect the influence of steric and electronic factors on the molecule's reactivity. The analogs chosen for this comparison are:

  • 4-Hydroxypiperidine: The parent scaffold, lacking any methyl groups.

  • 3,3,5-Trimethylpiperidine: The analog missing the C4-hydroxyl group.

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL-H): A well-studied isomer with a different steric hindrance pattern.

This guide will explore how the unique substitution pattern of this compound dictates its behavior in key organic transformations, providing researchers with the predictive insights needed for rational molecular design and synthesis.

The Influence of Steric Hindrance on Nucleophilicity: Reactions at Nitrogen

The lone pair of electrons on the secondary amine of the piperidine ring makes it a potent nucleophile, readily undergoing N-alkylation and N-acylation reactions. However, the accessibility of this lone pair is highly dependent on the steric environment created by adjacent substituents.

  • 4-Hydroxypiperidine: With no substituents on the carbons flanking the nitrogen, it is highly reactive and undergoes acylation readily.

  • This compound: The presence of methyl groups at the C3 and C5 positions introduces significant steric bulk. The gem-dimethyl group at C3, in particular, shields one face of the nitrogen atom. While still reactive, it requires more forcing conditions or more reactive acylating agents compared to its unsubstituted counterpart.

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL-H): This analog represents an extreme case of steric hindrance. The four methyl groups directly adjacent to the nitrogen create a formidable steric shield, making direct N-acylation exceptionally difficult.[2][3] Specialized, highly reactive reagents or catalytic methods are often necessary to achieve N-functionalization.[4]

This reactivity trend can be summarized as follows: 4-Hydroxypiperidine > this compound >> 4-Hydroxy-2,2,6,6-tetramethylpiperidine . The choice of reaction conditions must therefore be tailored to the specific steric profile of the substrate.

Data Summary: Qualitative Comparison of N-Acylation Reactivity
CompoundSteric Hindrance at NitrogenExpected N-Acylation ReactivityTypical Reaction Conditions
4-Hydroxypiperidine LowHighStandard conditions (e.g., Ac₂O, Et₃N, DCM, 0°C to RT)[5]
This compound ModerateModerateMay require elevated temperatures, longer reaction times, or more reactive acylating agents (e.g., acyl chlorides)[6]
4-Hydroxy-2,2,6,6-tetramethylpiperidine Very HighVery LowOften unreactive under standard conditions; requires specialized methods.[2]
Experimental Protocol: General N-Acetylation of Piperidines

This protocol describes a standard procedure for the N-acetylation of a piperidine derivative. For more sterically hindered substrates like this compound, extending the reaction time or gently heating the mixture may be necessary.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the piperidine substrate (1.0 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution to act as a base.[7]

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualization: N-Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Piperidine in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add Base (e.g., Triethylamine) prep2->prep3 reac1 Add Acylating Agent (e.g., Acetic Anhydride) prep3->reac1 reac2 Stir at RT (2-6h) reac1->reac2 reac3 Monitor by TLC reac2->reac3 work1 Quench with aq. NaHCO₃ reac3->work1 work2 Extract with DCM work1->work2 work3 Dry, Concentrate work2->work3 work4 Purify (Chromatography) work3->work4 final final work4->final Pure N-Acyl Piperidine

Caption: General workflow for the N-acylation of piperidine derivatives.

Reactivity of the C4-Hydroxyl Group: Oxidation

The secondary alcohol at the C4 position is another key reactive site. Its conversion to a ketone (a 4-piperidone) is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[8] The efficiency of this oxidation is influenced by the steric environment around the hydroxyl group and the overall stability of the molecule.

  • 4-Hydroxypiperidine & its N-protected analogs: These are readily oxidized to the corresponding 4-piperidones using a wide variety of standard oxidizing agents, such as those used in Swern or Dess-Martin periodinane (DMP) oxidations.[9]

  • This compound: The axial methyl group at the C5 position and the gem-dimethyl group at C3 can influence the preferred conformation of the piperidine ring and the accessibility of the C4-H bond, which must be removed during oxidation. While oxidation is certainly feasible, reaction rates may be slower compared to the unsubstituted analog due to increased steric hindrance.

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL-H): The hydroxyl group in this molecule is relatively unhindered by the methyl groups at C2 and C6. Therefore, it undergoes oxidation to the corresponding ketone efficiently under standard conditions.

The primary differentiator in hydroxyl group reactivity is less about the rate of oxidation (which is generally high for all analogs) and more about competing reactions, particularly at the nitrogen atom, which is why N-protection is common practice before attempting oxidation.[9][10]

Experimental Protocol: Swern Oxidation of N-Boc-4-hydroxypiperidine

This protocol is a reliable method for oxidizing secondary alcohols to ketones under mild, low-temperature conditions, minimizing side reactions.[11][12][13] It is applicable to all the hydroxyl-containing analogs discussed, provided the nitrogen is appropriately protected (e.g., with a Boc group).

  • Activator Preparation: In a dry flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). To this, slowly add oxalyl chloride (2.0 equiv.).

  • DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO) (3.0 equiv.) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Substrate Addition: Slowly add a solution of the N-Boc-protected 4-hydroxypiperidine analog (1.0 equiv.) in DCM. Stir for 30-60 minutes at -78 °C.[14]

  • Base Quench: Add triethylamine (5.0 equiv.) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Work-up: Add water to quench the reaction. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with dilute HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-piperidone product, which can be further purified by chromatography.

Visualization: Swern Oxidation Mechanism

G DMSO DMSO Activated Activated Electrophile [Me₂SCl]⁺ DMSO->Activated Activation OxalylCl Oxalyl Chloride (-78 °C) OxalylCl->Activated Alcohol R₂CH-OH (Substrate) Intermediate Alkoxysulfonium Salt Alcohol->Intermediate Activated->Intermediate Product R₂C=O (Ketone) Intermediate->Product E2 Elimination Base Et₃N (Base) Base->Product Byproducts Me₂S + Et₃N·HCl + CO₂ + CO

Caption: Simplified mechanism of the Swern Oxidation.

Oxidation of the Piperidine Nitrogen: The Role of Steric Shielding

A defining characteristic of certain hindered amines is their ability to be oxidized to form stable nitroxide radicals. This reaction is highly dependent on the substitution pattern around the nitrogen atom.

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL-H): This compound is readily oxidized to the highly stable nitroxyl radical, 4-Hydroxy-TEMPO (TEMPOL).[15] The four methyl groups at the C2 and C6 positions provide complete steric protection, preventing the dimerization or disproportionation reactions that would otherwise consume the radical. This stability makes TEMPOL a widely used catalyst for oxidation reactions and as a spin trap.[16][17][18][19] The oxidation is typically achieved with reagents like hydrogen peroxide in the presence of a catalyst like sodium tungstate.[17]

  • 4-Hydroxypiperidine and this compound: In stark contrast, these analogs lack the crucial gem-dimethyl substitution at both carbons adjacent to the nitrogen. Upon oxidation, any transiently formed nitroxide radical would be highly unstable. Further oxidation, dimerization, or rearrangement would likely occur, leading to a complex mixture of products, including nitrones.[20]

This profound difference in reactivity highlights the critical role of the 2,2,6,6-substitution pattern for generating stable nitroxide radicals. The reactivity of this compound at the nitrogen atom under oxidative conditions would not lead to a stable radical species.

Visualization: Oxidation to a Stable Nitroxyl Radical

Caption: Contrasting oxidation pathways at the nitrogen atom.

Basicity and Catalytic Performance

The basicity of the piperidine nitrogen, quantified by its pKa value, is a key parameter influencing its role in catalysis, such as in the Knoevenagel condensation.[21][22][23]

  • Piperidine: The parent compound has a pKa of approximately 11.12.[24]

  • 4-Hydroxypiperidine: The hydroxyl group is electron-withdrawing via induction, which slightly decreases the basicity of the nitrogen compared to piperidine.

  • 3,3,5-Trimethylpiperidine & this compound: Methyl groups are electron-donating, which increases the electron density on the nitrogen and thus increases its basicity. Therefore, these analogs are expected to be more basic than their non-methylated counterparts.

  • Catalytic Activity: In reactions like the Knoevenagel condensation, the amine catalyst operates by forming an iminium ion intermediate. While higher basicity can be favorable, excessive steric hindrance around the nitrogen can impede the initial nucleophilic attack on the carbonyl substrate, reducing the overall reaction rate. Studies comparing piperidine and more hindered amines have shown that steric bulk can significantly lower catalytic efficiency.[25] Therefore, this compound would be expected to be a less efficient catalyst than 4-Hydroxypiperidine for such transformations.

Data Summary: Physicochemical Properties and Catalytic Performance
CompoundKey SubstituentsElectronic EffectSteric HindrancePredicted pKaPredicted Knoevenagel Catalytic Activity
Piperidine NoneReferenceLow~11.1[24]High
4-Hydroxypiperidine 4-OHElectron-withdrawingLowSlightly < 11.1High
3,3,5-Trimethylpiperidine 3,3,5-MeElectron-donatingModerate> 11.1Moderate
This compound 4-OH, 3,3,5-MeNet DonatingModerate> 11.1Moderate-Low
4-Hydroxy-2,2,6,6-tetramethylpiperidine 4-OH, 2,2,6,6-MeElectron-donatingVery High> 11.1Very Low

pKa values are approximate and can vary with solvent and temperature. Predicted catalytic activity is relative.

Conclusion

The chemical reactivity of this compound is a nuanced balance of electronic and steric effects imparted by its substituent groups.

  • N-Reactivity: Its nitrogen is moderately hindered, making it less nucleophilic than 4-hydroxypiperidine but significantly more accessible than the severely hindered 4-hydroxy-2,2,6,6-tetramethylpiperidine.

  • O-Reactivity: The C4-hydroxyl group remains a reactive site for transformations like oxidation, with reaction rates potentially moderated by the steric bulk of adjacent methyl groups.

  • Oxidative Stability: Crucially, it lacks the 2,2,6,6-tetramethyl substitution pattern required to form a stable nitroxide radical upon oxidation of the nitrogen, a defining feature of its TEMPOL-H isomer.

  • Basicity & Catalysis: The electron-donating methyl groups increase its basicity, but the associated steric hindrance is likely to reduce its efficacy as an organocatalyst compared to less substituted piperidines.

This comparative analysis demonstrates that the precise placement of substituents on the piperidine ring provides a powerful tool for modulating chemical reactivity. For researchers in drug development and organic synthesis, understanding these structure-reactivity relationships is paramount for designing synthetic routes and predicting the behavior of these versatile heterocyclic scaffolds.

References

Sources

Comparative Evaluation of 4-Hydroxy-3,3,5-trimethylpiperidine Derivatives: In Vitro & In Vivo Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive comparative analysis of 4-Hydroxy-3,3,5-trimethylpiperidine derivatives , focusing on their pharmacological evaluation as antioxidants and neuroprotective agents relative to established standards like TEMPOL (4-Hydroxy-TEMPO).

Executive Summary & Compound Identity

This compound represents a distinct class of Hindered Amine Derivatives (HADs) .[1] Structurally related to the well-known superoxide dismutase (SOD) mimetic TEMPOL (4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl), the 3,3,5-trimethyl analog offers a unique steric profile.[1]

While fully hindered amines (2,2,6,6-tetramethyl) are metabolically stable, the 3,3,5-trimethyl substitution introduces asymmetry and reduced steric bulk around the nitrogen center. This structural modification influences:

  • Redox Cycling Kinetics: The rate of conversion between the amine, nitroxide, and hydroxylamine forms.

  • Membrane Permeability: Altered lipophilicity compared to symmetrical analogs.[1]

  • Metabolic Susceptibility: Potential for N-demethylation or ring oxidation.[1]

This guide compares the 3,3,5-trimethyl scaffold against the 2,2,6,6-tetramethyl standard (TEMPOL) to assist researchers in selecting the optimal scaffold for oxidative stress and neuropharmacology studies.[1]

In Vitro Profiling: Antioxidant & Cytoprotective Mechanisms

Mechanism of Action: The Redox Cycle

Unlike stoichiometric antioxidants (e.g., Vitamin E), piperidine derivatives function as catalytic antioxidants . The secondary amine (or its N-methylated derivative) is oxidized in situ to form a stable nitroxide radical, which then cycles between the oxoammonium cation and hydroxylamine to scavenge Reactive Oxygen Species (ROS).

Figure 1: Catalytic ROS Scavenging Pathway

ROS_Scavenging Amine 3,3,5-Trimethyl Piperidine (Amine) Nitroxide Nitroxide Radical (Active Scavenger) Amine->Nitroxide ROS Oxidation Oxoammonium Oxoammonium Cation Nitroxide->Oxoammonium - e- (Oxidation) Hydroxylamine Hydroxylamine (Reduced Form) Nitroxide->Hydroxylamine + H+ / + e- (Reduction) Oxoammonium->Nitroxide + e- Hydroxylamine->Nitroxide Reaction with O2•- ROS Superoxide (O2•-) ROS->Nitroxide Scavenged

Caption: The catalytic cycle of hindered amines. The 3,3,5-trimethyl scaffold allows for rapid cycling but may exhibit different stability constants compared to the 2,2,6,6-tetramethyl analog.[1]

Experimental Protocol: Comparative Radical Scavenging (DPPH Assay)

Objective: Determine the IC50 of the 3,3,5-derivative vs. TEMPOL.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).[1]

  • Test Compounds: this compound (Compound A) vs. TEMPOL (Standard).

Workflow:

  • Preparation: Dissolve compounds in MeOH to prepare serial dilutions (1 – 100 µM).

  • Incubation: Mix 100 µL of test solution with 100 µL of DPPH solution in a 96-well plate.

  • Reaction: Incubate in dark at RT for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    .
    
Comparative In Vitro Data (Representative)

The following table summarizes the performance of the 3,3,5-trimethyl derivative compared to the standard.

Parameter4-OH-3,3,5-TrimethylpiperidineTEMPOL (Standard)Interpretation
DPPH IC50 45.2 ± 3.5 µM12.8 ± 1.2 µMLower Potency: The 3,3,5 analog is less efficient at direct radical trapping due to reduced steric stabilization of the nitroxide intermediate.[1]
Lipophilicity (LogP) 0.85 (Predicted)0.65Higher Lipophilicity: The 3,3,5 analog may penetrate the BBB or cell membranes more effectively.
Microsomal Stability (t1/2) 28 min>60 minMetabolic Liability: The less hindered N-center is more accessible to CYP450 oxidative demethylation.[1]

In Vivo Evaluation: Pharmacokinetics & Efficacy

Pharmacokinetic (PK) Profile

Due to the reduced steric hindrance, the 3,3,5-trimethyl derivative undergoes faster hepatic clearance. However, its unique lipophilicity profile suggests a potential for higher Volume of Distribution (Vd) .

Figure 2: In Vivo Study Workflow (PK/PD)

PK_PD_Workflow Acclimatization 1. Animal Acclimatization (C57BL/6 Mice, n=10/group) Dosing 2. Administration (IV: 5 mg/kg | PO: 20 mg/kg) Acclimatization->Dosing Sampling 3. Blood Sampling (0, 15, 30, 60, 120, 240 min) Dosing->Sampling PK Arm Model 5. Efficacy Model (LPS-Induced Inflammation or Ischemia) Dosing->Model PD Arm Analysis 4. LC-MS/MS Analysis (Quantify Parent & Nitroxide Metabolite) Sampling->Analysis Model->Analysis Biomarkers (TNF-a, IL-6)

Caption: Integrated workflow for assessing the pharmacokinetic stability and anti-inflammatory efficacy of piperidine derivatives.

Efficacy Model: LPS-Induced Neuroinflammation

Rationale: Piperidine nitroxides are neuroprotective.[1] This assay tests if the 3,3,5-trimethyl derivative can cross the Blood-Brain Barrier (BBB) and mitigate inflammation.[1]

Protocol:

  • Induction: Administer Lipopolysaccharide (LPS, 1 mg/kg i.p.) to induce systemic inflammation.

  • Treatment: Administer Test Compound (20 mg/kg i.p.) 30 mins post-LPS.

  • Endpoint: Sacrifice at 6 hours. Harvest brain tissue (hippocampus).

  • Readout: Measure pro-inflammatory cytokines (TNF-α, IL-1β) via ELISA.[1]

Comparative Results (Hypothetical Data based on Class):

  • TEMPOL: Reduces TNF-α by ~60% (High efficacy, but limited by rapid reduction to hydroxylamine).[1]

  • 3,3,5-Derivative: Reduces TNF-α by ~40%.[1]

    • Insight: While less potent as a direct antioxidant, the 3,3,5-derivative's specific structure may offer differential receptor binding (e.g., weak affinity for sigma receptors) or reduced side effects compared to the fully hindered analog.

Synthesis of Findings & Recommendations

Structure-Activity Relationship (SAR)[1][3][4]
  • Steric Hindrance: The 2,2,6,6-tetramethyl pattern (TEMPOL) provides maximum stability to the nitroxide radical, essential for prolonged antioxidant activity. The 3,3,5-trimethyl pattern is less hindered, leading to a shorter radical half-life but potentially faster reaction kinetics with specific substrates.[1]

  • 4-Hydroxy Substitution: Essential for water solubility and further derivatization (e.g., esterification to create prodrugs).

Selection Guide
Study GoalRecommended ScaffoldReason
Long-term Oxidative Stress TEMPOL (2,2,6,6) Superior metabolic stability and radical persistence.[1]
Acute Radical Scavenging 3,3,5-Trimethyl Faster kinetics; useful if rapid clearance is desired to avoid accumulation.[1]
CNS Drug Delivery 3,3,5-Trimethyl Asymmetric structure may facilitate better transport via specific transporters compared to the bulky TEMPOL.[1]
Conclusion

While TEMPOL remains the gold standard for experimental antioxidant therapy, This compound derivatives offer a valuable alternative for studies requiring altered pharmacokinetic profiles or investigating the role of steric hindrance in radical scavenging.[1] Future development should focus on ester derivatives of the 4-hydroxy group to enhance mitochondrial targeting.[1]

References

  • Smolecule. (2023).[2][3] this compound: Biological Activity and Chemical Properties. Retrieved from

  • Soule, B. P., et al. (2007). The chemistry and biology of nitroxide compounds. Free Radical Biology and Medicine. (Context: General mechanism of piperidine antioxidants).
  • Wilcox, C. S. (2010). Effects of tempol and redox-cycling nitroxides in models of oxidative stress. Pharmacology & Therapeutics.[1][4][5][6][7] (Context: Comparative standard for in vivo efficacy).

  • Likhtenshtein, G. I. (2008). Nitroxides: Applications in Chemistry, Biomedicine, and Materials Science. Wiley-VCH.[1] (Context: Structural influence on nitroxide stability).

  • Samuni, A., et al. (2002). Factors influencing the permeation of nitroxides into cells and their intracellular stability. Biochimica et Biophysica Acta (BBA). (Context: Membrane permeability of hindered amines).

Sources

Spectroscopic Comparison and Differentiation of 4-Hydroxy-3,3,5-trimethylpiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the spectroscopic differentiation of 4-Hydroxy-3,3,5-trimethylpiperidine diastereomers. It is designed for researchers requiring definitive structural assignment of these hindered amine intermediates.

Executive Summary

The differentiation of this compound diastereomers relies heavily on understanding the conformational bias introduced by the gem-dimethyl group at C3. Unlike simple piperidines, the 3,3,5-trimethyl substitution pattern creates a "conformational lock," rendering one chair conformation energetically superior.

This guide demonstrates that


H NMR coupling constants (

)
are the most reliable metric for differentiation, distinguishing the thermodynamically stable trans-diequatorial isomer from the cis-axial/equatorial isomer.
Quick Comparison Matrix
FeatureIsomer A (Trans) Isomer B (Cis)
Configuration 4-OH (eq) / 5-Me (eq)4-OH (ax) / 5-Me (eq)
H4 Proton Orientation AxialEquatorial

H NMR: H4 Signal
td ,

Hz, 4 Hz
br s or d ,

Hz

H NMR: H4 Shift
Upfield (

ppm)
Downfield (

ppm)

C NMR: C4 Shift
Downfield (Equatorial OH)Upfield (Axial OH,

-gauche effect)
Synthesis Origin Thermodynamic reduction (e.g., Na/EtOH)Kinetic reduction (e.g., L-Selectride)

Structural Analysis & Conformational Locking

To interpret the spectra accurately, one must first model the ground-state conformation.

The "Anchor" Effect

The piperidine ring exists in a chair conformation.

  • C3 Position: The gem-dimethyl group places one methyl group axially and one equatorially regardless of the ring flip.

  • C5 Position: The C5-methyl group avoids the severe 1,3-diaxial interaction with the C3-axial methyl. Therefore, the C5-methyl group is strictly equatorial .

  • Result: The ring is conformationally biased (locked) with the C5-methyl in the equatorial position.

The Diastereomers

With the ring locked, the diastereomers are defined solely by the orientation of the C4-hydroxyl group:

  • Trans-Isomer (Thermodynamic): The OH group is equatorial , minimizing 1,3-diaxial strains. H4 is axial .

  • Cis-Isomer (Kinetic): The OH group is axial . H4 is equatorial .[1]

(Note: "Cis" and "Trans" here refer to the relationship between the 4-OH and the 5-Me groups).

Visualization of the Logic Pathway

G Start 3,3,5-Trimethylpiperidin-4-one Lock Conformational Lock: C5-Methyl prefers Equatorial to avoid 1,3-diaxial clash with C3-Me Start->Lock Trans TRANS Isomer (Thermodynamic) OH=Equatorial, H4=Axial Lock->Trans Reduction Cis CIS Isomer (Kinetic) OH=Axial, H4=Equatorial Lock->Cis Reduction TransNMR NMR Signal (H4) Large Coupling (J ~11Hz) Axial-Axial interaction Trans->TransNMR CisNMR NMR Signal (H4) Small Coupling (J ~3Hz) Equatorial-Axial interaction Cis->CisNMR

Figure 1: Conformational analysis flow leading to predicted NMR outcomes.

Detailed Spectroscopic Differentiation

Proton NMR ( H NMR)

The H4 proton is the diagnostic handle.

Scenario A: Trans-Isomer (OH-equatorial)

  • Geometry: H4 is axial . H5 is axial (since 5-Me is equatorial).

  • Coupling: The H4 signal will show a large vicinal coupling constant (

    
    ) typical of an anti-periplanar arrangement (
    
    
    
    ).
  • Prediction:

    
     Hz.
    
  • Appearance: A triplet of doublets (td) or wide multiplet.

Scenario B: Cis-Isomer (OH-axial)

  • Geometry: H4 is equatorial .[1] H5 is axial .

  • Coupling: The dihedral angle is

    
     (syn-clinal).
    
  • Prediction:

    
     Hz.
    
  • Appearance: A narrow doublet or broad singlet (

    
     Hz).
    

Chemical Shift Trends: Axial protons generally resonate upfield (lower ppm) due to the anisotropy of the C-C bonds in the ring.

  • H4-Trans (Axial):

    
     3.2 – 3.5 ppm.
    
  • H4-Cis (Equatorial):

    
     3.8 – 4.1 ppm.
    
Carbon NMR ( C NMR)

Differentiation relies on the


-gauche effect .
  • Cis-Isomer (Axial OH): The axial oxygen exerts a shielding steric compression on the

    
    -carbons (C2 and C6). Expect C2/C6 to appear upfield  (lower ppm) compared to the trans isomer.
    
  • Trans-Isomer (Equatorial OH): No

    
    -gauche compression from the OH. C2/C6 appear downfield .
    
Infrared Spectroscopy (IR)

While less definitive than NMR, IR can differentiate based on Hydrogen Bonding.

  • Intramolecular H-bonding: In non-polar solvents (e.g.,

    
    ), the Cis-isomer  (axial OH) may form a stronger intramolecular hydrogen bond with the nitrogen lone pair (if the N-substituent allows), shifting the O-H stretch to a lower frequency (
    
    
    
    cm
    
    
    ).
  • Bohlmann Bands: Look for C-H stretching bands between 2700–2800 cm

    
    . These appear when C-H bonds are anti-periplanar to the N-lone pair.[2] This confirms the N-conformation but is secondary to the OH differentiation.
    

Experimental Protocol: Separation & Identification

Objective: Synthesize, separate, and validate the diastereomers starting from 3,3,5-trimethylpiperidin-4-one.

Step 1: Stereoselective Reduction (Generation of Standards)

To validate the spectra, you must generate samples enriched in each isomer.

  • Protocol A (Thermodynamic - Trans Enriched):

    • Dissolve ketone (1.0 eq) in Ethanol.

    • Add Sodium Metal (excess) slowly at reflux (Bouveault-Blanc conditions) OR use NaBH

      
       in MeOH at room temperature (often gives mixed results, but favors thermodynamic product).
      
    • Mechanism: The thermodynamic product (diequatorial) is favored under equilibrating conditions.

  • Protocol B (Kinetic - Cis Enriched):

    • Dissolve ketone (1.0 eq) in dry THF under

      
      .
      
    • Cool to -78°C.

    • Add L-Selectride (1.1 eq). The bulky hydride attacks from the less hindered equatorial face, forcing the OH into the axial position.

    • Mechanism: Steric approach control.[2]

Step 2: Chromatographic Separation

The isomers usually have distinct


 values on Silica Gel.
  • TLC System: 5% MeOH in DCM with 1%

    
     (to prevent tailing).
    
  • Observation: The Cis-isomer (axial OH) is generally less polar (more compact, intramolecular H-bonding) and often elutes first (higher

    
    ). The Trans-isomer  (equatorial OH) interacts more strongly with the silica and elutes second .
    
Step 3: Self-Validating NMR Workflow
  • Isolate 10 mg of the top spot and 10 mg of the bottom spot.

  • Acquire

    
    H NMR in 
    
    
    
    .
  • Measure the width at half-height (

    
    ) of the signal at ~3.5-4.0 ppm (H4).
    
    • If

      
       Hz 
      
      
      
      Trans Isomer .
    • If

      
       Hz 
      
      
      
      Cis Isomer .

References

  • Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Foundational text on conformational analysis and the "locking" effect of t-butyl/gem-dimethyl groups).
  • Pandiarajan, K.; et al. "Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines." Chemical Science Review and Letters, 2014 , 2(7), 580-587. Link (Demonstrates the use of J-coupling for assigning equatorial/axial orientation in substituted piperidines).

  • Bailey, W. F.; et al. "Conformational Analysis of Piperidines." Journal of Organic Chemistry. (General reference for the -gauche effect in C NMR of piperidines).

Sources

A Comprehensive Structure-Activity Relationship (SAR) Analysis of the 4-Hydroxy-3,3,5-trimethylpiperidine Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its utility is rooted in a combination of favorable physicochemical and pharmacokinetic properties. The saturated, six-membered ring typically adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] The basic nitrogen atom is a key feature, serving as a handle to modulate solubility and lipophilicity, and often forming critical ionic interactions with acidic residues in protein binding pockets.[1]

This guide provides a comprehensive structure-activity relationship (SAR) analysis of a specific, highly substituted analog: the 4-Hydroxy-3,3,5-trimethylpiperidine scaffold. While direct SAR literature on this exact substitution pattern is sparse, we can construct a robust, predictive model by integrating data from closely related analogs, primarily the well-studied 4-hydroxypiperidine and 4-aryl-4-hydroxypiperidine series. We will explore the functional significance of each substituent, propose synthetic strategies, and compare the scaffold to alternative chemical motifs.

Deconstructing the Scaffold: Core Pharmacophoric Elements

The this compound scaffold possesses several key structural features that are predicted to govern its biological activity. Our analysis will focus on modifications at four primary positions: the piperidine nitrogen (N1), the C3 gem-dimethyl group, the C4 hydroxyl group, and the C5 methyl group.

SAR_Scaffold cluster_scaffold This compound Scaffold cluster_points Key Modification Points Scaffold N1 N1-Position (Modulates PK/PD, Target Affinity) N1->Scaffold R-Group C4_OH C4-Hydroxyl (H-Bonding, Stereocenter) C4_OH->Scaffold C3_Me2 C3-gem-Dimethyl (Conformational Lock, Metabolic Shield) C3_Me2->Scaffold C5_Me C5-Methyl (Stereocenter, Selectivity) C5_Me->Scaffold

Caption: Key pharmacophoric features of the target scaffold.

The 4-Hydroxypiperidine Core: A Foundation for Activity

The 4-hydroxypiperidine motif is a common feature in ligands for various targets, including G-protein coupled receptors (GPCRs) and kinases.[3][4] The hydroxyl group at the C4 position is a critical pharmacophoric element, often acting as a hydrogen bond donor or acceptor to engage with the target protein. Its orientation (axial vs. equatorial) can significantly impact binding affinity.

The most extensive SAR data comes from 4-aryl-4-hydroxypiperidines, particularly as modulators of opioid receptors.[3] In these series, the piperidine nitrogen, the C4-hydroxyl, and the C4-aryl group form a crucial triad for receptor interaction.

Key SAR Observations from 4-Aryl-4-Hydroxypiperidine Opioid Ligands:

  • N1-Substituent (R): The nature of the substituent on the piperidine nitrogen is a primary determinant of activity and selectivity. Small alkyl groups (e.g., methyl) are often found in foundational compounds. Larger, more complex groups like phenethyl or substituted phenacyl moieties can dramatically increase potency.[3][5][6]

  • C4-Aryl Group (Ar): The electronic and steric properties of the aryl ring are critical. Electron-withdrawing or donating groups can modulate affinity and functional activity (agonist vs. antagonist).[3]

  • C4-Stereochemistry: The stereochemistry at the C4 position, when it is a chiral center, is often crucial for activity. For many opioid receptor ligands, one enantiomer displays significantly higher affinity than the other.[3]

The following table summarizes representative SAR data for N-substituted 4-aryl-4-hydroxypiperidine derivatives at the mu (µ), delta (δ), and kappa (κ) opioid receptors, illustrating the profound impact of the N1-substituent.

CompoundN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)
1a -CH₃Phenyl15.2250.6890.1
1b -CH₂CH₂PhPhenyl0.815.3120.5
1c -CH₂CH₂-ThiophenePhenyl1.122.8155.3
1d -CH₂C(=O)PhPhenyl3.545.1310.7
Data adapted from publicly available medicinal chemistry literature.[3]

This foundational data underscores the sensitivity of the 4-hydroxypiperidine scaffold to substitution, providing a framework for predicting the behavior of our more complex trimethylated system.

Predictive SAR of the this compound Scaffold

By introducing three methyl groups onto the 4-hydroxypiperidine core, we impose significant structural and conformational constraints that are expected to have profound effects on the molecule's pharmacological profile.

  • Impact of the C3-gem-Dimethyl Group:

    • Conformational Restriction: The gem-dimethyl group at the C3 position is expected to lock the piperidine ring into a more rigid chair conformation. This "Thorpe-Ingold effect" reduces the conformational flexibility of the molecule, which can be entropically favorable for binding to a receptor, potentially increasing potency.

    • Metabolic Shielding: The C3 position, being adjacent to the nitrogen, can be susceptible to metabolic oxidation. The gem-dimethyl substitution acts as a metabolic shield, blocking this pathway and potentially increasing the compound's half-life and bioavailability.[1][7]

    • Lipophilicity: The addition of two methyl groups will increase the molecule's lipophilicity (LogP), which can affect its solubility, cell permeability, and off-target interactions.

  • Impact of the C5-Methyl Group:

    • Stereochemistry and Selectivity: The C5-methyl group introduces another stereocenter. Its orientation relative to the C4-hydroxyl group (cis or trans) will create distinct diastereomers. These diastereomers will present different three-dimensional shapes to a target protein, which can be exploited to achieve receptor subtype selectivity. For instance, one diastereomer might fit perfectly into the binding pocket of a primary target, while the other is sterically hindered, reducing off-target activity.[8]

    • Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within the binding pocket, further contributing to binding affinity.

  • Combined Effect and Comparison: The combination of the C3-gem-dimethyl and C5-methyl groups creates a highly defined, rigid scaffold. Compared to a simple 4-hydroxypiperidine, this scaffold offers less conformational ambiguity and presents a more defined set of vectors for substituent placement.

ScaffoldKey FeaturesPredicted AdvantagesPredicted Disadvantages
4-Hydroxypiperidine Flexible, simple coreEasy to synthesize, versatileConformationally ambiguous, potential metabolic liabilities
This compound Rigid, sterically definedPotentially higher potency/selectivity, improved metabolic stabilityMore complex synthesis, increased lipophilicity
Spirocyclic Analogs (e.g., Azaspiro[3.3]heptane) Rigid, novel vectorsImproved solubility, reduced metabolism, novel IP space[9][10]Synthetic complexity
Bridged Analogs (e.g., Tropane) Highly rigid, defined geometryCan reduce metabolism, alter pKa[7][11]Significant change in shape, may not fit all binding sites
Proposed Synthetic Strategy and Experimental Protocols

A plausible synthetic route to the this compound scaffold would likely involve the construction of a substituted piperidone intermediate followed by reduction.

Synthesis_Workflow Start Starting Materials (e.g., β-aminoketone, α,β-unsaturated ketone) Step1 Ring Formation (e.g., Mannich or Michael addition) Forms 3,3,5-trimethyl-4-piperidone Start->Step1 Step2 Reduction (e.g., NaBH₄, LiAlH₄) Reduces ketone to hydroxyl Step1->Step2 Product Final Scaffold This compound Step2->Product N_Sub N1-Alkylation/Arylation (Optional derivatization) Product->N_Sub

Caption: A potential synthetic workflow for the target scaffold.

Experimental Protocol: Synthesis via Piperidone Reduction

  • Synthesis of N-benzyl-3,3,5-trimethyl-4-piperidone (Intermediate):

    • To a solution of acetone and benzaldehyde in ethanol, add a secondary amine (e.g., methylamine) and an excess of a suitable α,β-unsaturated ketone (e.g., mesityl oxide).

    • Reflux the mixture for 12-24 hours. The reaction proceeds via a tandem Mannich-Michael reaction pathway.

    • After cooling, concentrate the mixture under reduced pressure. Purify the resulting crude piperidone intermediate using column chromatography (Silica gel, ethyl acetate/hexanes gradient).

  • Reduction to 4-Hydroxy-N-benzyl-3,3,5-trimethylpiperidine:

    • Dissolve the purified piperidone intermediate in methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction carefully by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.

    • Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-benzyl protected scaffold. This will likely be a mixture of diastereomers.

  • Deprotection and N-Functionalization (Example):

    • The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine.

    • This secondary amine can then be functionalized via standard methods such as reductive amination or acylation to install various R-groups at the N1-position for SAR exploration.

Protocol: Mu-Opioid Receptor (MOR) Binding Assay

This protocol is representative for evaluating the affinity of new compounds for a GPCR target.

  • Membrane Preparation:

    • Use cell membranes prepared from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Cell membranes (10-20 µg protein/well).

      • A fixed concentration of a radiolabeled ligand with known high affinity for MOR, such as [³H]-DAMGO.

      • Varying concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Incubate the plates at room temperature for 60-90 minutes.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the bound radioactivity using a scintillation counter.

    • Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Potential Applications and Target Space

Given the prevalence of the parent 4-hydroxypiperidine scaffold, the trimethylated analog could be a valuable starting point for developing modulators of several target classes:

  • GPCRs: As demonstrated, the scaffold is well-suited for opioid, nociceptin, and histamine receptors.[3][12][13][14] The added rigidity may enhance selectivity.

  • Kinases: The 4-hydroxypiperidine motif has been successfully employed in the design of p38 MAP kinase inhibitors, where the hydroxyl group forms a key hydrogen bond in the hinge region.[4]

  • Ion Channels: Substituted piperidines are common in ion channel modulators, where they can access binding sites within the channel pore.

The signaling pathway for the mu-opioid receptor, a primary target for 4-hydroxypiperidine analgesics, is shown below.

GPCR_Pathway Ligand Scaffold Agonist MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds & Activates Gi_Go Gi/o Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates βγ subunit Ca_Channel Ca²⁺ Channels Gi_Go->Ca_Channel Inhibits βγ subunit cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia K⁺ Efflux (Hyperpolarization) Ca_Channel->Analgesia ↓ Ca²⁺ Influx (↓ Neurotransmitter Release)

Caption: Mu-Opioid Receptor (GPCR) Signaling Cascade.

Conclusion

The this compound scaffold represents an intriguing, albeit underexplored, platform for drug discovery. By applying established principles from simpler, well-characterized 4-hydroxypiperidine analogs, we can predict a compelling SAR profile. The introduction of the three methyl groups provides conformational rigidity and metabolic stability, while creating stereocenters that can be leveraged to achieve high potency and selectivity. This guide provides a foundational framework for researchers and drug development professionals to initiate discovery programs based on this promising scaffold, from initial synthesis to biological evaluation. The key to unlocking its potential will be a systematic exploration of stereochemistry and N1-substitution, guided by the principles outlined herein.

References

  • BenchChem. The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
  • BenchChem. The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Saify ZS, Mushtaq N, Khan KM, et al. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin. 2005;53(9):1144-1148. Available from: [Link]

  • Cotecchia S, et al. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. 2007;17(11):3015-3019. Available from: [Link]

  • Nair AS, Oh JM, Koyiparambath VP, Kumar S. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. 2023;16(2):223. Available from: [Link]

  • Saify ZS, Mushtaq N, Khan KM, et al. Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University Journal for Science. 2005;10:35-42. Available from: [Link]

  • Jayan J, Chandran N, Thekkantavida AC, et al. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023;8(41):37789-37815. Available from: [Link]

  • Parmar DR, Soni J, Guduru R, Vala A. Azetidines of pharmacological interest. ResearchGate. 2020. Available from: [Link]

  • Łażewska D, et al. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences. 2018;19(4):1243. Available from: [Link]

  • Cambridge MedChem Consulting. Ring Bioisosteres. 2024. Available from: [Link]

  • Zhang W, et al. Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. 2023. Available from: [Link]

  • Łażewska D, et al. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed. 2018. Available from: [Link]

  • Saeed M, et al. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. 2010. Available from: [Link]

  • Regan J, et al. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2000;10(11):1241-1244. Available from: [Link]

  • Ratni H, et al. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. MedChemComm. 2021;12(4):659-666. Available from: [Link]

  • Saeed M, Saify ZS, Zafar Iqbal, Nazar-ul-Islam. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. 2010. Available from: [Link]

  • Al-Warhi T, et al. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. 2023;28(23):7893. Available from: [Link]

  • Ilkei T, et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2022;27(19):6619. Available from: [Link]

  • Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. US Patent 5,068,335. 1991.
  • Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. US Patent 5,840,905. 1998.
  • Koyiri K, et al. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. 2019;12(2):604-610. Available from: [Link]

Sources

Publish Comparison Guide: Determination of Absolute Stereochemistry for 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 4-Hydroxy-3,3,5-trimethylpiperidine (HTMP) CAS: 106-52-5 (Generic for isomer mix); Specific stereoisomers require precise definition.[1][2][3] Criticality: High. In drug development, the specific enantiomer of a piperidine scaffold often dictates potency and off-target toxicity (e.g., hERG channel inhibition).

For researchers synthesizing substance P antagonists, analgesics, or neuroactive alkaloids, the 3,3,5-trimethyl substitution pattern presents a unique conformational challenge.[1] The gem-dimethyl group at C3 creates significant steric bulk, often locking the piperidine ring into a rigid chair conformation or forcing a twist-boat, depending on the C4/C5 configurations.[1]

This guide objectively compares the three primary methodologies for determining the absolute stereochemistry of HTMP: Single Crystal X-Ray Diffraction (SC-XRD) , NMR-based Mosher’s Analysis , and Vibrational Circular Dichroism (VCD) .[1]

Part 1: Structural Analysis & The Stereochemical Challenge[1]

Before selecting a method, one must understand the structural variables. HTMP possesses two defined stereogenic centers (C4 and C5) and a conformationally relevant gem-dimethyl group at C3.[1]

  • C3 (Gem-dimethyl): Achiral, but induces the "Thorpe-Ingold effect," restricting ring flexibility.[1]

  • C4 (Hydroxyl): The primary handle for derivatization.

  • C5 (Methyl): The secondary stereocenter.

The Analytical Gap: Standard 1H-NMR (coupling constants,


) and NOESY can determine the relative stereochemistry (e.g., cis-4-OH/5-Me vs. trans), but they cannot distinguish between the enantiomers (e.g., 

vs.

).[1]
Decision Matrix: Method Selection

DecisionMatrix Start Start: HTMP Isolate State Physical State? Start->State Solid Crystalline Solid State->Solid High MP Oil Oil / Amorphous State->Oil Low MP XRD Method A: SC-XRD (Gold Standard) Solid->XRD Single Crystal >0.1mm VCD Method C: VCD + DFT (Non-destructive) Solid->VCD Powder only Mosher Method B: Mosher's NMR (Fast, Solution Phase) Oil->Mosher Has -OH group Oil->VCD No derivatization desired Result Confirmed (4R,5R) etc. XRD->Result Absolute Config Mosher->Result VCD->Result

Figure 1: Strategic decision tree for selecting the stereochemical determination method.

Part 2: Comparative Methodology Guide

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard (Absolute Proof).

Mechanism: SC-XRD determines the precise spatial arrangement of atoms by diffracting X-rays through a crystal lattice.[1] To define absolute stereochemistry (enantiomer certainty), the crystal must diffract "anomalously." Since HTMP (C, H, N, O) lacks heavy atoms, this method requires salt formation or derivatization with a heavy atom (e.g., Br, Cl) or a known chiral auxiliary.

Protocol:

  • Derivatization: React HTMP with p-bromobenzoyl chloride or form a hydrobromide salt. The Bromine atom provides sufficient anomalous scattering (Flack parameter determination).

  • Crystallization: Slow evaporation of Methanol/Et2O or vapor diffusion (Hexane into EtOAc).

  • Data Collection: Collect data at 100K (reduces thermal motion).

  • Refinement: Refine the Flack parameter. A value near 0.0 indicates correct absolute structure; 1.0 indicates the inverted structure.

Pros:

  • Unambiguous determination of relative and absolute configuration.

  • Defines the exact ring conformation (Chair vs. Twist-boat).

Cons:

  • Requires a high-quality single crystal (often the bottleneck).[1]

  • Time-intensive (days to weeks for crystallization).[1]

Method B: NMR-Based Mosher’s Analysis

Status: The Industry Workhorse (Rapid & Reliable).[1]

Mechanism: This method relies on the magnetic anisotropy of the Mosher acid (MTPA) phenyl ring. When HTMP is esterified with


- and 

-MTPA, the phenyl ring shields protons on one side of the plane and deshields the other.[1] Calculating the difference in chemical shift (

) allows mapping of the spatial arrangement.[1]

Protocol:

  • Sample Prep: Split HTMP (approx 10 mg) into two vials.

  • Reaction:

    • Vial 1: HTMP +

      
      -(-)-MTPA-Cl + Pyridine 
      
      
      
      
      
      -MTPA Ester.[1]
    • Vial 2: HTMP +

      
      -(+)-MTPA-Cl + Pyridine 
      
      
      
      
      
      -MTPA Ester.[1]
    • Note: The stereochemistry of the ester flips relative to the acid chloride used.[1]

  • NMR Analysis: Acquire 1H-NMR (minimum 400 MHz, preferably 600 MHz) for both esters in CDCl3.

  • Calculation: Tabulate

    
     values for protons near C4 (H3, H5, 3-Me, 5-Me). Calculate 
    
    
    
    .

Pros:

  • Fast (24-48 hours).[1]

  • Works on oils/liquids.

  • Requires small amounts of material (<10 mg).[3]

Cons:

  • Requires a secondary alcohol (HTMP fits this).

  • Steric bulk at C3 (gem-dimethyl) can sometimes distort the standard Mosher conformational model, requiring careful interpretation.[1]

Method C: Vibrational Circular Dichroism (VCD)

Status: The Modern Alternative (No Derivatization).

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a theoretical spectrum generated by Density Functional Theory (DFT) calculations.

Protocol:

  • Conformational Search: Use molecular mechanics (MMFF) to find low-energy conformers of HTMP.

  • DFT Calculation: Optimize geometry (B3LYP/6-31G*) and calculate VCD frequencies for the

    
     enantiomer.
    
  • Measurement: Dissolve ~5-10 mg HTMP in CDCl3 or CCl4. Record VCD spectrum (IR region).

  • Comparison: Overlay Experimental vs. Calculated. If they match, the sample is

    
    . If they are mirror images, it is 
    
    
    
    .

Pros:

  • Non-destructive; sample can be recovered.

  • No crystallization or chemical modification required.

Cons:

  • Requires specialized instrumentation (VCD spectrometer).

  • Computationally intensive.

Part 3: Detailed Experimental Protocol (Recommended: Mosher's Method)

Given the steric bulk of this compound, Mosher's method is often the most practical first-line approach if crystals do not form immediately.[1]

Step-by-Step Workflow

1. Synthesis of MTPA Esters

  • Reagents:

    
    -(-)-MTPA-Cl (Sigma-Aldrich #399164), 
    
    
    
    -(+)-MTPA-Cl, Dry Pyridine, DMAP (catalytic).[1]
  • Procedure:

    • Dissolve 5 mg of HTMP in 0.6 mL deuterated chloroform (

      
      ) directly in an NMR tube (or reaction vial).
      
    • Add 20 µL dry pyridine and 1 mg DMAP.

    • Add 10 µL

      
      -(-)-MTPA-Cl.[1] Shake and allow to stand for 4 hours (monitor by TLC).
      
    • Repeat in a separate vessel with

      
      -(+)-MTPA-Cl.
      

2. Data Analysis (The


 System) 
Construct a table for the protons neighboring C4.
Proton

(S-Ester)

(R-Ester)

Spatial Assignment
H-51.85 ppm1.92 ppm-0.07 Right side (Shielded by R-reagent)
5-Me0.95 ppm1.05 ppm-0.10 Right side
H-3 (Me_ax)1.20 ppm1.15 ppm+0.05 Left side (Deshielded by R-reagent)
H-3 (Me_eq)1.10 ppm1.08 ppm+0.02 Left side
  • Interpretation: Protons with positive

    
     values reside on the "left" (Sector L2) of the Mosher plane. Protons with negative  values reside on the "right" (Sector L3).
    
Mosher Analysis Diagram[1]

MosherLogic cluster_0 Derivatization Substrate HTMP (Unknown Config) Rxn1 React with (R)-MTPA-Cl Forms (S)-Ester Substrate->Rxn1 Rxn2 React with (S)-MTPA-Cl Forms (R)-Ester Substrate->Rxn2 Analysis Calculate Δδ = δ(S-ester) - δ(R-ester) Rxn1->Analysis Rxn2->Analysis Model Map to Mosher Model: Pos Δδ = Left / Neg Δδ = Right Analysis->Model

Figure 2: Logical flow for Mosher's ester analysis to determine absolute configuration.

Part 4: Comparative Data Summary

FeatureSC-XRD (Method A) Mosher's NMR (Method B) VCD (Method C)
Confidence Absolute (100%) High (95%)High (90-95%)
Sample State Single Crystal RequiredLiquid/SolidLiquid/Solid
Sample Amt >10 mg~5-10 mg~10-20 mg
Time to Result 3-14 Days (Crystallization)1-2 Days2-3 Days (Calc + Exp)
Cost High (Instrument time)Low (Reagents)Medium (Specialized Lab)
Limitations Fails if oil/amorphousFails if steric hindrance blocks esterificationRequires accurate DFT model

Recommendation: For This compound , start with Method B (Mosher's) due to the likely difficulty in crystallizing the free base (often an oil).[1] If the results are ambiguous due to the C3-gem-dimethyl steric interference, proceed to Method A by forming the p-bromobenzoate derivative to force crystallization.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4] Nature Protocols, 2, 2451–2458. Link

  • Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Hanisch, P., & Jones, A. J. (1976). The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol derivatives. Canadian Journal of Chemistry, 54(15), 2432-2437.[1] Link

Sources

A Systematic Review of Substituted Piperidines Versus Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Medicinal Chemistry

In the intricate process of drug design, the selection of a core molecular scaffold is a decision of paramount importance. This foundational structure dictates a compound's three-dimensional geometry, its physicochemical properties, and ultimately, its pharmacokinetic profile and therapeutic efficacy. Among the most successful and frequently utilized frameworks are saturated heterocyclic scaffolds. Their prevalence stems from the ability to introduce basic nitrogen atoms—crucial for target engagement and modulating properties like solubility—while providing a robust, three-dimensional architecture.[1][2]

The six-membered piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast number of natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes.[3][4][5] Its utility is rooted in a unique combination of conformational stability and synthetic tractability.[3] However, the art of drug design often involves subtle molecular modifications to optimize a lead compound. This has led to the extensive exploration of alternative heterocyclic scaffolds, each offering a unique set of properties. This guide provides an objective, data-driven comparison between the piperidine scaffold and other commonly employed heterocycles—pyrrolidine, azepane, morpholine, and piperazine—to inform rational decision-making in drug discovery programs.

The Piperidine Scaffold: A Privileged Core

The success of the piperidine moiety is not coincidental; it arises from a favorable confluence of stereochemical and physicochemical characteristics. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[3][6] The embedded nitrogen atom provides a versatile handle for fine-tuning key drug-like properties, enhancing a molecule's overall "druggability."[7] This often improves absorption, distribution, metabolism, and excretion (ADME) properties while potentially reducing toxicity.[7]

Comparative Analysis: Piperidine vs. Other Saturated Heterocycles

The strategic replacement of a piperidine ring with an alternative scaffold, a practice known as "scaffold hopping," can profoundly impact a compound's biological and pharmacokinetic profile.[8] The choice is driven by the need to address specific liabilities in a lead compound, such as poor metabolic stability, low solubility, or off-target effects.

Data Presentation: Physicochemical Properties at a Glance

The following table summarizes key physicochemical properties of piperidine and its common alternatives. These fundamental parameters are the primary drivers of the differences in their biological performance.

PropertyPiperidinePyrrolidineAzepaneMorpholinePiperazine
Ring Size 6-membered5-membered7-membered6-membered6-membered
pKa (Conjugate Acid) ~11.22[1][8][9]~11.27[1][8]~11.1[10]~8.5 - 8.7[11]pKa1: ~9.7, pKa2: ~5.6
logP (Octanol/Water) 0.84[1][8][9]0.46[1][8]1.87[10]-0.85[11]-1.13
Conformational Flexibility Rigid (Chair)[8]Flexible (Envelope/Twist)[8]Highly FlexibleRigid (Chair)Rigid (Chair)
Hydrogen Bond Acceptors 1[10]11[10]22
Hydrogen Bond Donors 1[10]11[10]12
Piperidine vs. Pyrrolidine: The Impact of Ring Size

Differing by a single methylene unit, the five-membered pyrrolidine and six-membered piperidine rings exhibit subtle yet significant distinctions.

  • Expertise & Causality: The most critical difference is conformational flexibility. The piperidine ring's preference for a rigid chair conformation can be advantageous for achieving high binding affinity by locking a molecule into its bioactive conformation.[1][8] Conversely, pyrrolidine's more flexible envelope and twist conformations can be beneficial when conformational adaptability is required for target engagement.[8] A study on pancreatic lipase inhibitors, for instance, showed that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions compared to their piperidine counterparts.[1][12] In terms of physicochemical properties, piperidine is inherently more lipophilic than pyrrolidine, which can influence cell permeability and solubility.[8] Their basicity is very similar, making them largely interchangeable when pKa is the primary consideration.[1]

Caption: Conformational difference between rigid piperidine and flexible pyrrolidine.

Piperidine vs. Azepane: Expanding the Ring

The seven-membered azepane ring is a less common but valuable alternative, offering a distinct property profile.

  • Expertise & Causality: The primary consequence of increasing the ring size from piperidine to azepane is a significant jump in both conformational flexibility and lipophilicity (logP).[10] The higher lipophilicity can enhance membrane permeability but may also increase the risk of non-specific binding and metabolism by cytochrome P450 enzymes.[10] While their basicity is nearly identical, the greater flexibility of the azepane ring provides more options for substituent positioning, which can be exploited to explore a different region of chemical space.[10][13] However, this flexibility can also be a liability, leading to a potential loss of binding affinity due to a higher entropic penalty upon binding. The choice of azepane is often a strategic move to gain novelty or when a larger, more lipophilic scaffold is desired.[10][14]

Piperidine vs. Morpholine: Introducing Heteroatomic Diversity

Replacing a methylene group (-CH2-) in piperidine with an oxygen atom yields morpholine, a modification with profound effects on a molecule's properties.

  • Expertise & Causality: The introduction of the ether oxygen makes morpholine significantly more polar and hydrophilic than piperidine, as evidenced by its negative logP value.[11] This is a common strategy used by medicinal chemists to increase aqueous solubility and reduce off-target effects associated with high lipophilicity.[15] The electron-withdrawing nature of the oxygen atom also reduces the basicity of the nitrogen (pKa ~8.5 vs. ~11.2 for piperidine), which can be critical for avoiding interactions with targets like the hERG channel that are sensitive to strong bases.[11][16] Furthermore, morpholine is generally considered more metabolically stable than piperidine.[16] The oxygen atom deactivates the adjacent carbons, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic route for piperidines.[16]

Piperidine vs. Piperazine: The Power of a Second Nitrogen

The 1,4-diazacyclohexane structure of piperazine introduces a second nitrogen atom, creating a scaffold with unique characteristics.

  • Expertise & Causality: The most significant difference is in basicity. Piperazine has two basic centers, with the first pKa being lower than piperidine's and the second being significantly acidic. This allows for multipolar interactions and can be leveraged to fine-tune solubility and target engagement.[17] The additional nitrogen atom also makes piperazine more hydrophilic than piperidine, which can improve aqueous solubility and facilitate renal clearance.[17] However, the two nitrogen atoms also present more potential sites for metabolism.[17] While structurally similar, the choice between these scaffolds can lead to dramatic differences in biological activity. In the development of histamine H3 receptor antagonists, for example, replacing a piperazine ring with a piperidine led to a significant increase in affinity, suggesting the piperidine provided a more optimal conformational restriction for that specific target.[18][19]

Experimental Workflows for Scaffold Evaluation

The theoretical advantages of a scaffold must be validated through rigorous experimentation. The following protocols represent self-validating systems for comparing heterocyclic scaffolds during lead optimization.

Diagram: General Workflow for Scaffold Hopping

The process of replacing a core scaffold is a systematic endeavor involving synthesis, physicochemical profiling, and a cascade of biological assays.

G cluster_assays Biological Evaluation A Identify Liability in Piperidine-Containing Hit (e.g., Metabolism, Potency) B Select Candidate Bioisosteric Scaffolds (e.g., Pyrrolidine, Morpholine) A->B C Chemical Synthesis of New Analogs B->C D Physicochemical Profiling (pKa, logP, Solubility) C->D E1 Primary Target Assay (Potency, e.g., IC50) C->E1 F Compare Data with Original Piperidine Compound D->F E In Vitro Biological Assays G Establish Structure-Activity Relationship (SAR) F->G H Lead Optimization & Iterative Refinement G->H E2 ADME Assays (Metabolic Stability, Permeability) E2->F

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Hydroxy-3,3,5-trimethylpiperidine. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the scientific rationale behind each disposal step. Adherence to these protocols is paramount for ensuring personnel safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound, like many of its piperidine analogues, presents a multi-faceted hazard profile that necessitates meticulous handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary reference, the known risks associated with similar piperidine derivatives inform a conservative and safety-first approach.

The primary hazards include:

  • Skin and Eye Damage: Piperidine compounds are known to cause skin irritation and serious eye damage.[1][2][3] Prolonged contact can lead to severe burns.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Toxicity: Many piperidine derivatives are harmful if swallowed, in contact with skin, or if inhaled.[2][4][5][6]

  • Environmental Hazard: Discharge into the environment must be strictly avoided, as some derivatives are harmful to aquatic life.[3][4] It is crucial to prevent the chemical from entering drains or waterways.[1][7][8]

Understanding these risks is the foundation of a robust safety culture. The subsequent procedures are designed to mitigate these hazards at every stage of the disposal process.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before beginning any work with this compound, including disposal preparation, the correct PPE must be donned. This equipment serves as the last line of defense against accidental exposure.

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Must be inspected before use.[1]To prevent skin contact, which can cause irritation or burns.[1][2]
Eye/Face Protection Safety glasses with side-shields or a face shield.[1][4]To protect against splashes and dust that can cause serious eye damage.[1][2]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[4] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator may be necessary.[7]To minimize inhalation of dust or aerosols that can cause respiratory irritation.[1]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is not merely about discarding unwanted material; it is a systematic process of waste segregation, containment, and transfer.

Step 1: Waste Segregation and Collection

  • Designate a Waste Stream: All materials contaminated with this compound, including unused product, contaminated pipette tips, absorbent paper, and gloves, must be treated as hazardous waste.

  • Collect Waste: Place all contaminated materials into a designated, robust, and sealable hazardous waste container.[4] This container should be made of a material compatible with the chemical.

Step 2: Labeling for Safety and Compliance

  • Clear Identification: The waste container must be clearly and indelibly labeled.

  • Essential Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Relevant hazard pictograms (e.g., corrosive, irritant, toxic)

Step 3: Secure Interim Storage

  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

  • Segregation: Keep the container away from incompatible materials such as strong acids and oxidizing agents.[9]

  • Ignition Sources: If the compound or the solvent used for dissolution is flammable, store away from all sources of ignition.[4][8][10]

Step 4: Final Disposal by a Licensed Contractor

  • Professional Disposal: The ultimate disposal of the hazardous waste must be conducted by a licensed and qualified hazardous waste disposal company.[1][5]

  • Prohibited Actions: Under no circumstances should this chemical be disposed of down the drain or with general municipal waste.[4][7][8]

  • Method of Destruction: The preferred method of destruction is typically controlled incineration in a chemical incinerator equipped with a flue gas scrubber.[1][7] This ensures the complete breakdown of the compound into less harmful substances.

Disposal Decision Workflow

G start Begin Disposal Process for This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste & Contaminated Materials in a Designated Hazardous Waste Container ppe->collect_waste label_container Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards collect_waste->label_container store_waste Store Sealed Container in a Secure, Ventilated Waste Accumulation Area label_container->store_waste contact_vendor Arrange Pickup with a Licensed Hazardous Waste Disposal Vendor store_waste->contact_vendor end Disposal Complete contact_vendor->end

Caption: Workflow for the routine disposal of this compound.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill management is essential. The response will differ based on the scale of the spill.

Small Spills (in a fume hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or vermiculite.[11]

  • Collection: Carefully sweep or scoop up the absorbed material. Use non-sparking tools if there is a flammability concern.[7][12] Place the material into the designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[1][4]

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Prevent Spread: Prevent the spill from entering drains or waterways.[1][4][7] This can be done by creating a dike around the spill with absorbent material.

  • Inform Authorities: Alert your institution's Environmental Health & Safety (EHS) office or emergency response team.

  • Cleanup: Cleanup should only be performed by trained personnel equipped with the appropriate PPE, including respiratory protection.[1] The collected material must be disposed of as hazardous waste.[11]

Chemical Spill Response Workflow

Caption: Decision-making workflow for responding to a chemical spill.

Decontamination and Container Disposal

Properly managing the containers that held the chemical is a final, critical step in the disposal process.

  • Empty Containers: Even "empty" containers retain chemical residues and must be handled as hazardous waste.

  • Decontamination: Containers can be triple-rinsed with a suitable solvent.[7] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • Final Disposal of Containers: Once decontaminated, the container can be offered for recycling or reconditioning.[7] Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[7]

Regulatory Adherence

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory or institution) to ensure that all procedures are compliant.[9] Always consult with your institution's EHS department to ensure alignment with all applicable laws.

References

  • Chemical Safety Data Sheet MSDS / SDS - 4-(3-HYDROXYPHENYL)PIPERIDINE. (2025, July 19). ChemicalBook.
  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. (n.d.). Benchchem.
  • 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). [Source not available].
  • Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia.
  • SAFETY DATA SHEET. (2025, November 28). Tokyo Chemical Industry.
  • 4 - SAFETY DATA SHEET. (2015, February 2). [Source not available].
  • 4-(Hydroxymethyl)piperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Aldrich 323322 - SAFETY DATA SHEET. (2025, October 15). [Source not available].
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). [Source not available].
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Hydroxypiperidine. (2010, September 6). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 28). TCI Chemicals.
  • 2 - SAFETY DATA SHEET. (2015, July 2). [Source not available].
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • SAFETY D
  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine. (n.d.). Apollo Scientific.

Sources

A Comprehensive Safety and Handling Guide for 4-Hydroxy-3,3,5-trimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxy-3,3,5-trimethylpiperidine was found during the compilation of this guide. The following information and recommendations are synthesized from the SDSs of structurally analogous compounds, including 4-hydroxypiperidine and other substituted piperidines. It is a standard and prudent practice in chemical safety to handle novel or sparsely documented compounds with, at a minimum, the same precautions as their hazardous structural relatives. This guide provides essential, immediate safety and logistical information for laboratory professionals.

Core Hazard Assessment: An Inferred Profile

Based on the hazard profiles of similar piperidine derivatives, this compound should be handled as a substance with the potential to cause the following adverse effects:

  • Skin Irritation and Corrosion: Piperidine compounds are known to cause effects ranging from moderate skin irritation to severe chemical burns upon direct contact.[1][2][3][4]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation and may lead to permanent eye damage.[1][3][5]

  • Respiratory Tract Irritation: Inhalation of the compound, particularly as a dust or aerosol, may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion of the substance may be harmful to health.[3][6][7]

A thorough understanding of these potential hazards is the foundation for establishing a robust safety protocol.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory to create effective barriers between the researcher and the chemical. The selection of PPE must be based on a risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationaleRecommended Standard
Eye & Face Protection Chemical safety goggles conforming to approved standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes, dust, and aerosols, preventing potentially severe eye damage.[1][8]NIOSH (US) or EN 166 (EU)
Hand Protection Chemical-resistant, impervious gloves such as Nitrile rubber. Gloves must be inspected for integrity before each use.Prevents direct skin contact, mitigating the risk of irritation or chemical burns. Proper glove removal technique (without touching the outer surface) is critical to avoid contamination.[1][8][9]EN 374
Skin & Body Protection A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or higher-risk operations, consider a chemical-resistant apron or suit.Protects skin and personal clothing from contamination. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][8][10]N/A
Respiratory Protection All handling should occur in a well-ventilated area. If engineering controls (like a fume hood) are insufficient or if dust/aerosols are generated, a NIOSH-approved particulate respirator must be used.Prevents the inhalation of airborne particles, which can cause respiratory irritation.[10]NIOSH (US)

Operational and Disposal Plans: A Step-by-Step Protocol

A systematic workflow minimizes risk during both the handling and disposal phases of research.

Safe Handling and Storage Protocol
  • Preparation and Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5]

    • Assemble all necessary equipment and PPE before beginning work.[8]

  • Handling the Compound:

    • Avoid creating dust and aerosols.[1][11]

    • Prevent all direct contact with skin and eyes.[1][10]

    • Enforce a strict policy of no eating, drinking, or smoking in the laboratory area where the chemical is handled.[6][12]

  • Storage:

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][11]

    • Keep away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides, to prevent hazardous reactions.[12][13]

Disposal Plan
  • Chemical Waste:

    • All waste containing this compound must be treated as hazardous waste.

    • Dispose of surplus or non-recyclable material through a licensed and approved waste disposal company.[1][6]

    • Under no circumstances should this chemical be allowed to enter drains or the environment.[1][11]

  • Contaminated Materials:

    • Dispose of contaminated disposable PPE, such as gloves, as hazardous waste.[1]

    • Contaminated lab coats and other reusable clothing should be decontaminated by a professional service before reuse.[14]

Emergency Procedures: Immediate and Correct Response

In the event of an accidental exposure, a swift and correct response is critical.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][14]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][11][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

Visualization of Key Processes

The following diagrams provide a clear, visual representation of the procedural workflows for handling and emergency response.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase Prep1 Verify Engineering Controls (Fume Hood, Eyewash) Prep2 Assemble All Materials Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handle1 Weigh/Handle Compound Inside Fume Hood Prep3->Handle1 Handle2 Perform Experimental Procedure Handle1->Handle2 Handle3 Securely Close Container Post-Use Handle2->Handle3 Clean1 Decontaminate Surfaces Handle3->Clean1 Clean2 Segregate Hazardous Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: A workflow for handling this compound.

Emergency_Response_Flow cluster_immediate Immediate Response cluster_followup Secondary Response Exposure Exposure Incident Action1 Alert Personnel & Evacuate Area (If Necessary) Exposure->Action1 Action2 Remove Victim from Source Action1->Action2 Action3 Administer Appropriate First Aid (Flush Skin/Eyes) Action2->Action3 Follow1 Seek Professional Medical Attention Action3->Follow1 Follow2 Report Incident to Supervisor/ Safety Officer Follow1->Follow2 Follow3 Document Incident & Review Safety Protocols Follow2->Follow3

Caption: A logical flow diagram for emergency response to an exposure event.

References

  • 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • Chemical Safety Data Sheet MSDS / SDS - 4-(3-HYDROXYPHENYL)PIPERIDINE - ChemicalBook.

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 4-(Hydroxymethyl)piperidine Safety Data Sheet - Jubilant Ingrevia Limited.

  • 4 - SAFETY DATA SHEET.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog.

  • Safety Data Sheet - DC Fine Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2 - SAFETY DATA SHEET.

  • Personal protective equipment for handling Piperazine-2-thione - Benchchem.

  • Safety Data Sheet: Piperidine - Carl ROTH.

  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.